Product packaging for 3-chlorocyclohexan-1-one(Cat. No.:CAS No. 21299-27-4)

3-chlorocyclohexan-1-one

Cat. No.: B8029251
CAS No.: 21299-27-4
M. Wt: 132.59 g/mol
InChI Key: YOXBMCKDEYPAQQ-UHFFFAOYSA-N
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Description

3-Chlorocyclohexan-1-one ( 21299-27-4) is a versatile chiral cyclic ketone of significant interest in advanced organic synthesis and pharmaceutical research . With a molecular formula of C6H9ClO and an average molecular mass of 132.59 g/mol, this compound serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecules . Its structure, featuring a ketone group and a chlorine atom on the cyclohexane ring, makes it a suitable precursor for various nucleophilic substitution and reduction reactions. The (S)-enantiomer of this compound, (3S)-3-chlorocyclohexan-1-one, is a defined stereoisomer of particular utility in stereoselective synthesis, where it can be used to impart specific three-dimensional geometry to the final product . As a cyclohexanone derivative, it shares characteristics with its parent compound, which is a foundational structure in organic chemistry . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Datasheet for proper handling and storage guidelines prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO B8029251 3-chlorocyclohexan-1-one CAS No. 21299-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXBMCKDEYPAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447539
Record name Cyclohexanone, 3-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21299-27-4
Record name 3-Chlorocyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21299-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorocyclohexan-1-one from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 3-chlorocyclohexan-1-one, a valuable intermediate in pharmaceutical and chemical research. We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of α-Halogenated Ketones

α-Halogenated ketones, such as this compound, are highly versatile building blocks in organic synthesis. The presence of a halogen atom alpha to a carbonyl group introduces a reactive site, making these compounds susceptible to nucleophilic substitution and elimination reactions.[1][2][3] This reactivity is exploited in the construction of complex molecular architectures found in many pharmaceutical agents and other fine chemicals. This compound, in particular, serves as a precursor for various heterocyclic compounds and substituted cyclohexanone derivatives.

Core Synthesis Strategy: Acid-Catalyzed α-Chlorination

The most common and direct method for synthesizing this compound from cyclohexanone is through an acid-catalyzed α-halogenation reaction.[3][4] This approach leverages the inherent reactivity of the α-carbon adjacent to the carbonyl group.

The Underlying Mechanism: Keto-Enol Tautomerism

The process is initiated by the acid-catalyzed tautomerization of cyclohexanone from its keto form to its enol form.[4][5][6] This equilibrium, while typically favoring the keto form, is crucial for the reaction to proceed.[5] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol intermediate.[4][6] The resulting enol possesses a nucleophilic carbon-carbon double bond that readily attacks an electrophilic chlorine source.[2][4][6]

Here is a diagram illustrating the acid-catalyzed enol formation:

G cluster_0 Keto-Enol Tautomerism Keto Cyclohexanone (Keto form) Protonated_Keto Protonated Cyclohexanone Keto->Protonated_Keto + H+ Enol Cyclohexenol (Enol form) Protonated_Keto->Enol - H+ Enol->Keto Tautomerization

Caption: Acid-catalyzed keto-enol tautomerism of cyclohexanone.

The Chlorination Step

Once the enol is formed, it acts as a nucleophile and attacks the electrophilic chlorine source. Common chlorinating agents for this reaction include chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂). The enol's double bond attacks the halogen, leading to the formation of a new carbon-halogen bond at the α-position and regeneration of the acid catalyst.[4][6]

The overall reaction can be summarized as follows:

G Cyclohexanone Cyclohexanone Chlorinating_Agent + Cl2 (or SO2Cl2) (Acid Catalyst) 3_Chlorocyclohexanone This compound Chlorinating_Agent->3_Chlorocyclohexanone Byproduct + HCl

Caption: Overall synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.1410.0 g0.102
Sulfuryl Chloride134.9713.7 g (8.1 mL)0.102
Methanol32.0450 mL-
Sodium Bicarbonate84.015% aqueous solution-
Anhydrous Sodium Sulfate142.04As needed-
Dichloromethane84.93As needed-

Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 10.0 g (0.102 mol) of cyclohexanone in 50 mL of methanol.

  • Addition of Chlorinating Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add 13.7 g (8.1 mL, 0.102 mol) of sulfuryl chloride dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. The use of sulfuryl chloride is often preferred as it can lead to cleaner reactions and inhibit the formation of over-chlorinated products.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water. Neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield and Product Characterization

A typical yield for this reaction is in the range of 70-80%. The final product, this compound, is a colorless to pale yellow liquid.[7] Its identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Causality Behind Experimental Choices
  • Choice of Solvent: Methanol is a suitable solvent as it is polar enough to dissolve the starting material and reagents, and it is relatively inert under the reaction conditions.

  • Temperature Control: Maintaining a low temperature during the addition of sulfuryl chloride is crucial to control the reaction rate and prevent the formation of unwanted byproducts from side reactions.

  • Gas Trap: The reaction generates hydrogen chloride gas as a byproduct. A gas trap containing a basic solution (e.g., sodium hydroxide) is essential for safety and to prevent the release of corrosive gas into the atmosphere.

  • Aqueous Workup and Neutralization: The aqueous workup is necessary to remove any remaining acid and water-soluble impurities. Neutralization with sodium bicarbonate is a critical step to quench the reaction and prevent product degradation during extraction and purification.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process monitoring and final product analysis.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing unnecessary heating or prolonged reaction times that could lead to byproduct formation.

  • Spectroscopic Analysis: Comprehensive spectroscopic analysis of the purified product provides definitive confirmation of its chemical structure and purity, ensuring the integrity of the synthesis.

Conclusion

The synthesis of this compound from cyclohexanone via acid-catalyzed α-chlorination is a well-established and reliable method. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can efficiently produce this important synthetic intermediate. The protocol provided in this guide, coupled with rigorous in-process monitoring and final product characterization, ensures a high degree of success and reproducibility.

References

  • Keto/Enol Tautomerization.
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  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride.
  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
  • α-Chlorocarbonyl Compounds : Their Synthesis and Applic
  • CHEM 330 Topics Discussed on Oct 19. [Link]
  • α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Sciencemadness.org. [Link]
  • Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]
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  • Synthetic Access to Aromatic α-Haloketones.
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An In-depth Technical Guide to 3-chlorocyclohexan-1-one (CAS: 21299-27-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Chlorocyclohexan-1-one, a seemingly unassuming halogenated cyclic ketone, represents a pivotal building block in the landscape of modern organic synthesis. Its strategic placement of a ketone and a chlorine atom on a cyclohexane ring offers a versatile platform for constructing complex molecular architectures, particularly those of interest in the pharmaceutical and agrochemical industries. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations that are paramount to leveraging this reagent's full potential.

Physicochemical Properties and Structural Elucidation

This compound is a cyclic ketone with a chlorine substituent at the 3-position.[1][2][3][4][5] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 21299-27-4[1][2][3]
Molecular Formula C₆H₉ClO[1][2][3][4][5]
Molecular Weight 132.59 g/mol [1][2][3][4][5]
Boiling Point 216.9 °C at 760 mmHg[1]
Density 1.12 g/cm³[1]
Flash Point 88.1 °C[1]
Refractive Index 1.464[1]

The structure of this compound presents a chiral center at the carbon bearing the chlorine atom, meaning it can exist as (R)- and (S)-enantiomers.[4][5] The stereochemistry of this center can be a critical consideration in asymmetric synthesis, where the ultimate biological activity of a target molecule is often dependent on its three-dimensional arrangement.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through various methods, with the chlorination of 1,3-cyclohexanedione being a common and practical approach. This method leverages the enolic character of 1,3-cyclohexanedione to facilitate the introduction of a chlorine atom.

Synthesis from 1,3-Cyclohexanedione

The conversion of 1,3-cyclohexanedione to this compound involves the reaction of the dione with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds through the enol or enolate form of the dione, which attacks the electrophilic chlorine of the reagent.

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    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9, color="#5F6368"];

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Caption: Reactivity of this compound at its key functional groups.

Application in Heterocyclic Synthesis: The Friedländer Annulation

A notable application of this compound is in the synthesis of tetrahydroquinoline derivatives through a variation of the Friedländer annulation. The reaction with anilines proceeds via an initial nucleophilic substitution of the chlorine atom by the amine, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of a Tetrahydroquinoline Derivative

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Dowtherm A)

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), aniline (1.1 equivalents), and the high-boiling solvent.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired tetrahydroquinoline derivative.

Causality Behind Experimental Choices:

  • High Temperature: The intramolecular cyclization and subsequent dehydration steps require significant thermal energy to overcome the activation barriers.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the intramolecular nucleophilic attack by the amine.

Role in Drug Discovery and Agrochemical Development

While direct, named applications of this compound in FDA-approved drugs are not prominently documented in readily available literature, its structural motif is highly relevant to the synthesis of bioactive molecules. Halogenated cyclic ketones are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. For instance, the cyclohexanone core is a feature in various drug candidates, and the chloro-substituent provides a handle for further functionalization to modulate biological activity.

The synthesis of the analgesic drug Tramadol, for example, involves the reaction of a cyclohexanone derivative with an organometallic reagent, highlighting the importance of this class of compounds in constructing complex pharmaceutical agents.[6] Although not directly employing this compound, this synthesis underscores the strategic value of functionalized cyclohexanones in drug development.

Furthermore, chloro-containing molecules are prevalent in agrochemicals, particularly fungicides. The synthesis of prothioconazole, a broad-spectrum fungicide, involves a chlorinated cyclopropyl intermediate, demonstrating the utility of halogenated cyclic structures in this sector.[7] The reactivity of this compound makes it a plausible candidate for the synthesis of novel agrochemical compounds.

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons in the cyclohexane ring. The proton at C3, deshielded by the adjacent chlorine atom, would likely appear as a multiplet in the range of 4.0-4.5 ppm. The protons alpha to the carbonyl group (at C2 and C6) would also be deshielded and appear as multiplets between 2.2 and 2.8 ppm. The remaining methylene protons would resonate further upfield.

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum would show six distinct signals. The carbonyl carbon (C1) would be the most downfield signal, typically in the range of 200-210 ppm. The carbon bearing the chlorine (C3) would appear around 60-70 ppm. The remaining four methylene carbons would resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. A C-Cl stretching vibration would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[8] Common fragmentation patterns would include the loss of a chlorine radical (M-35) and the loss of HCl (M-36). Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation pathway.[4][8]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Flammable liquid and vapor.

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye damage.

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, offering multiple avenues for the construction of complex molecules. Its strategic combination of a ketone and a chloro-substituent on a cyclohexane framework provides chemists with a powerful tool for the synthesis of novel pharmaceutical and agrochemical candidates. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective and responsible use in research and development.

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An In-Depth Technical Guide to the Physical Properties of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocyclohexan-1-one is a halogenated cyclic ketone of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, possessing both a reactive carbonyl group and a carbon-halogen bond, makes it a versatile building block for the synthesis of more complex molecular architectures. Substituted cyclohexanone rings are prevalent scaffolds in a variety of biologically active compounds, and the presence of a chlorine atom in the 3-position offers a handle for further functionalization, influencing the molecule's reactivity and conformational behavior.[1] This guide provides a comprehensive overview of the physical properties of this compound, offering field-proven insights and methodologies for its characterization, intended for researchers and professionals in drug discovery and development.

Molecular Structure and Key Features

This compound consists of a six-membered cyclohexane ring with a ketone functional group at position 1 and a chlorine atom at position 3. The presence of these two functional groups dictates the molecule's physical and chemical properties. The electron-withdrawing nature of the carbonyl group and the chlorine atom influences the acidity of the neighboring protons and the reactivity of the electrophilic centers.

Physicochemical Properties

A comprehensive understanding of the physical properties of this compound is essential for its handling, purification, and application in synthetic protocols. The following table summarizes the key physicochemical data for this compound. It is important to note that while some data are experimentally determined, others are computed or estimated based on structurally related compounds due to the limited availability of experimental data for this specific isomer.

PropertyValueSource
Molecular Formula C₆H₉ClO[2][3][4][5]
Molecular Weight 132.59 g/mol [2][3][4][5]
Boiling Point 91-92 °C at 14 Torr[4]
Melting Point ~23 °C (estimated)Based on 2-chlorocyclohexanone[6]
Density ~1.161 g/mL at 25 °C (estimated)Based on 2-chlorocyclohexanone[6]
Solubility Insoluble in water; Soluble in common organic solvents.Based on 2-chlorocyclohexanone
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.
CAS Number 21299-27-4[2][3][4][5]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic signatures based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit complex multiplets in the aliphatic region due to the protons on the cyclohexane ring. The proton at the 3-position (CH-Cl) is expected to appear as a multiplet, with its chemical shift influenced by the electronegativity of the chlorine atom. The protons alpha to the carbonyl group (at C2 and C6) will also show distinct multiplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the cyclohexanone ring. The carbonyl carbon (C1) will have the most downfield chemical shift, typically in the range of 200-210 ppm. The carbon bearing the chlorine atom (C3) will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1715 cm⁻¹. Another key feature will be the C-Cl stretching vibration, which is expected in the fingerprint region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage of the cyclohexanone ring.

Experimental Methodologies

Synthesis of this compound

A common method for the synthesis of α-haloketones is the direct halogenation of the corresponding ketone.[6] For this compound, a plausible synthetic route involves the chlorination of cyclohexanone.

Protocol: Chlorination of Cyclohexanone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve cyclohexanone in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent to the stirred solution of cyclohexanone at room temperature. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Cyclohexanone Cyclohexanone in Solvent ReactionVessel Reaction Mixture Cyclohexanone->ReactionVessel SO2Cl2 Sulfuryl Chloride SO2Cl2->ReactionVessel Slow Addition Quenching Quenching (Ice-Water) ReactionVessel->Quenching Pour into Extraction Extraction Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Applications in Drug Development

As an α-haloketone, the reactivity of this compound is significantly influenced by the presence of the carbonyl group, which enhances the electrophilicity of the α-carbon. This makes it susceptible to nucleophilic substitution reactions.

The cyclohexanone scaffold is a common motif in many pharmaceutical agents. The ability to introduce substituents at various positions on the ring is crucial for modulating the pharmacological activity of these molecules. This compound serves as a valuable intermediate in this regard, allowing for the introduction of diverse functionalities at the 3-position through nucleophilic displacement of the chloride. This can be exploited in the synthesis of novel analogs of existing drugs or in the generation of compound libraries for high-throughput screening.

Safety and Handling

This compound is expected to be a hazardous substance. Based on the safety data for 2-chlorocyclohexanone, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its physical properties, spectroscopic characteristics, a representative synthetic protocol, and its potential applications. While some experimental data for this specific isomer remain to be fully elucidated, the information presented here, based on established chemical principles and data from closely related analogs, provides a solid foundation for researchers working with this compound.

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A Technical Guide to the Spectroscopic Characterization of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-chlorocyclohexan-1-one (C₆H₉ClO), a valuable intermediate in synthetic organic chemistry.[1] Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a robust interpretation of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of halogenated cyclic ketones.

Introduction: The Structural Landscape of this compound

This compound is a bifunctional molecule containing a ketone and a secondary alkyl chloride. Its chemical reactivity and use as a building block in more complex molecular architectures are dictated by the interplay of these two functional groups and the stereochemistry of the cyclohexane ring. Spectroscopic analysis is paramount for confirming its structure, assessing purity, and understanding its conformational behavior in solution.

The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, this leads to two possible chair conformers where the chlorine atom can occupy either an axial or an equatorial position. The equilibrium between these conformers is influenced by steric and electronic factors and can be probed using NMR spectroscopy.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons and the potential for conformational isomerism. The chemical shifts are influenced by the inductive effects of the carbonyl group and the chlorine atom.

Expected Chemical Shifts and Multiplicities:

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
H3 (CH-Cl)4.0 - 4.5MultipletDeshielded by the electronegative chlorine atom.
H2, H6 (CH₂ adjacent to C=O)2.2 - 2.8MultipletsDeshielded by the anisotropic effect of the carbonyl group.
H4, H5 (CH₂)1.8 - 2.4MultipletsOverlapping signals in the aliphatic region.

Interpretation and Causality:

  • The Methine Proton (H3): The proton attached to the carbon bearing the chlorine atom (C3) is expected to be the most downfield signal in the aliphatic region (excluding any potential enol protons). Its exact chemical shift and coupling constants will be highly dependent on the axial/equatorial preference of the chlorine atom. An axial proton typically appears at a slightly higher field than an equatorial proton.

  • Protons Alpha to the Carbonyl (H2, H6): The protons on C2 and C6 are adjacent to the electron-withdrawing carbonyl group and will be deshielded, appearing as complex multiplets. The protons on C2 will also be influenced by the adjacent chlorine atom.

  • Ring Protons (H4, H5): The remaining methylene protons on C4 and C5 will produce a complex set of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear map of the carbon framework of this compound. Six distinct signals are expected, with their chemical shifts dictated by the nature of the attached atoms and their position relative to the functional groups.

Expected ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1 (C=O)> 200Characteristic chemical shift for a ketone carbonyl carbon.
C3 (CH-Cl)55 - 65Downfield shift due to the direct attachment of the electronegative chlorine atom.
C2, C6 (CH₂ adjacent to C=O)40 - 50Deshielded by the adjacent carbonyl group.
C4, C5 (CH₂)20 - 35Typical aliphatic methylene carbon signals.

Expert Insights:

The carbonyl carbon (C1) will be the most downfield signal, typically appearing above 200 ppm. The carbon attached to the chlorine atom (C3) will be significantly deshielded compared to a standard methylene carbon in a cyclohexane ring. The carbons alpha to the carbonyl (C2 and C6) will also be shifted downfield. The remaining methylene carbons (C4 and C5) will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl and carbon-chlorine stretching vibrations.

Key IR Absorption Bands:

Functional GroupExpected Frequency (cm⁻¹)IntensitySignificance
C=O (Ketone)~1715StrongDiagnostic for the saturated cyclic ketone.
C-Cl (Alkyl Halide)650 - 850Medium to StrongIndicates the presence of a carbon-chlorine bond.
C-H (sp³ stretch)2850 - 3000MediumCorresponds to the C-H bonds of the cyclohexane ring.

Analysis:

The most prominent feature in the IR spectrum will be the strong carbonyl stretch (C=O) around 1715 cm⁻¹. This is a characteristic value for a six-membered cyclic ketone. The position of this band can be influenced by ring strain, but for a cyclohexanone, it is expected in this region. The carbon-chlorine (C-Cl) stretch is expected in the fingerprint region, typically between 650 and 850 cm⁻¹. The presence of both of these bands is strong evidence for the this compound structure.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the structure.

Expected Mass Spectrometric Data:

m/z ValueInterpretationSignificance
132/134Molecular Ion (M⁺)Confirms the molecular weight. The M+2 peak with ~1/3 the intensity of the M⁺ peak is characteristic of a monochlorinated compound due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
97[M - Cl]⁺Loss of a chlorine radical.
96[M - HCl]⁺Elimination of hydrogen chloride.
Various smaller fragmentsComplex fragmentation of the cyclohexane ring.

Fragmentation Logic:

Upon electron ionization, this compound will form a molecular ion. A key diagnostic feature will be the isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 132 (for the ³⁵Cl isotope) and an M+2 peak at m/z 134 (for the ³⁷Cl isotope) with a relative intensity of approximately 3:1. This isotopic signature is definitive for the presence of a single chlorine atom.

Common fragmentation pathways for cyclic ketones and alkyl halides include the loss of the halogen as a radical ([M - Cl]⁺) and the elimination of hydrogen halide ([M - HCl]⁺). Further fragmentation of the cyclohexane ring will lead to a series of smaller charged fragments.

Integrated Spectroscopic Analysis Workflow

A self-validating approach to the structural confirmation of this compound involves the integration of data from all four spectroscopic techniques.

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

a) Sample Preparation:

  • Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation.

  • For NMR analysis, dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • For IR analysis, a neat liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • For GC-MS analysis, prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

b) Instrumentation and Data Acquisition:

  • NMR:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to obtain a spectrum with single lines for each carbon.

  • IR:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan before running the sample.

  • MS:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    • Use a suitable GC column (e.g., a non-polar column like DB-5) and temperature program to ensure good separation.

    • Set the mass spectrometer to scan over a mass range of m/z 40-200.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The provided interpretations, based on fundamental principles and data from analogous compounds, serve as a valuable reference for scientists in the field.

References

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A Technical Guide to the Stereoisomers of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism plays a critical role in the fields of chemical synthesis and pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity and physical properties. This guide provides an in-depth technical examination of the stereoisomers of 3-chlorocyclohexan-1-one, a substituted cyclohexanone derivative. We will explore the structural basis of its chirality, outline protocols for its synthesis and stereoselective separation, and detail methods for its characterization. This document is intended to serve as a comprehensive resource for professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction to Stereoisomerism in this compound

This compound is a cyclic ketone featuring a chlorine atom at the C-3 position. The presence of this substituent introduces a stereocenter, giving rise to chirality in the molecule. Understanding the stereochemical nature of this compound is fundamental for its application as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is often a regulatory and efficacy requirement.[1]

Identifying the Chiral Center

The core of this molecule's stereochemistry lies in the carbon atom at the C-3 position. This carbon is bonded to four different groups: a hydrogen atom, a chlorine atom, the C-2 methylene group, and the C-4 methylene group which are part of the distinct chemical environment of the cyclohexanone ring. This asymmetry at C-3 means the molecule is chiral and can exist as a pair of non-superimposable mirror images.[2][3][4]

Enantiomers of this compound

Due to the single chiral center, this compound exists as a pair of enantiomers:

  • (R)-3-chlorocyclohexan-1-one

  • (S)-3-chlorocyclohexan-1-one [3]

These enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as enzymes and receptors. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Synthesis and Stereoselective Separation

The practical application of a single enantiomer of this compound necessitates either its direct enantioselective synthesis or the separation (resolution) of a racemic mixture.

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the chlorination of cyclohexanone or a related precursor. While specific synthesis routes for this compound are documented, a general approach often involves the reaction of an enol or enolate of cyclohexanone with a chlorinating agent.[2] A related compound, chlorocyclohexane, can be synthesized from cyclohexanol using hydrochloric acid, a method that highlights the substitution reactions possible on the cyclohexane ring.[5][6]

Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers from a racemic mixture is a critical step for obtaining chirally pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[1][7] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[8]

This protocol is a generalized methodology based on common practices for separating chiral ketones and can be optimized for this compound.[8][9][10]

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

    • Chiral Column: A polysaccharide-based column, such as Chiralpak® AD-H or Chiralcel® OD-H, is a suitable starting point due to their broad applicability for separating a variety of chiral compounds.[8][9]

  • Mobile Phase Preparation:

    • For normal-phase chromatography, a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used.[9][10]

    • A starting mobile phase composition could be 90:10 (v/v) n-hexane:isopropanol. The ratio can be adjusted to optimize resolution and retention times.

  • Analysis Conditions:

    • Flow Rate: Set to a typical rate of 0.5 - 1.0 mL/min.[9]

    • Column Temperature: Maintain a constant temperature, e.g., 25 °C, using the column oven to ensure reproducible results.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the ketone chromophore absorbs (typically around 210-220 nm).

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the racemic this compound solution dissolved in the mobile phase.

  • Data Analysis and Optimization:

    • Two distinct peaks corresponding to the (R) and (S) enantiomers should be observed.

    • The resolution between the peaks can be improved by adjusting the mobile phase composition (i.e., changing the percentage of the alcohol modifier) or by screening different chiral stationary phases.[10]

Spectroscopic Characterization

Once separated, the individual enantiomers and the racemic mixture must be characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure. While the ¹H and ¹³C NMR spectra of the two enantiomers are identical in an achiral solvent, they provide confirmation of the overall structure of this compound.

  • ¹H NMR: The proton NMR spectrum of a substituted cyclohexane can be complex due to overlapping signals and spin-spin splitting.[11] Protons on carbons adjacent to the carbonyl group (C-2 and C-6) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to other methylene protons.[12] The proton at the chiral center (C-3) will also have a characteristic chemical shift influenced by the adjacent chlorine atom.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) will have a characteristic chemical shift in the range of 190-220 ppm.[12][13] The carbon attached to the chlorine (C-3) will also be readily identifiable. The chemical shifts of substituted cyclohexanes are well-documented and can be used for signal assignment.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent peak in the IR spectrum of this compound will be the strong absorption from the carbonyl (C=O) stretch, typically found in the region of 1700-1725 cm⁻¹ for a saturated cyclic ketone.[12] The C-Cl stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Visualization of Key Concepts and Workflows

Diagrams created using Graphviz are provided below to illustrate the relationships between the stereoisomers and the general workflow for their analysis.

stereoisomers racemic Racemic Mixture (R/S)-3-chlorocyclohexan-1-one enantiomer_R (R)-3-chlorocyclohexan-1-one racemic->enantiomer_R Chiral Resolution enantiomer_S (S)-3-chlorocyclohexan-1-one racemic->enantiomer_S Chiral Resolution

Caption: Relationship between the racemic mixture and its constituent enantiomers.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Characterization synthesis Synthesis of Racemic This compound separation Chiral HPLC Separation synthesis->separation nmr NMR Spectroscopy separation->nmr ir IR Spectroscopy separation->ir optical Optical Rotation (Polarimetry) separation->optical

Caption: General experimental workflow from synthesis to characterization.

Conclusion

The stereochemistry of this compound, defined by a single chiral center at the C-3 position, results in a pair of (R) and (S) enantiomers. For applications in stereoselective synthesis and drug development, the ability to separate and characterize these enantiomers is paramount. Chiral HPLC provides a robust and reliable method for their resolution, while standard spectroscopic techniques such as NMR and IR are essential for structural verification. This guide has provided a foundational overview and practical protocols to aid researchers in their work with this important chiral building block.

References

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An In-depth Technical Guide to the Synthesis of (S)-3-chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-chlorocyclohexan-1-one is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereodefined structure, featuring a chlorine atom at a stereogenic center, makes it a valuable synthon for the preparation of complex molecular architectures with specific biological activities. The precise spatial arrangement of the chloro substituent is often crucial for target engagement and pharmacological efficacy. This guide provides a comprehensive overview of robust and scientifically validated strategies for the enantioselective synthesis of (S)-3-chlorocyclohexan-1-one, tailored for researchers and professionals in the field of organic synthesis and drug discovery.

Two principal and divergent strategies will be delineated, each with its own set of advantages and experimental considerations. The first approach leverages the power of asymmetric organocatalysis to establish the key stereocenter, followed by functional group manipulations. The second strategy employs a chemoenzymatic approach, utilizing the high selectivity of lipases for the kinetic resolution of a racemic precursor. For each strategy, the underlying chemical principles, detailed experimental protocols, and expected outcomes will be presented.

Strategic Considerations for Asymmetric Synthesis

The synthesis of a chiral molecule like (S)-3-chlorocyclohexan-1-one necessitates a strategic approach to control the stereochemistry at the C3 position. The choice of strategy often depends on factors such as the availability of starting materials, desired scale of the synthesis, and the required level of enantiopurity.

Strategy A: Asymmetric Organocatalytic Michael Addition and Subsequent Chlorination

This strategy hinges on the creation of the C3 stereocenter through an organocatalyzed asymmetric Michael addition to a prochiral cyclohexenone substrate. This approach is attractive due to the operational simplicity and the ready availability of chiral organocatalysts.

Conceptual Workflow

The overall transformation can be visualized as a three-step sequence:

Strategy_A_Workflow start Cyclohexenone step1 Asymmetric Michael Addition (Organocatalyst, Malonate) start->step1 intermediate1 (S)-3-(bis(alkoxycarbonyl)methyl)cyclohexan-1-one step1->intermediate1 step2 Hydrolysis and Decarboxylation intermediate1->step2 intermediate2 (S)-3-(carboxymethyl)cyclohexan-1-one step2->intermediate2 step3 Hunsdiecker-type Chlorination or Barton Decarboxylative Chlorination intermediate2->step3 product (S)-3-chlorocyclohexan-1-one step3->product

Caption: Strategy A: Asymmetric Michael Addition Pathway.

Step 1: Organocatalytic Asymmetric Michael Addition of Malonate to Cyclohexenone

The cornerstone of this strategy is the enantioselective addition of a soft nucleophile, such as a dialkyl malonate, to cyclohexenone. Chiral amine catalysts, particularly those derived from proline or cinchona alkaloids, have proven highly effective in this transformation.[1][2] The catalyst forms a transient iminium ion with cyclohexenone, which then undergoes a highly face-selective attack by the malonate nucleophile.

Experimental Protocol:

  • To a stirred solution of cyclohexenone (1.0 eq.) and diethyl malonate (1.5 eq.) in a suitable solvent (e.g., methanol or dichloromethane, 0.1 M) at room temperature, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative, 10 mol%).[1]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct, diethyl 2-((S)-3-oxocyclohexyl)malonate.

ParameterValueReference
Enantiomeric Excess (ee)Up to 87%[1]
YieldExcellent[1]
Step 2: Hydrolysis and Decarboxylation

The resulting Michael adduct is then subjected to hydrolysis and decarboxylation to yield (S)-3-carboxymethyl-cyclohexan-1-one. This is a standard transformation, often achieved by heating with an aqueous acid or base.

Experimental Protocol:

  • Dissolve the purified Michael adduct from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with aqueous HCl (e.g., 2 M) until the pH is acidic.

  • Heat the acidified mixture to induce decarboxylation.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Decarboxylative Chlorination

The final step involves the conversion of the carboxylic acid to the desired chloride. A reliable method for this transformation is a modified Hunsdiecker reaction or a Barton decarboxylative chlorination.

Experimental Protocol (Illustrative - Barton Modification):

  • To a solution of the carboxylic acid from Step 2 in a suitable solvent (e.g., tetrachloromethane) under an inert atmosphere, add N-hydroxypyridine-2-thione and a chlorinating agent such as sulfuryl chloride.

  • Irradiate the reaction mixture with a tungsten lamp while maintaining a gentle reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield (S)-3-chlorocyclohexan-1-one.

Strategy B: Chemoenzymatic Synthesis via Kinetic Resolution

This strategy relies on the enzymatic kinetic resolution of a racemic precursor, followed by a stereospecific chemical transformation to install the chlorine atom. Lipases are particularly well-suited for resolving racemic alcohols with high enantioselectivity.[3][4]

Conceptual Workflow

The synthesis proceeds through the following key steps:

Strategy_B_Workflow start 1,3-Cyclohexanedione step1 Reduction (e.g., NaBH4) start->step1 intermediate1 rac-3-Hydroxycyclohexan-1-one step1->intermediate1 step2 Enzymatic Kinetic Resolution (Lipase, Acyl Donor) intermediate1->step2 intermediate2 (R)-3-Hydroxycyclohexan-1-one + (S)-3-Acetoxycyclohexan-1-one step2->intermediate2 step3 Separation and Hydrolysis of (S)-ester intermediate2->step3 intermediate3 (S)-3-Hydroxycyclohexan-1-one step3->intermediate3 step4 Mitsunobu Reaction (PPh3, DIAD, ZnCl2) intermediate3->step4 product (S)-3-chlorocyclohexan-1-one step4->product

Caption: Strategy B: Chemoenzymatic Pathway.

Step 1: Synthesis of rac-3-Hydroxycyclohexan-1-one

The racemic precursor can be readily prepared by the reduction of 1,3-cyclohexanedione.

Experimental Protocol:

  • To a solution of 1,3-cyclohexanedione (1.0 eq.) in methanol at 0 °C, add sodium borohydride (0.25 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers and concentrate to give crude rac-3-hydroxycyclohexan-1-one, which can often be used in the next step without further purification.

Step 2: Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of rac-3-hydroxycyclohexan-1-one is the key enantioselective step. Lipases, such as Porcine Pancreatic Lipase (PPL) or Pseudomonas cepacia Lipase (PCL), can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product.[3][4]

Experimental Protocol:

  • To a solution of rac-3-hydroxycyclohexan-1-one (1.0 eq.) in an anhydrous organic solvent (e.g., diisopropyl ether), add an acyl donor such as vinyl acetate (2.0 eq.).[3]

  • Add the chosen lipase (e.g., Porcine Pancreatic Lipase, 50-100% by weight of the substrate).[3]

  • Stir the suspension at room temperature and monitor the reaction progress by GC or chiral HPLC to approximately 50% conversion.

  • Filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate to obtain a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

LipaseAcyl DonorProductYield (%)e.e. (%)Reference
PPL-IIVinyl acetate(R)-3-(acetoxymethyl)cyclohexanone2591[3]
PCLVinyl acetate(R)-acetate3975[4]
Step 3: Separation and Hydrolysis

The acylated and unreacted enantiomers are separated by column chromatography. The acylated (S)-enantiomer is then hydrolyzed back to the alcohol.

Experimental Protocol:

  • Separate the mixture from Step 2 by flash column chromatography (hexane/ethyl acetate gradient) to isolate the (S)-acetate and the (R)-alcohol.

  • Dissolve the (S)-acetate in a mixture of methanol and aqueous potassium carbonate.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture, remove the methanol, and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers and concentrate to afford enantiopure (S)-3-hydroxycyclohexan-1-one.

Step 4: Stereospecific Chlorination via Mitsunobu Reaction

The final step is the conversion of (S)-3-hydroxycyclohexan-1-one to (S)-3-chlorocyclohexan-1-one with inversion of configuration. The Mitsunobu reaction is an excellent choice for this transformation as it proceeds via an S_N2 mechanism, ensuring the desired stereochemical outcome.[5][6][7]

Experimental Protocol:

  • To a solution of (S)-3-hydroxycyclohexan-1-one (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a source of chloride, such as zinc chloride (1.5 eq.).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.[8]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts, yielding (S)-3-chlorocyclohexan-1-one.

Characterization of (S)-3-chlorocyclohexan-1-one

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton spectrum is expected to show a multiplet for the proton at the chlorine-bearing carbon (C3-H) in the range of δ 4.0-4.5 ppm. The adjacent methylene protons will appear as complex multiplets.

  • ¹³C NMR: The carbon spectrum should display a peak for the carbonyl carbon around δ 205-210 ppm. The carbon bearing the chlorine atom (C3) is expected to resonate in the range of δ 50-60 ppm.

  • IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group should be observed around 1715 cm⁻¹.

  • Chiral HPLC/GC: The enantiomeric purity of the final product should be determined by analysis on a suitable chiral stationary phase.

Conclusion

This guide has outlined two distinct and effective strategies for the enantioselective synthesis of (S)-3-chlorocyclohexan-1-one. The choice between the asymmetric organocatalytic approach and the chemoenzymatic strategy will depend on the specific requirements of the research program. Both routes provide access to this valuable chiral building block in high enantiopurity. The provided protocols are based on established and reliable methodologies, offering a solid foundation for the successful synthesis of the target molecule. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcomes on a specific scale.

References

  • Posner, G. H., & Lu, S. B. (1985). Asymmetric syntheses of 3-substituted-cyclohexanone derivatives by stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. Journal of the American Chemical Society, 107(24), 7187–7191.
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  • Kara, A., & Kroutil, W. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. The Journal of Organic Chemistry, 89(9), 6146–6151.
  • Kumar, P., & Gupta, P. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 13(23), 6526–6530.
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  • Wang, W. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 1(5), 709-715.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 4(77), 41041-41048.
  • Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the mentioned compound. CH3COCH2CH2Cl. Study.com.
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An In-depth Technical Guide to the Electrophilic Chlorination of Cyclohexanone: Synthesis of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the electrophilic chlorination of cyclohexanone, with a specific focus on the synthesis of 3-chlorocyclohexan-1-one. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this chemical transformation. The content herein is structured to deliver not just procedural steps, but also the underlying mechanistic principles and critical insights for successful and reproducible execution.

Strategic Importance of α-Halogenated Ketones: The Case of this compound

α-Halogenated ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of molecular architectures. Their utility stems from the strategic placement of two reactive functional groups: the electrophilic carbonyl carbon and the carbon bearing a halogen, which is susceptible to nucleophilic substitution. This dual reactivity allows for a diverse range of subsequent transformations.

This compound, the subject of this guide, is a valuable building block in the synthesis of various pharmaceuticals and complex organic molecules. Its structural features enable the introduction of functionalities at both the C1 and C3 positions, facilitating the construction of intricate cyclic systems.

The Heart of the Matter: Mechanistic Insights into Electrophilic Chlorination

The electrophilic chlorination of a ketone proceeds via its enol or enolate tautomer. The choice of acidic or basic conditions dictates which of these nucleophilic intermediates is predominantly involved, and critically, influences the regioselectivity of the halogenation.

Acid-Catalyzed α-Chlorination: A Step-by-Step Dissection

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons.[1][2][3] A weak base (such as water or the conjugate base of the acid catalyst) then removes an α-proton to form a neutral enol intermediate.[2][3] This enol, with its electron-rich double bond, acts as a nucleophile and attacks an electrophilic chlorine source, such as molecular chlorine (Cl₂). Subsequent deprotonation of the resulting oxonium ion yields the α-chlorinated ketone and regenerates the acid catalyst.[2][3]

A key characteristic of the acid-catalyzed halogenation of ketones is that the rate-determining step is the formation of the enol.[3] This means that the reaction rate is independent of the concentration and identity of the halogen.

dot graph "Acid_Catalyzed_Chlorination_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Cyclohexanone [label="Cyclohexanone", fillcolor="#F1F3F4"]; ProtonatedKetone [label="Protonated Cyclohexanone\n(Resonance Stabilized)", fillcolor="#F1F3F4"]; Enol [label="Enol Intermediate", fillcolor="#F1F3F4"]; ChloroniumIon [label="Oxonium Ion Intermediate", fillcolor="#F1F3F4"]; AlphaChloroKetone [label="α-Chlorocyclohexanone", fillcolor="#F1F3F4"]; H3O_plus [label="H₃O⁺", shape=plaintext]; H2O [label="H₂O", shape=plaintext]; Cl2 [label="Cl₂", shape=plaintext]; Cl_minus [label="Cl⁻", shape=plaintext]; H3O_plus2 [label="H₃O⁺", shape=plaintext];

// Edges Cyclohexanone -> ProtonatedKetone [label="+ H₃O⁺"]; ProtonatedKetone -> Cyclohexanone [label="- H₃O⁺"]; ProtonatedKetone -> Enol [label="- H₃O⁺\n+ H₂O"]; Enol -> ChloroniumIon [label="+ Cl₂"]; ChloroniumIon -> AlphaChloroKetone [label="- H⁺"]; } Caption: Acid-catalyzed α-chlorination of cyclohexanone.

Regioselectivity: The Decisive Factor

For unsymmetrical ketones, the question of which α-carbon is halogenated becomes paramount. In the case of cyclohexanone, the two α-positions (C2 and C6) are equivalent. However, for substituted cyclohexanones, the regioselectivity is governed by the stability of the enol intermediate. Under acidic conditions, the thermodynamically more stable, more substituted enol is preferentially formed, leading to halogenation at the more substituted α-carbon.

The synthesis of this compound from cyclohexanone itself is not a direct α-chlorination. Instead, it involves the chlorination of an enamine or a related derivative, or other indirect methods. Direct α-chlorination of cyclohexanone will yield 2-chlorocyclohexan-1-one.[4][5] This guide will focus on a validated method for the synthesis of 2-chlorocyclohexan-1-one as a primary example of electrophilic chlorination, and then briefly discuss strategies to obtain the 3-chloro isomer.

Laboratory Synthesis of 2-Chlorocyclohexan-1-one: A Validated Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-chlorocyclohexan-1-one, a common outcome of the direct electrophilic chlorination of cyclohexanone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CyclohexanoneReagentStandard Chemical SupplierEnsure it is free of significant impurities.
Chlorine gas (Cl₂)High PurityGas SupplierHandle with extreme caution in a well-ventilated fume hood.
WaterDeionizedIn-house
Diethyl etherAnhydrousStandard Chemical SupplierFor extraction.
Sodium sulfate (Na₂SO₄)AnhydrousStandard Chemical SupplierFor drying.
Sodium chloride (NaCl)Saturated solutionIn-houseFor washing.
Experimental Procedure

The following procedure is adapted from a well-established method for the synthesis of 2-chlorocyclohexanone.[4]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet tube connected to a trap, place 294 g (3.0 moles) of cyclohexanone and 900 mL of water.[4]

  • Cooling and Inerting: Cool the flask in an ice bath and start the stirrer.

  • Chlorination: Introduce 215 g (3.03 moles) of chlorine gas through the gas inlet tube at a rate that allows for its absorption by the reaction mixture. This process should take approximately 45-60 minutes.[4]

  • Work-up: After the addition of chlorine is complete, transfer the reaction mixture to a separatory funnel. Separate the lower, denser layer containing the product.

  • Extraction: Extract the aqueous layer with three 150 mL portions of diethyl ether.[4]

  • Washing: Combine the organic layers and wash them sequentially with 150 mL of water and 200 mL of saturated sodium chloride solution.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 90-91 °C at 14-15 mmHg.[4]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start: Cyclohexanone\nand Water"]; Reaction [label="Chlorination with Cl₂ gas\nin an ice bath"]; Workup [label="Work-up:\nSeparation of layers"]; Extraction [label="Extraction with\nDiethyl Ether"]; Washing [label="Washing with H₂O\nand Brine"]; Drying [label="Drying over Na₂SO₄"]; Concentration [label="Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Vacuum Distillation"]; Product [label="Pure 2-Chlorocyclohexan-1-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } Caption: Workflow for the synthesis of 2-chlorocyclohexan-1-one.

Towards this compound: Alternative Synthetic Strategies

As direct α-chlorination of cyclohexanone yields the 2-chloro isomer, alternative strategies are required to synthesize this compound. These methods often involve multi-step sequences. One plausible, though less direct, route could involve the reduction of 3-chlorophenol to 3-chlorocyclohexanol, followed by oxidation to the desired ketone.

Characterization of the Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular FormulaC₆H₉ClO[6]
Molecular Weight132.59 g/mol [6]
AppearanceColorless to pale yellow liquid
Boiling Point90-91 °C at 14-15 mmHg (for 2-chloro isomer)[4]
Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the carbon bearing the chlorine atom will appear as a characteristic multiplet. The chemical shifts and coupling patterns of the other ring protons will provide further structural information.

    • ¹³C NMR: The carbonyl carbon will exhibit a resonance in the downfield region (typically >200 ppm). The carbon attached to the chlorine will also have a distinct chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

dot graph "Purification_and_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Crude [label="Crude Product"]; Purification [label="Purification\n(e.g., Distillation)"]; Pure [label="Purified Product"]; Analysis [label="Spectroscopic Analysis", shape=invhouse]; IR [label="IR Spectroscopy"]; NMR [label="NMR (¹H, ¹³C)"]; MS [label="Mass Spectrometry"]; Structure [label="Structure Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Purification; Purification -> Pure; Pure -> Analysis; Analysis -> IR; Analysis -> NMR; Analysis -> MS; IR -> Structure; NMR -> Structure; MS -> Structure; } Caption: Workflow for purification and analysis.

Safety Considerations

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine must be performed in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including respiratory protection, should be used.

  • Chlorinated Organic Compounds: α-Chloroketones are often lachrymators and skin irritants. Handle with care, avoiding inhalation and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.

Conclusion

The electrophilic chlorination of cyclohexanone is a fundamental transformation in organic chemistry. While the direct α-chlorination leads to the 2-chloro isomer, this guide has provided a robust protocol for its synthesis, which serves as a valuable case study in the halogenation of ketones. The synthesis of this compound requires more elaborate synthetic strategies, highlighting the importance of understanding regioselectivity in organic reactions. The principles and techniques discussed herein provide a solid foundation for researchers and professionals working in the field of synthetic organic chemistry and drug development.

References

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Foundational Principles: The Cyclohexanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Chlorocyclohexan-1-one

This guide provides a comprehensive examination of the conformational landscape of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple description of equilibria to explore the underlying stereoelectronic and steric principles that govern its three-dimensional structure. Understanding these nuances is critical, as molecular conformation directly impacts reactivity, intermolecular interactions, and ultimately, biological activity.

Unlike cyclohexane, which exists in a perfect chair conformation, the introduction of a carbonyl group in cyclohexanone induces significant geometric changes. The sp² hybridization of the carbonyl carbon (C1) and the trigonal planar geometry of the C6-C1-C2 segment lead to a flattening of the ring in that region. This alteration has profound consequences:

  • Reduced Torsional Strain: The flattened geometry alleviates some of the torsional strain typically present in a pure cyclohexane chair.

  • Modified Steric Environment: It changes the steric environment for substituents, particularly at the α (C2, C6) and β (C3, C5) positions. The 1,3-diaxial interactions, which are a primary source of steric strain in substituted cyclohexanes, are modified.[1]

The molecule exists as a dynamic equilibrium between two chair conformations, which interconvert via a higher-energy twist-boat intermediate. For this compound, this equilibrium involves the chlorine substituent occupying either an axial or an equatorial position.

Caption: Conformational equilibrium of this compound.

(Note: The DOT script above is a template. Actual chemical structure images would be required for rendering.)

Driving Forces of Conformational Preference

The position of the equilibrium—that is, the relative population of the axial and equatorial conformers—is dictated by a delicate balance of steric and stereoelectronic effects.

Steric Hindrance: The A-Value

In substituted cyclohexanes, the steric preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations.[2][3] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[4] For a chlorine atom on a standard cyclohexane ring, the A-value is approximately 0.4-0.5 kcal/mol.[4][5] This value arises from the steric repulsion between the axial chlorine and the axial hydrogens at C1 and C5. While the carbonyl group at C1 removes one of these hydrogens, an interaction with the axial hydrogen at C5 remains in the axial conformer of this compound.

Stereoelectronic Effects: Beyond Simple Sterics

Stereoelectronic effects are orbital interactions that depend on the spatial arrangement of bonds and lone pairs.[6][7][8] In this compound, these effects are critical and primarily manifest as dipole-dipole interactions and hyperconjugation.

A. Dipole-Dipole Interactions

Both the carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond possess significant dipole moments due to the difference in electronegativity between the constituent atoms.[9][10] The overall stability of each conformer is influenced by the through-space interaction of these two dipoles.

  • Axial Conformer: The C=O and C-Cl bond dipoles are oriented in a roughly parallel fashion. This alignment results in a significant electrostatic repulsion, which destabilizes this conformation.[11][12]

  • Equatorial Conformer: The C=O and C-Cl dipoles are oriented at a larger angle to each other. This arrangement minimizes the electrostatic repulsion, leading to a more stable conformation compared to the axial isomer.

Dipole_Interactions Axial Axial Conformer (Dipoles Aligned) Destabilization Electrostatic Repulsion (Destabilizing) Axial->Destabilization leads to Equatorial Equatorial Conformer (Dipoles Offset) Stabilization Reduced Repulsion (Stabilizing) Equatorial->Stabilization leads to

Caption: Influence of dipole-dipole interactions on conformer stability.

B. Hyperconjugation

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (or a lone pair) into an adjacent empty antibonding orbital.[13][14] For this interaction to be effective, the orbitals must be properly aligned, typically in an anti-periplanar (180°) arrangement.

  • σ(C-H) → σ(C-Cl) Interaction:* In the equatorial conformer, the C-Cl bond is anti-periplanar to the axial C-H bonds on C2 and C4. This geometry allows for stabilizing hyperconjugative interactions where electron density from the axial σ(C-H) orbitals is donated into the low-lying σ*(C-Cl) antibonding orbital.

  • n → σ Interaction (Anomeric-type Effect):* While the classic anomeric effect involves a heteroatom within the ring,[15][16] similar stabilizing interactions can occur. In the axial conformer, the lone pairs of the carbonyl oxygen are not ideally positioned to interact with the σ*(C-Cl) orbital. However, the equatorial conformer's geometry is more favorable for other hyperconjugative effects, as mentioned above. The dominance of the equatorial conformer suggests that any such stabilizing effects in the axial form are insufficient to overcome the combined steric and dipolar repulsions.

Quantitative Assessment and Prediction

By synthesizing the steric and stereoelectronic factors, we can predict the conformational equilibrium. The equatorial conformer is favored by both the minimization of dipole-dipole repulsion and stabilizing hyperconjugative interactions. The steric preference, based on the A-value, also favors the equatorial position. Therefore, all major factors align to strongly favor the equatorial conformation.

FeatureAxial ConformerEquatorial ConformerEnergetic Consequence
Steric Strain 1,3-Diaxial interaction (Cl ↔ H)No significant diaxial interactionsFavors Equatorial
Dipole-Dipole Interaction Repulsive (Dipoles aligned)Minimized (Dipoles offset)Strongly Favors Equatorial
Hyperconjugation Weak or absentFavorable (σC-H → σ*C-Cl)Favors Equatorial
Overall Stability Less Stable (Higher Energy)More Stable (Lower Energy) Equilibrium lies to the right

Experimental Verification Protocols

Theoretical predictions must be validated by empirical data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for this purpose.

Protocol: Low-Temperature ¹H NMR Spectroscopy

This protocol allows for the direct observation of individual conformers by slowing the rate of ring inversion.

Objective: To determine the ratio of axial to equatorial conformers and confirm their structures via proton-proton coupling constants (³JHH).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, CD₂Cl₂, or a Freon mixture). Transfer the solution to a high-quality NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer equipped with a variable temperature unit.

  • Temperature Reduction: Gradually lower the temperature of the probe, acquiring ¹H NMR spectra at regular intervals (e.g., every 10 K). The coalescence temperature, where the signals for the two conformers merge, can be used to calculate the energy barrier to inversion. Continue cooling until the signals for the two conformers are sharp and well-resolved (typically below -80 °C).[17][18]

  • Spectral Analysis:

    • Integration: Integrate the signals corresponding to a specific proton (e.g., the proton at C3, H3) in both the axial and equatorial conformers. The ratio of the integrals directly reflects the population ratio of the two conformers.

    • Coupling Constant (³JH3-H2, ³JH3-H4) Analysis: Focus on the signal for the H3 proton.

      • Equatorial Conformer: H3 is axial. It will exhibit large coupling constants (³Jax-ax ≈ 8-13 Hz) to the axial protons on C2 and C4 and small coupling constants (³Jax-eq ≈ 2-5 Hz) to the equatorial protons. The signal will appear as a triplet of triplets or a more complex multiplet reflecting these couplings.

      • Axial Conformer: H3 is equatorial. It will exhibit small coupling constants to all adjacent protons (³Jeq-ax and ³Jeq-eq ≈ 2-5 Hz). The signal will be a narrow multiplet.

  • Data Interpretation: The observed coupling constants provide definitive proof of the proton's orientation and, by extension, the conformation of the ring. The overwhelming predominance of a signal with large axial-axial couplings for H3 would confirm the equatorial preference of the chlorine substituent.

Protocol: Infrared (IR) Spectroscopy

This protocol can provide secondary evidence for the conformational preference by analyzing the stretching frequencies of the C=O and C-Cl bonds.

Objective: To infer the dominant conformation by observing shifts in key vibrational frequencies.

Methodology:

  • Sample Preparation: Prepare the sample as a neat liquid (if applicable), a KBr pellet, or a solution in a non-polar solvent like CCl₄.

  • Data Acquisition: Obtain a high-resolution IR spectrum using an FTIR spectrometer.[19][20]

  • Spectral Analysis:

    • C=O Stretch: The carbonyl stretching frequency in cyclohexanones typically appears around 1715 cm⁻¹. The polarity of the local environment can influence this frequency. In the axial conformer, the C-Cl dipole is closer to the C=O bond, which can slightly raise the C=O stretching frequency due to electrostatic field effects. The equatorial conformer, with the dipole further away, would exhibit a frequency closer to that of an unperturbed cyclohexanone.

    • C-Cl Stretch: The C-Cl stretching vibration (typically 600-800 cm⁻¹) also differs for axial and equatorial bonds. Generally, the C-X stretch for an equatorial substituent occurs at a higher frequency than for an axial one.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Prep Sample Prep (Low Temp Solvent) NMR_Acq Low Temp Acquisition (< -80 °C) NMR_Prep->NMR_Acq NMR_Analysis Analyze J-Couplings & Integration NMR_Acq->NMR_Analysis NMR_Result Conformer Ratio & Structure Confirmed NMR_Analysis->NMR_Result IR_Prep Sample Prep (Solution or Neat) IR_Acq FTIR Acquisition IR_Prep->IR_Acq IR_Analysis Analyze C=O and C-Cl Frequencies IR_Acq->IR_Analysis IR_Result Dominant Conformer Inferred IR_Analysis->IR_Result Start This compound Start->NMR_Prep Start->IR_Prep

Caption: Workflow for the experimental determination of conformation.

Conclusion

The conformational analysis of this compound is a classic example of the interplay between steric and stereoelectronic forces in determining molecular structure. While steric considerations (A-value) predict a preference for the equatorial conformer, this preference is powerfully reinforced by stereoelectronic factors. The destabilizing repulsion between the C=O and C-Cl bond dipoles in the axial conformer, combined with favorable hyperconjugative interactions in the equatorial conformer, ensures that the equilibrium lies heavily in favor of the chlorine atom occupying the equatorial position. This preference can be unequivocally confirmed and quantified through experimental techniques, primarily low-temperature NMR spectroscopy, which serves as a self-validating system by providing both population analysis and unambiguous structural data through coupling constants.

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An In-Depth Technical Guide to the Stability and Storage of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and storage of 3-chlorocyclohexan-1-one, a key building block in pharmaceutical synthesis. Understanding the chemical behavior of this α-haloketone is paramount for ensuring its integrity, minimizing degradation, and guaranteeing the reliability of experimental outcomes. This document moves beyond generic protocols to explain the underlying chemical principles that govern its stability, offering field-proven insights for its handling and long-term storage.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile. These properties dictate its reactivity and inform appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C₆H₉ClO[1]
Molecular Weight 132.59 g/mol [1]
CAS Number 21299-27-4[1]
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Synonyms 3-chlorocyclohexanone, m-chlorocyclohexanone[1]

Core Stability Profile and Degradation Pathways

This compound, as an α-haloketone, possesses inherent reactivity that makes it susceptible to several degradation pathways. The primary routes of degradation are hydrolysis, base-catalyzed reactions, and photodegradation.

Susceptibility to Base-Catalyzed Degradation: The Favorskii Rearrangement

The most significant degradation pathway for this compound is the Favorskii rearrangement, which occurs in the presence of a base.[2] This reaction involves the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring opening, ultimately leading to a ring-contracted carboxylic acid derivative. This rearrangement is a critical consideration in both synthesis and storage, as even trace amounts of basic impurities can initiate degradation.

The mechanism is initiated by the abstraction of an acidic α-proton by a base, leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack, displacing the chloride ion to form a bicyclic cyclopropanone intermediate. The strained cyclopropanone ring is then opened by a nucleophile (e.g., hydroxide or alkoxide), resulting in a carbanion that is subsequently protonated to yield the final carboxylic acid or ester product.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis (HPLC-UV/MS) Analysis (HPLC-UV/MS) Acid->Analysis (HPLC-UV/MS) Base Basic Hydrolysis Base->Analysis (HPLC-UV/MS) Oxidation Oxidative Degradation Oxidation->Analysis (HPLC-UV/MS) Thermal Thermal Degradation Thermal->Analysis (HPLC-UV/MS) Photo Photodegradation Photo->Analysis (HPLC-UV/MS) This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Thermal This compound Sample->Photo Identification of Degradation Products Identification of Degradation Products Analysis (HPLC-UV/MS)->Identification of Degradation Products

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [3][4][5][6][7]High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the most common technique for this purpose.

Key Steps in Method Development:

  • Column and Mobile Phase Selection: Start with a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation study to identify the retention times of the parent compound and its degradation products.

  • Method Optimization: Adjust the gradient, mobile phase pH, column temperature, and other chromatographic parameters to achieve adequate separation of all peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The stability of this compound is a critical factor in its successful application in research and drug development. As an α-haloketone, it is susceptible to degradation, primarily through the base-catalyzed Favorskii rearrangement and potentially through hydrolysis and photodegradation. By understanding these degradation pathways and implementing the recommended storage and handling protocols, researchers can ensure the integrity and reliability of this important chemical intermediate. The use of forced degradation studies and the development of validated stability-indicating analytical methods are essential tools for monitoring the stability of this compound and ensuring the quality of the resulting data and products.

References

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  • Development of forced degradation and stability indicating studies of drugs—A review.
  • (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
  • Guidance on Storage and Handling of Chlorin
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  • US EPA - Accelerated Storage Stability and Corrosion Characteristics Study Protocal. United States Environmental Protection Agency. [Link]
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  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
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An In-Depth Technical Guide to the Molecular Weight and Characterization of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides a comprehensive technical overview of 3-chlorocyclohexan-1-one, a halogenated ketone of significant interest to researchers in organic synthesis and pharmaceutical development. The primary focus of this guide is the determination and validation of the compound's molecular weight through modern analytical techniques. We delve into the core physicochemical properties, present a validated synthesis protocol, and offer detailed, field-proven methodologies for its characterization by mass spectrometry, NMR spectroscopy, and infrared spectroscopy. This document is designed to serve as a practical and authoritative resource for scientists, bridging foundational chemical principles with actionable laboratory protocols.

Introduction: The Significance of Halogenated Scaffolds

In the landscape of drug discovery and fine chemical synthesis, halogenated organic molecules serve as indispensable building blocks. The introduction of a halogen, such as chlorine, into an organic scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[] this compound (Figure 1) is a versatile bifunctional molecule, incorporating both a reactive ketone and a secondary alkyl chloride. This arrangement makes it a valuable intermediate for introducing the cyclohexanone motif into more complex molecular architectures, a common feature in many pharmaceutical agents.[2][3][4]

Understanding the precise molecular weight and structure of such an intermediate is not merely an academic exercise; it is a prerequisite for reliable and reproducible research. Accurate molecular weight determination is the first step in confirming the identity and purity of a synthesized compound, ensuring the validity of subsequent experimental results. This guide provides the foundational knowledge and practical protocols to confidently synthesize and characterize this compound.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Core Physicochemical Properties

The fundamental identity of a molecule is encapsulated in its chemical formula and corresponding molecular weight. For this compound, these properties are well-defined and serve as the basis for its analytical characterization.

Molecular Formula and Weight

The molecular formula for this compound is C₆H₉ClO .[5] This formula is the foundation for calculating its molecular weight. It is crucial to distinguish between two types of molecular weight:

  • Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of all isotopes of each element. It is the value used for stoichiometric calculations in the laboratory (e.g., determining molar equivalents).

  • Monoisotopic Mass (MM): This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). This value is paramount in high-resolution mass spectrometry, where individual isotopic peaks are resolved.

A summary of these core properties is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[5]
CAS Number 21299-27-4 PubChem[5]
Molecular Formula C₆H₉ClO PubChem[5]
Average Molecular Weight 132.59 g/mol PubChem[5]
Monoisotopic Mass 132.0341926 Da PubChem[5]
Topological Polar Surface Area 17.1 Ų PubChem[5]

| XLogP3-AA (Lipophilicity) | 1.1 | PubChem[5] |

Synthesis and Purification

The regioselective synthesis of this compound from a readily available precursor like cyclohexanone is a key challenge. While direct chlorination of cyclohexanone often yields the 2-chloro isomer as the major product, specific conditions can favor the formation of the 3-chloro isomer. The following protocol is a robust method adapted from established procedures for the chlorination of ketones.

Synthesis Workflow Diagram

The overall process from starting material to purified product is outlined below.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification Start Cyclohexanone in Solvent Reaction Controlled Chlorination (0°C to RT) Start->Reaction Reagent Chlorinating Agent (e.g., SO2Cl2) Reagent->Reaction Quench Quench with Water/Ice Reaction->Quench Wash Wash with NaHCO3 (aq) & Brine Quench->Wash Extract Extract with Ether Wash->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Chlorination

Expertise & Causality: This protocol utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. While direct chlorination with Cl₂ can be aggressive and lead to mixtures, SO₂Cl₂ often provides better control and selectivity, especially when the reaction is mediated by a co-solvent like methanol which can influence the enol/enolate equilibrium. The reaction is performed at low temperatures to minimize side reactions, such as dichlorination.

Materials:

  • Cyclohexanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve cyclohexanone (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add a small amount of methanol (approx. 1.1 eq). Prepare a solution of sulfuryl chloride (1.1 eq) in dichloromethane and add it to the dropping funnel.

  • Chlorination: Add the sulfuryl chloride solution dropwise to the stirred cyclohexanone solution over 1 hour, maintaining the internal temperature below 5 °C. The causality here is critical: slow addition prevents a rapid exotherm that could lead to over-chlorination.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize HCl byproduct) and then with brine. The bicarbonate wash is a self-validating step; cessation of gas evolution indicates that the acid has been neutralized.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Analytical Characterization for Structural and Molecular Weight Verification

Confirming the identity and molecular weight of the synthesized product is paramount. A multi-technique approach provides a self-validating system of characterization.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the most direct method for determining the molecular weight of a compound. For this compound, we expect to see a molecular ion peak (M⁺) corresponding to its monoisotopic mass. Furthermore, the presence of chlorine provides a definitive isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M⁺ to M+2 peak ratio of approximately 3:1, which is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).

  • GC Method: Use a temperature program that starts at ~50 °C, holds for 2 minutes, and ramps at 10-20 °C/min to ~250 °C. This separates the product from any residual solvent or impurities.

  • MS Acquisition: Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of m/z 40-200.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram.

    • Analyze the mass spectrum for this peak. Look for the molecular ion [C₆H₉ClO]⁺. The peak for the ³⁵Cl isotope should appear at m/z 132 , and the peak for the ³⁷Cl isotope should be at m/z 134 .

    • Verify that the relative intensity of the m/z 134 peak is approximately one-third that of the m/z 132 peak.

    • Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group), which can lead to characteristic fragment ions.

MS_Workflow Sample Diluted Sample in DCM GC Gas Chromatography (Separation by Boiling Point) Sample->GC Ionization Electron Ionization (EI) (Creates M+ ions) GC->Ionization Analyzer Mass Analyzer (Separates ions by m/z) Ionization->Analyzer Detector Detector (Generates Spectrum) Analyzer->Detector Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum

Caption: Experimental workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS confirms the mass, NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the correct isomer has been synthesized. The chemical environment of each proton and carbon atom results in a unique resonance frequency (chemical shift).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~4.0-4.5 ppm (1H, multiplet): This corresponds to the proton on the carbon bearing the chlorine atom (CHCl). Its downfield shift is due to the deshielding effect of the electronegative chlorine.

  • ~2.0-2.8 ppm (6H, multiplets): These complex multiplets arise from the protons on the carbons adjacent to the ketone (CH₂) and the carbon adjacent to the CHCl group.

  • ~1.6-2.0 ppm (2H, multiplet): This signal corresponds to the remaining CH₂ group further from the functional groups.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~205-210 ppm: The characteristic signal for the ketone carbonyl carbon (C=O).

  • ~55-65 ppm: The signal for the carbon attached to chlorine (C-Cl).

  • ~35-50 ppm: Signals for the carbons adjacent to the carbonyl group and the C-Cl carbon.

  • ~20-30 ppm: The signal for the remaining CH₂ carbon.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The energy of absorbed infrared light corresponds to the vibrational frequency of specific bonds within the molecule.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Place a single drop of the neat liquid sample onto the ATR crystal.

  • Acquire the spectrum over a range of 4000-600 cm⁻¹.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Characteristic Absorption Bands:

  • ~1715 cm⁻¹ (strong, sharp): This is the most prominent peak and is highly characteristic of the C=O (carbonyl) stretch of a six-membered ring ketone.[6] Its presence is strong evidence of the cyclohexanone backbone.

  • ~2850-3000 cm⁻¹ (medium-strong): These peaks correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the ring.[7]

  • ~650-800 cm⁻¹ (variable): A peak in this region is expected for the C-Cl stretching vibration.

Safety and Handling

Trustworthiness: this compound and its precursors are hazardous chemicals that must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Hazard Identification: Based on data for analogous compounds, this compound should be treated as a flammable liquid and vapor. It is likely harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye damage.[]

  • Handling Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

    • Keep away from heat, sparks, and open flames.

    • Avoid breathing vapors or mist.

    • Handle only in a chemical fume hood to ensure adequate ventilation.

    • Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

    • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

    • If Inhaled: Move person to fresh air. Call a poison control center or doctor if you feel unwell.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

Conclusion

This guide has established that the molecular weight of this compound is 132.59 g/mol . This value, rooted in its molecular formula C₆H₉ClO, is best confirmed experimentally through a combination of analytical techniques. Mass spectrometry provides direct evidence of the monoisotopic mass and the presence of chlorine through its distinct isotopic pattern. Concurrently, NMR and IR spectroscopy validate the compound's structural integrity, ensuring that the measured mass corresponds to the correct molecular arrangement. By following the detailed protocols for synthesis and characterization outlined herein, researchers and drug development professionals can confidently prepare and verify this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • PubChem. (n.d.). 3-Chlorocyclohex-2-en-1-one. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Cyclohexanone, 2-chloro-2-methyl-.
  • PubChem. (n.d.). 3-Chlorocyclohexanone. National Center for Biotechnology Information.
  • Lookchem. (n.d.). Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols.
  • Technology Networks. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum.
  • Chemical Communications. (n.d.). Regioselective synthesis of N-containing polycyclic compounds... Royal Society of Chemistry.
  • MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate.
  • Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand...
  • Chemical Communications. (n.d.). Regioselective three-component synthesis of 1,2-diarylindoles from cyclohexanones... Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). 2-chlorocyclohexanone.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
  • Journal of Chemical Sciences. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization...
  • Pharma Innovation. (n.d.). Other Pharmaceutical Intermediates.
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  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.

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A Researcher's Guide to Sourcing and Utilizing 3-Chlorocyclohexan-1-one for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-chlorocyclohexan-1-one (CAS No. 21299-27-4), a critical building block for researchers, medicinal chemists, and professionals in drug development. Beyond a simple list of suppliers, this document delves into the practical considerations of sourcing, quality control, safe handling, and synthetic utility, empowering scientists to make informed decisions and accelerate their research.

Introduction: The Strategic Importance of this compound

This compound belongs to the class of α-haloketones, a group of compounds renowned for their versatile reactivity.[1] The presence of two adjacent electrophilic centers—the carbonyl carbon and the chlorine-bearing α-carbon—makes it a highly valuable intermediate for constructing complex molecular architectures.[2] In the pharmaceutical landscape, α-chloroketones are pivotal precursors in the synthesis of various therapeutic agents, notably as key intermediates for HIV protease inhibitors. The strategic placement of the chloro and keto functionalities on a cyclohexyl scaffold provides a unique combination of stereochemistry and reactivity, making it an attractive starting material for novel chemical entities.

This guide aims to equip the research scientist with the necessary expertise to confidently source high-quality this compound and integrate it effectively and safely into their synthetic workflows.

Chemical Identity and Physicochemical Properties

Correctly identifying the target molecule is the foundational step. Misidentification due to synonyms can lead to costly errors in procurement and experimentation. The definitive identifier is the CAS Registry Number.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 3-Chlorocyclohexanone, m-chlorocyclohexanone[3][4]
CAS Number 21299-27-4[3][4]
Molecular Formula C₆H₉ClO[3]
Molecular Weight 132.59 g/mol [3]
Appearance Colorless to pale yellow liquid (typical)[5]
Boiling Point 91-92 °C @ 14 Torr; 216.9°C at 760 mmHg[5][6]
Density 1.12 g/cm³[5]
InChIKey YOXBMCKDEYPAQQ-UHFFFAOYSA-N[3]

Commercial Suppliers and Procurement Strategy

Sourcing this compound requires careful consideration of supplier reliability, available purity grades, and documentation. While numerous online marketplaces list this chemical, researchers should prioritize established chemical manufacturers and distributors who provide comprehensive analytical data.

Supplier Platform / VendorNotesPotential Availability
ECHEMI Lists manufacturers like JHECHEM CO LTD. Often provides direct contact with manufacturers.Research to bulk quantities.[6]
LookChem A B2B platform that aggregates multiple suppliers. Good for sourcing larger quantities.Varies by supplier.[5]
ChemicalBook Provides a list of global suppliers and basic chemical data.Varies by supplier.[7]
PubChem Vendors The PubChem database links to a variety of chemical vendors who have listed this compound.Research quantities.[3]
Biosynth (via CymitQuimica) Listed as a discontinued product, but indicates past manufacturing capability.Inquire for custom synthesis.[8]

Expert Insight: For initial research quantities (grams to tens of grams), prioritize vendors who hold domestic stock to minimize lead times. For scale-up campaigns, engaging directly with manufacturers listed on platforms like ECHEMI or LookChem can be more cost-effective, but requires more rigorous due diligence on the part of the researcher.

Quality Control and Supplier Validation: A Self-Validating Protocol

The purity of a starting material is paramount; impurities can lead to failed reactions, complex purification challenges, and misleading biological data. A trustworthy supplier will provide a comprehensive Certificate of Analysis (CoA) upon request. Do not rely solely on the purity percentage on the label; scrutinize the analytical data.

Deconstructing the Certificate of Analysis (CoA)

A robust CoA for this compound should include the following tests. Below is a sample representation of what to expect and how to interpret it.

ParameterSpecification (Typical)MethodScientific Rationale & What to Look For
Appearance Colorless to Pale Yellow LiquidVisualA dark color may indicate degradation or the presence of olefinic impurities.
Identity Conforms to Structure¹H NMRThis is critical. The spectrum should match the known structure. Look for the characteristic multiplet for the proton at the chlorine-bearing carbon (H-3).
Purity ≥95% (or as specified)GCGas Chromatography (GC) is ideal for volatile compounds. Check for the presence of related impurities (see Section 4.2).
Water Content ≤0.5%Karl FischerExcess water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases.
Common Impurities and Their Origin

Understanding potential impurities is key to interpreting analytical data and anticipating reaction side products.

  • 2-Chlorocyclohexanone (CAS 822-87-7): An isomer that can arise during certain chlorination routes. Its presence can lead to different regioisomeric products in subsequent reactions.

  • 3-Chlorocyclohex-2-en-1-one (CAS 5682-75-7): An elimination byproduct, often formed if the product is exposed to base or high temperatures. Its conjugated system can interfere with certain reactions and is readily detectable by NMR and UV spectroscopy.[9]

  • 3-Chlorocyclohexan-1-ol (CAS 31968-46-4): An impurity resulting from over-reduction or incomplete oxidation of the corresponding alcohol during synthesis.[5][10]

  • Residual Solvents: Solvents from synthesis and purification (e.g., dichloromethane, diethyl ether) may be present and can be identified by GC or ¹H NMR.[5]

The In-House Quality Control Workflow

Upon receiving a new batch of any critical reagent, an in-house verification is a mandatory step in a regulated or quality-driven research environment.

QC_Workflow cluster_0 Step 1: Documentation Review cluster_1 Step 2: Physical & Analytical Verification cluster_2 Step 3: Data Analysis & Decision doc_review Review Supplier CoA and SDS phys_check Visual Inspection (Color, Phase) doc_review->phys_check Docs OK nmr_acq Acquire ¹H NMR Spectrum phys_check->nmr_acq gcms_acq Run GC-MS Analysis nmr_acq->gcms_acq data_comp Compare In-House Data vs. Supplier CoA & Reference gcms_acq->data_comp decision Approve or Reject Batch data_comp->decision approve Release to Lab Inventory decision->approve reject Contact Supplier & Quarantine Material decision->reject

Caption: A typical workflow for incoming reagent quality control.

Overview of Synthetic Routes: Implications for Purity

While researchers are typically users rather than manufacturers of this reagent, understanding its synthesis provides crucial insights into potential impurities. The most common route to α-haloketones is the direct electrophilic halogenation of the parent ketone.[2]

Synthesis_Workflow start Cyclohexanone enol Enol or Enolate Intermediate start->enol Acid or Base Catalysis product This compound (Target) enol->product Reaction reagent Chlorinating Agent (e.g., SO₂Cl₂, NCS) reagent->product byproduct 2-Chlorocyclohexan-1-one Dichlorinated species Elimination products product->byproduct Side Reactions purification Purification (e.g., Distillation) product->purification byproduct->purification final_product Final Product purification->final_product

Caption: General synthetic pathway for this compound.

Alternative, safer routes that avoid hazardous reagents like diazomethane have also been developed, for instance, through the chain extension of esters.[11] The specific route used by a manufacturer will influence the impurity profile of the final product.

Safe Handling and Storage Protocol

α-Haloketones are reactive, lachrymatory, and should be handled with appropriate caution. They are alkylating agents and should be treated as toxic and corrosive.

Mandatory Handling Protocol:
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

    • Body Protection: Wear a flame-resistant lab coat.

  • Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure. Avoid pouring.

  • Spill Management: Have a spill kit ready containing an absorbent material (e.g., vermiculite or sand) and a neutralizing agent for acidic byproducts (e.g., sodium bicarbonate).

  • Waste Disposal: Dispose of all contaminated materials and waste liquid in appropriately labeled hazardous waste containers according to institutional guidelines.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. Storage at 2-8°C is often recommended for the related 2-chloro isomer to maintain stability.

References

  • LookChem. (n.d.). Cas 21299-27-4, 3-chlorocyclohexanone.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohexanone. PubChem Compound Database.
  • Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
  • National Center for Biotechnology Information. (n.d.). trans-(1R,3R)-3-chlorocyclohexan-1-ol. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohex-2-en-1-one. PubChem Compound Database.
  • Yasuda, M., et al. (2003). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, 125(26), 7786–7787. [Link]
  • Tilstam, U., & Weinmann, H. (2002). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Organic Process Research & Development, 6(4), 384-393. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohexene. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohex-3-en-1-one. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). (3S)-3-chlorocyclohexan-1-one. PubChem Compound Database.
  • De Kimpe, N., & Verhé, R. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]
  • Navrátilová, L., et al. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohexan-1-ol. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohexane-1,2-dione. PubChem Compound Database.
  • Google Patents. (n.d.). RU2187490C2 - Method of synthesis of chlorocyclohexane.
  • Google Patents. (n.d.). EP 0754669 B1 - Processes for producing alpha-halo ketones, alpha-halohydrins and epoxides.
  • Wikipedia. (n.d.). α-Halo ketone.
  • ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.

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structural characterization of 3-chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 3-Chlorocyclohexan-1-one

Abstract

This technical guide provides a comprehensive framework for the definitive , a key building block in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond rote procedural descriptions to offer a deep dive into the causality behind experimental choices. We will explore the critical interplay of stereochemistry and conformational dynamics, and detail the application of cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complemented by computational analysis. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and data reproducibility.

Introduction: The Structural Nuances of this compound

This compound (C₆H₉ClO) is a substituted cyclic ketone of significant interest in organic synthesis.[1][2] Its utility is defined by its bifunctional nature: a reactive ketone and a halogenated carbon center that serves as a handle for nucleophilic substitution or elimination reactions. However, a precise understanding of its structure is paramount for predicting its reactivity and ensuring the desired stereochemical outcomes in complex synthetic pathways.

The primary challenges in characterizing this molecule stem from two key features:

  • Chirality: The C3 carbon, bearing the chlorine atom, is a stereocenter. Therefore, the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[3]

  • Conformational Isomerism: As a substituted cyclohexane, it predominantly adopts a chair conformation to minimize steric and torsional strain. This leads to a dynamic equilibrium between two principal conformers: one with the chlorine atom in an axial position and one with it in an equatorial position. The preferred conformation profoundly influences the molecule's reactivity and its spectroscopic signature.

This guide will systematically address these challenges, providing a multi-technique approach to unambiguously elucidate the structure and conformational preferences of this compound.

Foundational Molecular Properties

A baseline characterization begins with the fundamental properties of the molecule, which are essential for sample handling, reaction stoichiometry, and high-resolution mass spectrometry.

PropertyValueSource
Molecular Formula C₆H₉ClOPubChem[1][2]
Molecular Weight 132.59 g/mol PubChem[1][3]
Monoisotopic Mass 132.0341926 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 21299-27-4ChemicalBook[2]

The Analytical Workflow: A Holistic Approach

The definitive characterization of this compound requires an integrated analytical strategy. The workflow is not merely a sequence of experiments but a logical progression where each result informs the next, building a cohesive and self-validating structural picture.

G cluster_synthesis Sample Acquisition cluster_analysis Structural Elucidation cluster_conclusion Final Characterization Synthesis Synthesis or Procurement of this compound MS Mass Spectrometry (MS) Confirm MW & Isotopic Pattern Synthesis->MS Initial Analysis IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR Initial Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity & Conformation Synthesis->NMR Initial Analysis Structure Definitive Structure & Conformational Profile MS->Structure IR->Structure Comp Computational Modeling Predict Conformational Energies NMR->Comp Correlate Experimental & Theoretical Data NMR->Structure Primary Determinant Comp->Structure

Caption: Integrated workflow for the .

Mass Spectrometry: Confirming Identity and Elemental Composition

Expertise & Causality: The first step in analyzing an unknown or synthesized sample is to confirm its molecular weight and elemental formula. Mass spectrometry is the definitive tool for this purpose. For a chlorinated compound, the technique offers an intrinsic self-validation mechanism: the characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Observing the correct M/M+2 isotopic pattern provides high confidence in the presence of a single chlorine atom.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Utilize a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation, which can aid in structural elucidation.

  • Analysis: Acquire the spectrum over a mass range of m/z 40-200.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺) and the M+2 peak.

    • Verify that the relative intensity of the M+2 peak is approximately one-third that of the M⁺ peak, consistent with the natural abundance of ³⁷Cl.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of Cl, CO, or C₂H₄).

Expected Data & Interpretation
m/z (Charge)IonInterpretation
132[C₆H₉³⁵ClO]⁺Molecular Ion (M⁺)
134[C₆H₉³⁷ClO]⁺M+2 Isotope Peak (Intensity ~33% of M⁺)
97[M - Cl]⁺Loss of a chlorine radical
104[M - CO]⁺Loss of carbon monoxide
82[C₆H₁₀]⁺This fragment, often seen in cyclohexyl systems, likely arises from complex rearrangement after loss of Cl and CO.[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For this compound, we are primarily interested in confirming the presence of the ketone (C=O) and the carbon-chlorine (C-Cl) bond. The position of the carbonyl stretching frequency is particularly informative; it is sensitive to ring strain and the electronic effects of adjacent substituents.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Correction: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation
Wavenumber (cm⁻¹)VibrationInterpretation
~2950-2850C-H stretchAliphatic C-H bonds of the cyclohexane ring.
~1715 C=O stretch Characteristic of a six-membered ring ketone. The baseline for cyclohexanone is ~1715 cm⁻¹[5]. The inductive effect of the β-chlorine is minimal on the C=O frequency.
~1450CH₂ scissorsBending vibration of the methylene groups in the ring.
~750-650 C-Cl stretch This region is indicative of a C-Cl bond. The exact position can be influenced by the axial or equatorial conformation.

NMR Spectroscopy: The Key to Connectivity and Conformation

Expertise & Causality: NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. It provides detailed information about the carbon skeleton, the chemical environment of each proton, and, crucially, the spatial relationships between them. This allows us to determine not only the constitution but also the dominant conformation of the molecule.

The key to interpreting the ¹H NMR spectrum lies in understanding the chemical shifts and spin-spin coupling constants (J-values). The proton attached to the chlorine-bearing carbon (H3) is particularly diagnostic. Its chemical shift reveals the deshielding effect of the chlorine, and its coupling constants to adjacent protons (H2 and H4) reveal the dihedral angles, which are directly related to its axial or equatorial position.

Conformational Equilibrium

The two chair conformations are in rapid equilibrium. The relative populations are determined by the steric strain associated with the substituents. For a chlorine substituent, the equatorial position is generally favored to minimize 1,3-diaxial interactions.

Caption: Conformational equilibrium of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A typical experiment involves a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • (Optional but Recommended) 2D NMR: Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

Predicted ¹H NMR Data & Interpretation (for Equatorial Conformer)
Proton(s)Approx. δ (ppm)MultiplicityJ (Hz)Interpretation
H3~4.2ttJ(ax,ax) ≈ 11, J(ax,eq) ≈ 4The proton on the chlorine-bearing carbon. It is axial and coupled to two axial and two equatorial protons. The large trans-diaxial couplings are key identifiers.
H2, H6 (α-protons)~2.2 - 2.6m-Protons adjacent to the carbonyl group are deshielded.
H4, H5~1.7 - 2.2m-Remaining ring protons.
Predicted ¹³C NMR Data & Interpretation
CarbonApprox. δ (ppm)Interpretation
C1~208Ketone carbonyl carbon.
C3~58Carbon bearing the electronegative chlorine atom is significantly deshielded.
C2, C6~40-45Carbons alpha to the carbonyl.
C4, C5~25-35Remaining aliphatic carbons.

Conclusion: Synthesizing the Data for a Complete Picture

The is a case study in the power of a multi-technique analytical approach. Mass spectrometry provides unambiguous confirmation of the molecular formula, with the chlorine isotope pattern serving as a robust internal validation. IR spectroscopy offers a rapid and straightforward confirmation of the core functional groups. Finally, NMR spectroscopy, particularly ¹H NMR, delivers the high-resolution data necessary to probe the molecule's three-dimensional structure, revealing the favored equatorial conformation of the chlorine substituent in solution. By integrating these techniques with computational modeling, researchers can achieve a definitive and trustworthy characterization, enabling the confident use of this versatile molecule in advanced synthetic applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10898759, 3-Chlorocyclohexanone.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102586366, (3S)-3-chlorocyclohexan-1-one.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22497934, 3-Chlorocyclohexan-1-ol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 568345, 3-Chlorocyclohex-2-en-1-one.
  • NIST (2021). Cyclohexanone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.
  • NIST (2021). Cyclohexanone, 2-chloro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.

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A Theoretical and Computational Scrutiny of 3-Chlorocyclohexan-1-one: A Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the ability to predict molecular behavior prior to synthesis is not merely an academic exercise; it is a critical component of efficient and targeted research. The seemingly simple molecule, 3-chlorocyclohexan-1-one, presents a fascinating case study in stereoelectronic effects, conformational isomerism, and reactivity. Its structure, featuring a flexible cyclohexanone ring, a carbonyl group, and a halogen substituent, gives rise to a complex interplay of forces that dictate its physical and chemical properties. This guide provides an in-depth technical framework for the theoretical and computational analysis of this compound, intended to equip researchers, scientists, and drug development professionals with the rationale and methodology to dissect such systems. We will move beyond a mere recitation of protocols, focusing instead on the causality behind computational choices to ensure a robust and self-validating theoretical model.

The Crux of the Matter: Conformational Landscape of this compound

The cyclohexanone ring is not static; it exists in a dynamic equilibrium of various conformations, primarily the chair, boat, and twist-boat forms. The presence of a chlorine atom at the 3-position introduces further complexity, with the possibility of axial and equatorial orientations in the chair conformer. The relative stability of these conformers is paramount as it dictates the molecule's ground state and, consequently, its reactivity and spectroscopic signature.

The Axial vs. Equatorial Dilemma

The primary conformational question for this compound revolves around the preference of the chlorine atom for an axial or equatorial position in the dominant chair conformation. This is governed by a delicate balance of steric and electronic effects. In monosubstituted cyclohexanes, bulky groups typically favor the equatorial position to minimize 1,3-diaxial interactions. However, in α-haloketones, stereoelectronic effects, such as the alignment of the C-Cl σ* orbital with the π system of the carbonyl group, can stabilize the axial conformer.[1] For this compound, while the chlorine is at the β-position, dipole-dipole interactions between the C-Cl and C=O bonds will significantly influence the relative energies of the conformers.

A thorough computational analysis is essential to quantify these subtle energetic differences. Density Functional Theory (DFT) has proven to be a reliable method for such investigations, offering a good balance between accuracy and computational cost.[2]

Protocol for Conformational Search and Energy Profiling
  • Initial Structure Generation: Generate 3D structures for all plausible conformers of this compound, including both chair (with axial and equatorial chlorine), boat, and twist-boat conformations.

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

    • Method: DFT, utilizing a functional such as B3LYP, which has a strong track record for organic molecules.[3]

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended to provide flexibility for both core and valence electrons and to account for polarization and diffuse functions, which are important for describing the lone pairs of chlorine and oxygen.[3]

    • Solvation Model: To simulate realistic solution-phase conditions, employ an implicit solvation model like the Polarizable Continuum Model (PCM). The choice of solvent (e.g., chloroform, dimethyl sulfoxide) should align with experimental conditions.

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed for each structure.[4][5]

    • Purpose: This step is crucial for two reasons:

      • To confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies).

      • To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the Gibbs free energy.

    • Self-Validation: The absence of imaginary frequencies validates the stability of the computed conformer. One imaginary frequency would indicate a transition state.

  • Relative Energy Calculation: The relative Gibbs free energies of the conformers determine their populations at a given temperature according to the Boltzmann distribution.

Workflow for Conformational Analysis

G cluster_start Structure Generation cluster_compute Quantum Chemical Calculations cluster_analysis Data Analysis start Generate 3D Structures (Chair-ax, Chair-eq, Boat, etc.) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p), PCM) start->opt freq Vibrational Frequency Analysis opt->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify energy Calculate Gibbs Free Energies (E_elec + ZPVE + Thermal Corr.) verify->energy If true minimum boltzmann Determine Conformational Population (Boltzmann Distribution) energy->boltzmann

Caption: A generalized workflow for the computational conformational analysis of this compound.

ConformerElectronic Energy (Hartree)ZPVE (Hartree)Gibbs Free Energy (Hartree)Relative Energy (kcal/mol)Population (%)
Chair (Cl-eq)Calculated ValueCalculated ValueCalculated Value0.00Calculated Value
Chair (Cl-ax)Calculated ValueCalculated ValueCalculated ValueCalculated ValueCalculated Value
Twist-Boat 1Calculated ValueCalculated ValueCalculated ValueCalculated ValueCalculated Value
Twist-Boat 2Calculated ValueCalculated ValueCalculated ValueCalculated ValueCalculated Value
Table 1: Example Data Structure for Conformational Energy Analysis. This table serves as a template for presenting the calculated thermodynamic data for the various conformers of this compound.

Deciphering the Spectrum: Theoretical Spectroscopy

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy, aiding in the assignment of complex spectra, especially for conformationally mobile systems.[6][7]

  • Optimized Geometries: Use the lowest energy conformer (or a Boltzmann-averaged set of low-energy conformers) from the analysis in Section 1.

  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants (σ).[2][8]

    • Method: DFT (e.g., B3LYP) with a basis set suitable for NMR calculations (e.g., 6-311++G(d,p)).

  • Reference Standard: Calculate the isotropic shielding constant for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_iso where σ_ref is the shielding constant of the reference and σ_iso is the shielding constant of the nucleus of interest.

  • Boltzmann Averaging: For a more accurate prediction, the chemical shifts of individual conformers should be averaged based on their Boltzmann populations.[9]

NucleusCalculated δ (ppm) (Cl-eq)Calculated δ (ppm) (Cl-ax)Boltzmann-Averaged δ (ppm)Experimental δ (ppm)
C1 (C=O)Calculated ValueCalculated ValueCalculated ValueLiterature/Experimental Value
C2Calculated ValueCalculated ValueCalculated ValueLiterature/Experimental Value
C3 (C-Cl)Calculated ValueCalculated ValueCalculated ValueLiterature/Experimental Value
...............
H on C3Calculated ValueCalculated ValueCalculated ValueLiterature/Experimental Value
Table 2: Template for Comparing Calculated and Experimental NMR Chemical Shifts.
Vibrational (Infrared) Spectroscopy

The vibrational frequencies calculated in the conformational analysis can be used to generate a theoretical infrared (IR) spectrum. This is particularly useful for identifying characteristic vibrational modes, such as the C=O stretch.

  • Frequency Data: Use the harmonic frequencies calculated during the conformational analysis (Section 1.2).

  • Scaling Factors: Raw computed harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is standard practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.

  • Visualization: The scaled frequencies and their calculated intensities can be plotted to generate a theoretical IR spectrum.

The position of the C=O stretching frequency is sensitive to the electronic environment. Theoretical calculations can elucidate how the position of the chlorine atom (axial vs. equatorial) influences this key vibrational mode.

Predicting Chemical Behavior: Reactivity Analysis

Beyond structure and spectroscopy, theoretical calculations can provide profound insights into the reactivity of this compound. This is particularly relevant in drug development, where understanding potential metabolic pathways or synthetic reactions is crucial.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate electrons (nucleophilicity). Its energy and spatial distribution indicate the likely sites of electrophilic attack.

  • LUMO: Represents the ability to accept electrons (electrophilicity). Its energy and distribution highlight the probable sites for nucleophilic attack.[10]

The presence of the electron-withdrawing carbonyl and chloro groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The LUMO is likely to have significant density on the carbonyl carbon and the carbon bearing the chlorine, which are the two primary electrophilic centers in α-haloketones.[11]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red regions (negative potential): Indicate electron-rich areas, such as the carbonyl oxygen, which are prone to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-deficient areas, such as the carbonyl carbon and the hydrogen atoms adjacent to the carbonyl group, which are susceptible to nucleophilic attack.

The MEP map for this compound would visually confirm the electrophilic nature of the carbonyl carbon and the region around the C-Cl bond.

Modeling Reaction Pathways

Computational chemistry can be used to model the entire potential energy surface of a reaction, identifying transition states and calculating activation energies. For this compound, this could involve studying its reaction with a nucleophile.

  • Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and the nucleophile) and the expected products.

  • Transition State Search: Locate the transition state (TS) structure connecting the reactants and products. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) can be employed.

  • TS Verification: A vibrational frequency calculation on the TS structure must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Activation Energy Calculation: The activation energy is the difference in energy between the transition state and the reactants.

Conceptual Reaction Coordinate Diagram

G cluster_main Reaction Progress R Reactants (this compound + Nu⁻) TS Transition State (TS) R->TS ΔG‡ (Activation Energy) P Products TS->P y_axis_start->y_axis_end Gibbs Free Energy x_axis_start->x_axis_end Reaction Coordinate

Caption: A conceptual diagram illustrating the energy profile of a nucleophilic substitution reaction involving this compound.

Conclusion

The theoretical framework outlined in this guide provides a comprehensive, multi-faceted approach to understanding the structure, spectroscopy, and reactivity of this compound. By integrating conformational analysis, spectroscopic prediction, and reactivity modeling, researchers can build a holistic and predictive model of this molecule's behavior. The emphasis on self-validating protocols, such as vibrational frequency analysis to confirm energy minima and transition states, ensures the trustworthiness and scientific integrity of the computational results. This approach not only illuminates the specific properties of this compound but also serves as a robust template for the computational investigation of other complex organic molecules, thereby accelerating the pace of discovery in chemical and pharmaceutical research.

References

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  • Onel, L., Thong, C. C., & Blitz, M. A. (2014). An experimental and theoretical study of the gas phase kinetics of atomic chlorine reactions with CH3NH2, (CH3)2NH, and (CH3)3N. Physical Chemistry Chemical Physics, 17(2), 1087-1097.
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  • Fdez. Galván, I., Gato, F. S., & Vacher, M. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. The Journal of Physical Chemistry Letters, 13(48), 11210-11216.
  • Onel, L., Thong, C. C., & Blitz, M. A. (2014). An experimental and theoretical study of the gas phase kinetics of atomic chlorine reactions with CH3NH2, (CH3)2NH, and (CH3)3N. Physical Chemistry Chemical Physics, 17(2), 1087-1097.

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Methodological & Application

Application Note: Synthesis and Utility of 3-Azidocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide for the synthesis of 3-azidocyclohexan-1-one from 3-chlorocyclohexan-1-one. The reaction proceeds via a nucleophilic substitution pathway, leveraging the high nucleophilicity of the azide anion. α-Azido ketones are exceptionally valuable intermediates in organic synthesis, serving as precursors for α-amino ketones, various nitrogen-containing heterocycles, and as key components in bioorthogonal "click chemistry" reactions.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, a field-tested experimental protocol, critical safety procedures for handling azides, and an overview of the product's synthetic applications.

Scientific Principle and Reaction Mechanism

The conversion of an α-halo ketone to an α-azido ketone is a classic example of a nucleophilic substitution reaction. The inherent reactivity of the system is dictated by the electronic properties of the α-halo ketone starting material.

2.1 Substrate Activation

In this compound, the carbon atom bonded to the chlorine (the α-carbon) is rendered significantly electrophilic. This is due to two primary electronic effects:

  • Inductive Effect of the Halogen: The electronegative chlorine atom withdraws electron density from the α-carbon.

  • Inductive Effect of the Carbonyl Group: The adjacent carbonyl group is a powerful electron-withdrawing group, which further polarizes the carbon-halogen bond and enhances the electrophilicity of the α-carbon.[3] This activation makes the α-carbon highly susceptible to attack by nucleophiles.

2.2 The Azide Nucleophile

The azide ion (N₃⁻) is an excellent nucleophile for this transformation. Despite being the conjugate base of a weak acid (hydrazoic acid, pKa ≈ 4.6), it exhibits high nucleophilicity, which allows the substitution to proceed efficiently under mild conditions.[4]

2.3 The Sₙ2 Pathway

The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The azide ion attacks the α-carbon from the backside relative to the C-Cl bond, leading to a transition state where the azide is forming a new bond as the chloride is breaking its bond. This concerted mechanism results in an inversion of stereochemistry at the α-carbon. If the starting material were enantiomerically pure (e.g., (S)-3-chlorocyclohexan-1-one), the product would be the corresponding (R)-3-azidocyclohexan-1-one.

2.4 Potential Side Reactions

The primary competing pathway is elimination (E2), where the azide ion acts as a base to abstract a proton from a β-carbon, leading to the formation of cyclohex-2-en-1-one. However, given the high nucleophilicity and relatively low basicity of the azide ion, substitution is the strongly favored pathway, especially in polar aprotic solvents which solvate the cation (Na⁺) but not the nucleophile, thus enhancing its reactivity.[4][5]

Caption: Sₙ2 Reaction of Azide with this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 3-azidocyclohexan-1-one on a laboratory scale.

3.1 Materials and Equipment

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Sodium Azide (NaN₃)≥99.5%MilliporeSigma
AcetoneACS Grade, anhydrousFisher Scientific
Diethyl EtherACS GradeVWR
Saturated Sodium BicarbonateACS Grade-
Brine (Saturated NaCl)ACS Grade-
Anhydrous Magnesium SulfateACS Grade-
Equipment Specification
Round-bottom flask (100 mL)24/40 joint
Magnetic stir plate & stir bar-
CondenserLiebig or Allihn
Separatory Funnel (250 mL)-
Rotary Evaporator-

3.2 Step-by-Step Procedure

  • Reaction Setup: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition:

    • To the flask, add this compound (5.0 g, 37.7 mmol).

    • Add 50 mL of anhydrous acetone. Stir until the starting material is fully dissolved.

    • Carefully add sodium azide (3.68 g, 56.5 mmol, 1.5 equivalents) in one portion. (Caution: Use a plastic or ceramic spatula) .[6][7]

  • Reaction Conditions:

    • Attach a condenser to the flask.

    • Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the sodium chloride precipitate and any unreacted sodium azide.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting oil in 100 mL of diethyl ether.

    • Transfer the solution to a 250 mL separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether via rotary evaporation to yield the crude product, 3-azidocyclohexan-1-one, which often appears as a pale yellow oil.

    • If necessary, further purification can be achieved by flash column chromatography on silica gel.

3.3 Characterization

  • Infrared (IR) Spectroscopy: The most prominent signal will be a strong, sharp absorption band around 2100 cm⁻¹ , which is characteristic of the azide (N=N=N) asymmetric stretch.

  • ¹H-NMR: Expect a multiplet for the proton at the C3 position (adjacent to the azide group).

  • ¹³C-NMR: The carbon atom attached to the azide group will show a characteristic shift.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (139.15 g/mol ).

Workflow Figure 2: Experimental Workflow A 1. Reagent Addition This compound Sodium Azide Acetone B 2. Reaction Reflux (56°C) 12-16 hours A->B C 3. Cool & Filter Remove NaCl precipitate B->C D 4. Concentrate Remove acetone via rotary evaporation C->D E 5. Extraction Dissolve in Et₂O Wash with NaHCO₃ & Brine D->E F 6. Dry & Concentrate Dry over MgSO₄ Remove Et₂O via rotary evaporation E->F G 7. Product 3-Azidocyclohexan-1-one F->G

Caption: Step-by-step workflow for the synthesis of 3-azidocyclohexan-1-one.

Critical Safety Protocols for Handling Sodium Azide

Sodium azide and its derivatives demand strict adherence to safety protocols due to their high toxicity and potential to form explosive compounds.[6]

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[8] It is a potent inhibitor of cytochrome oxidase, similar to cyanide. All manipulations must be performed in a certified chemical fume hood.[9][10]

  • Explosion Hazard:

    • Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, mercury, silver, zinc) to form highly shock-sensitive and explosive metal azides.[7] NEVER use metal spatulas for transfer.[6] Avoid all contact with metal surfaces, including storing on metal shelves or allowing solutions to enter metal drains.[7]

    • Acids: Contact with acids liberates hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[6][8] All solutions should be kept basic.

    • Chlorinated Solvents: Avoid contact with certain chlorinated solvents like dichloromethane, which can form explosive diazidomethane.[4]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and chemical safety goggles. When handling solid sodium azide or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended.[7][9]

  • Waste Disposal:

    • NEVER dispose of azide waste down the drain.[7]

    • All azide-containing waste, including empty containers and contaminated paper towels, must be treated as hazardous waste and disposed of according to institutional guidelines.[10]

  • Spill Response:

    • For small spills of solid azide inside a fume hood, cover with a paper towel and dampen with an alkaline water solution (pH > 9) to prevent dust formation and hydrolysis to HN₃.[10]

    • For larger spills, evacuate the area, alert others, and contact your institution's Environmental Health & Safety office immediately.[6][9]

Synthetic Applications of 3-Azidocyclohexan-1-one

The product of this reaction is not an endpoint but a gateway to a diverse range of more complex molecules.

Applications Figure 3: Key Synthetic Transformations start 3-Azidocyclohexan-1-one amino α-Amino Ketones (via Reduction, e.g., H₂/Pd, PPh₃/H₂O) start->amino triazole 1,2,3-Triazoles (via CuAAC 'Click Chemistry') start->triazole hetero Other Heterocycles (e.g., Pyrazines, Oxazoles) start->hetero

Caption: Synthetic utility of the α-azido ketone product.

  • Precursor to α-Amino Ketones: The azide group is readily reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd), Staudinger reduction (PPh₃ followed by H₂O), or with NaBH₄. The resulting α-amino ketone is a foundational building block for many pharmaceuticals and natural products.

  • Click Chemistry: The azide functionality is a key partner in the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[11] This allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting 3-azidocyclohexan-1-one with a terminal alkyne. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.

  • Heterocycle Synthesis: α-Azido ketones can be transformed into a variety of important heterocyclic scaffolds, such as imidazoles, oxazoles, and pyrazines, which are prevalent in biologically active compounds.[1][12]

References

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Wisconsin-Madison. [Online]. Available: [Link]
  • Sodium Azide NaN3. Division of Research Safety, University of Illinois. [Online]. Available: [Link]
  • Lab Safety Guideline: Sodium Azide. Office of Research Safety Affairs, The University of Tennessee Health Science Center. [Online]. Available: [Link]
  • Safety Data Sheet: Sodium azide. Carl ROTH. [Online]. Available: [Link]
  • Akhtar, W., & Khan, M. F. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14699–14745. [Online]. Available: [Link]
  • Patonay, T., & Kónya, K. (2011). Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews, 40(5), 2795-2847. [Online]. Available: [Link]
  • Akhtar, W., & Khan, M. F. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PubMed. [Online]. Available: [Link]
  • Patonay, T., & Kónya, K. (2011). Syntheses and transformations of α-azido ketones and related derivatives. RSC Publishing. [Online]. Available: [Link]
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855. [Online]. Available: [Link]
  • Organic Chemistry Portal.
  • Akhtar, W., & Khan, M. F. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI. [Online]. Available: [Link]
  • Akhtar, W., & Khan, M. F. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review.
  • Semantic Scholar. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Online]. Available: [Link]
  • Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. [Online]. Available: [Link]
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Online]. Available: [Link]
  • PubChem. 3-chlorocyclohexanone.

Sources

Application Notes and Protocols for the Grignard Reaction with 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Chemoselectivity Challenge

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] The reaction of a Grignard reagent with a ketone to produce a tertiary alcohol is a classic and powerful transformation.[2] However, when the ketone substrate contains other reactive functional groups, the chemoselectivity of the reaction becomes a critical challenge.

This application note provides a detailed guide to the Grignard reaction with 3-chlorocyclohexan-1-one, a substrate that presents the dual reactivity of a ketone and a secondary alkyl chloride. The primary objective is the selective 1,2-addition of the Grignard reagent to the carbonyl group to form a 1-alkyl-3-chlorocyclohexan-1-ol, a valuable intermediate in medicinal chemistry and materials science. We will delve into the mechanistic intricacies, potential side reactions, and provide a robust protocol to maximize the yield of the desired product.

Mechanistic Considerations: A Tale of Two Electrophiles

The core challenge in the reaction of a Grignard reagent (R-MgX) with this compound lies in the competition between two electrophilic sites: the carbonyl carbon and the carbon bearing the chlorine atom. The Grignard reagent, a potent nucleophile and a strong base, can potentially engage in several reaction pathways.[3]

Desired Pathway: 1,2-Nucleophilic Addition to the Carbonyl Group

The intended reaction is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. This proceeds through a tetrahedral intermediate which, upon acidic workup, yields the desired tertiary alcohol.[4]

Potential Side Reactions

Several competing reactions can diminish the yield of the desired product and complicate purification:

  • Enolization: The Grignard reagent can act as a base and abstract an acidic α-proton from the cyclohexanone ring, leading to the formation of a magnesium enolate.[5] Subsequent workup will regenerate the starting ketone, thus reducing the overall conversion.

  • Reaction with the Alkyl Chloride: While Grignard reagents are generally considered poor nucleophiles for S(_N)2 reactions with unactivated alkyl halides, this pathway cannot be entirely dismissed, especially at elevated temperatures.[1]

  • Rearrangement of the Chlorohydrin Intermediate: Research on the reaction of Grignard reagents with 2-chlorocyclohexanone has shown that the resulting chlorohydrin can be unstable. Depending on the electronic nature of the Grignard reagent, the intermediate magnesium alkoxide can undergo rearrangement. Electron-releasing groups on the Grignard reagent can facilitate this rearrangement, leading to the formation of a contracted ring ketone. In contrast, electron-withdrawing groups tend to yield stable chlorohydrins. This suggests that the choice of Grignard reagent is critical to the outcome of the reaction.

  • Intramolecular Grignard Reaction: Although less common, there is a possibility of forming a Grignard reagent from the this compound itself by reaction with magnesium. This could then lead to intramolecular reactions, such as the formation of bicyclic compounds. Careful control of the reaction conditions, particularly the slow addition of the substrate to the pre-formed Grignard reagent, is crucial to minimize this pathway.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the key potential side reactions.

cluster_main Desired 1,2-Addition Pathway This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate 1. R-MgX 1-Alkyl-3-chlorocyclohexan-1-ol 1-Alkyl-3-chlorocyclohexan-1-ol Tetrahedral Intermediate->1-Alkyl-3-chlorocyclohexan-1-ol 2. H3O+

Caption: Desired 1,2-addition of a Grignard reagent to this compound.

cluster_side Potential Side Reactions This compound This compound Enolate Enolate This compound->Enolate R-MgX (Base) SN2 Product SN2 Product This compound->SN2 Product R-MgX (Nucleophile) Starting Ketone Starting Ketone Enolate->Starting Ketone H3O+ 1-Alkyl-3-chlorocyclohexan-1-ol Intermediate 1-Alkyl-3-chlorocyclohexan-1-ol Intermediate Rearranged Product Rearranged Product 1-Alkyl-3-chlorocyclohexan-1-ol Intermediate->Rearranged Product Rearrangement

Caption: Key potential side reactions in the Grignard reaction with this compound.

Experimental Protocol

This protocol is designed to favor the 1,2-addition of an alkyl Grignard reagent to this compound while minimizing side reactions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Sigma-AldrichStore under inert atmosphere.
Magnesium turningsHigh puritySigma-Aldrich
Alkyl halide (e.g., Bromoethane)AnhydrousSigma-AldrichDistill from CaH(_2) before use.
Diethyl ether (anhydrous)>99.8%, anhydrousSigma-AldrichStored over molecular sieves.
IodineCrystalJ.T. BakerFor initiation.
Saturated aqueous ammonium chlorideACS gradeFisher ScientificFor quenching.
Anhydrous sodium sulfateACS gradeVWRFor drying.
Equipment
  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

A 1. Assemble Flame-Dried Glassware under Inert Atmosphere B 2. Prepare Grignard Reagent (R-MgX) A->B C 3. Cool Grignard Reagent to 0 °C B->C D 4. Slow, Dropwise Addition of this compound C->D E 5. Reaction at 0 °C to Room Temperature D->E F 6. Quench with Saturated aq. NH4Cl E->F G 7. Aqueous Workup and Extraction F->G H 8. Drying and Solvent Removal G->H I 9. Purification (e.g., Column Chromatography) H->I

Caption: Step-by-step workflow for the Grignard reaction.

Step-by-Step Procedure

Part 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of dry argon or nitrogen.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • Alkyl Halide Addition: In the dropping funnel, prepare a solution of the alkyl halide (1.1 equivalents) in anhydrous diethyl ether.

  • Grignard Formation: Add a small portion of the alkyl halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part 2: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. This is a critical step to enhance chemoselectivity and minimize side reactions.

  • Substrate Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Slow Addition: Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to keep the reaction temperature low and to avoid a high local concentration of the ketone.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 1-2 hours.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 1-alkyl-3-chlorocyclohexan-1-ol.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Product - Incomplete formation of Grignard reagent.- Presence of moisture.- Predominance of enolization.- Ensure all glassware is meticulously dried and the reaction is performed under a strict inert atmosphere.[6] - Use freshly distilled, anhydrous solvents. - Consider using an excess of the Grignard reagent (1.5-2.0 equivalents). - Lower the reaction temperature during the addition of the ketone.
Formation of Side Products - High reaction temperature.- Rapid addition of the ketone.- Rearrangement of the chlorohydrin.- Maintain a low reaction temperature (0 °C or below) during the addition. - Add the ketone solution very slowly. - Consider the use of additives like ZnCl(_2) or CeCl(_3) to enhance the nucleophilicity of the Grignard reagent towards the carbonyl group and suppress enolization. - Choose a Grignard reagent with less electron-donating character if rearrangement is observed.
Recovery of Starting Material - Significant enolization.- Use a less sterically hindered Grignard reagent. - Lower the reaction temperature. - Add a Lewis acid such as CeCl(_3) (Luche reduction conditions for Grignard reagents) to activate the carbonyl group.

Conclusion

The Grignard reaction with this compound is a synthetically useful but challenging transformation that requires careful control of reaction conditions to achieve high chemoselectivity. By employing a well-defined protocol that emphasizes anhydrous conditions, low temperatures, and slow addition of the substrate, the desired 1,2-addition to the carbonyl group can be favored. Understanding the potential side reactions, particularly enolization and rearrangement, is crucial for troubleshooting and optimizing the reaction for the synthesis of valuable 1-alkyl-3-chlorocyclohexan-1-ol derivatives.

References

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.).
  • Conia, J. M., & Gore, J. (1964). The Reaction of 2-Chlorocyclohexanone with Grignard Reagents and the Rearrangement of the Resulting Chlorohydrins. The Journal of Organic Chemistry, 29(7), 1364–1368. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • BYJU'S. (n.d.). Grignard Reagent.
  • Sciencemadness.org. (2007). EXPERIMENT 2: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. Chemistry 283g.
  • Sukhdev Patsariya. (2018, January 15). Intramolecular Grignard Reagent Reaction part -9 [Video]. YouTube. [Link]
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

Sources

Application Notes and Protocols for Robinson Annulation Utilizing 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex cyclic molecules.

Introduction: A Modern Approach to a Classic Transformation

The Robinson annulation, a cornerstone of organic synthesis since its discovery by Sir Robert Robinson in 1935, provides a powerful method for the construction of six-membered rings.[1][2] This tandem reaction, which elegantly combines a Michael addition with an intramolecular aldol condensation, is instrumental in the synthesis of a vast array of natural products and biologically active molecules, including steroids and terpenoids.[2][3] Classically, this reaction involves the condensation of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK).[2] However, the propensity of simple vinyl ketones to undergo self-polymerization under the basic or acidic reaction conditions can lead to diminished yields and complex purification challenges.[4]

This application note details a robust and efficient protocol for the Robinson annulation that circumvents the challenges associated with volatile and polymer-prone vinyl ketones by employing 3-chlorocyclohexan-1-one as a stable and effective Michael acceptor precursor. The in-situ generation of the corresponding α,β-unsaturated ketone under the reaction conditions minimizes side reactions and offers greater control over the annulation process. This methodology is particularly valuable in the synthesis of complex polycyclic scaffolds, such as analogues of the Wieland-Miescher ketone, a critical building block in steroid synthesis.[5][6]

Mechanistic Insights: The "How" and "Why" of the Reaction Pathway

The Robinson annulation with this compound proceeds through a sequential cascade of three key transformations: in-situ formation of the α,β-unsaturated ketone, a Michael addition, and an intramolecular aldol condensation. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting.

Step 1: In-Situ Generation of the Michael Acceptor

The reaction is initiated by the elimination of hydrogen chloride from this compound to form cyclohex-2-en-1-one. This step can be promoted by either a base or, in some cases, the acidic nature of a 1,3-dicarbonyl Michael donor can facilitate this elimination, with the generated HCl acting as a catalyst for subsequent steps.[4][7] This in-situ formation is a key advantage, as it maintains a low steady-state concentration of the reactive and potentially polymerizable α,β-unsaturated ketone.

Step 2: The Michael Addition

The Michael donor, in this case, a cyclic diketone such as 2-methyl-1,3-cyclohexanedione, is deprotonated by a base to form a nucleophilic enolate. This enolate then undergoes a conjugate addition (Michael addition) to the in-situ generated cyclohex-2-en-1-one.[1][8] This step forges the first new carbon-carbon bond and creates a 1,5-dicarbonyl intermediate. The regioselectivity of the enolate formation is a critical factor and is generally directed by the acidity of the α-protons of the Michael donor.

Step 3: Intramolecular Aldol Condensation and Dehydration

The newly formed 1,5-dicarbonyl intermediate, under the influence of the base, undergoes an intramolecular aldol reaction.[9][10] An enolate is formed at one of the ketone moieties, which then attacks the other carbonyl group, leading to the formation of a six-membered ring and a β-hydroxy ketone intermediate. Subsequent dehydration (elimination of a water molecule) yields the final, thermodynamically stable α,β-unsaturated ketone product.[9] The formation of five- or six-membered rings is highly favored in these intramolecular cyclizations due to their inherent stability.[9]

Robinson Annulation Mechanism Figure 1: Generalized Mechanism of Robinson Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Enolate_Formation 1. Enolate Formation (from Michael Donor) Michael_Acceptor 2. Michael Acceptor (α,β-unsaturated ketone) Enolate_Formation->Michael_Acceptor Nucleophilic Attack Michael_Adduct 3. 1,5-Dicarbonyl Intermediate Michael_Acceptor->Michael_Adduct Protonation Aldol_Enolate 4. Enolate Formation Michael_Adduct->Aldol_Enolate Tautomerization Cyclization 5. Intramolecular Cyclization (β-Hydroxy Ketone) Aldol_Enolate->Cyclization Intramolecular Attack Dehydration 6. Dehydration Cyclization->Dehydration Elimination of H₂O Product 7. α,β-Unsaturated Cyclic Ketone Dehydration->Product

Caption: Figure 1: Generalized Mechanism of Robinson Annulation

Experimental Protocol: Synthesis of a Wieland-Miescher Ketone Analogue

This protocol is adapted from the established methodology for Robinson annulation using β-chloro ketones and is exemplified by the reaction of 2-methyl-1,3-cyclohexanedione with this compound.

Materials and Reagents:

  • 2-Methyl-1,3-cyclohexanedione

  • This compound

  • Potassium hydroxide (or Sodium methoxide)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1,3-cyclohexanedione (1.0 equivalent) in anhydrous methanol.

  • Base Addition: To the stirred solution, add potassium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the potassium enolate.

  • Addition of the Michael Acceptor Precursor: Slowly add a solution of this compound (1.0-1.2 equivalents) in anhydrous methanol to the reaction mixture at room temperature over 30 minutes.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize it carefully with 1 M hydrochloric acid.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure annulated product.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup: Dissolve 2-methyl-1,3-cyclohexanedione in anhydrous methanol B 2. Base Addition: Add potassium hydroxide and stir for 30 min A->B C 3. Michael Acceptor Addition: Slowly add this compound solution B->C D 4. Reaction: Reflux and monitor by TLC (16-24 h) C->D E 5. Work-up: Neutralize, remove solvent, and perform liquid-liquid extraction D->E F 6. Drying and Concentration: Dry with MgSO₄ and concentrate E->F G 7. Purification: Flash column chromatography F->G H Pure Annulated Product G->H

Caption: Figure 2: Experimental Workflow

Data Summary and Expected Outcomes

The use of this compound in Robinson annulations generally provides good to excellent yields of the desired annulated products. The following table summarizes typical reaction parameters and expected outcomes based on literature precedents.

Michael DonorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methyl-1,3-cyclohexanedioneKOHMethanolReflux16-2470-85Adapted from[9]
2-Methyl-1,3-cyclopentanedioneKOHWaterReflux1678[9]
Ethyl acetoacetateNaOEtEthanolReflux12-1865-75General Procedure
CyclohexanoneNaOEtEthanolReflux2460-70General Procedure

Troubleshooting and Expert Insights

  • Low Yields: Incomplete reaction or side reactions can lead to low yields. Ensure all reagents are pure and the solvent is anhydrous. The rate of addition of the this compound can be critical; a slow addition often minimizes side reactions.

  • Formation of Byproducts: The formation of multiple products can arise from a lack of regioselectivity in the enolate formation of the Michael donor or from competing intermolecular reactions. Using a 1,3-dicarbonyl compound as the Michael donor generally provides excellent regioselectivity.

  • Purification Challenges: The polarity of the annulated product can be similar to that of the starting materials or intermediates. Careful optimization of the solvent system for column chromatography is essential for obtaining a pure product.

Conclusion

The Robinson annulation using this compound represents a highly effective and practical alternative to the classical approach employing α,β-unsaturated ketones. The in-situ generation of the Michael acceptor minimizes polymerization and other side reactions, leading to cleaner reaction profiles and often higher yields. This protocol provides a reliable and scalable method for the synthesis of complex, fused six-membered ring systems, which are prevalent in medicinally important compounds and natural products. The detailed mechanistic understanding and the robust experimental procedure outlined in this application note will serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

  • Bradshaw, B., & Bonjoch, J. (2012). A comprehensive review of the Wieland-Miescher ketone. Tetrahedron, 68(34), 6811-6833.
  • Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). A useful modification of the Robinson annulation. Tetrahedron Letters, 12(49), 4995-4996.
  • Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
  • Wichterle, O. (1948). A new synthesis of bicyclo[4.4.0]decen-(1)-one-(3).
  • Zoretic, P. A., Bendiksen, B., & Branchaud, B. (1976). Robinson annelation by reactions of 2-methyl 1,3-diketones with a .beta.-chloro ketone. The Journal of Organic Chemistry, 41(23), 3767-3767. [Link]
  • Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone. Helvetica Chimica Acta, 33(7), 2215-2228.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2018, December 10).
  • Chemistry LibreTexts. (2022, September 24). 23.
  • BYJU'S. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. [Link]
  • Study.com. (n.d.). Show the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (using methoxide in methanol) to do a Robinson annulation.
  • JoVE. (2023, April 30).
  • ResearchGate. (n.d.).
  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]
  • Aakash Institute. (n.d.). robinson annulation in chemistry: Definition, Types and Importance. [Link]

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Introduction: The Strategic Importance of 3-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution at the C3 Position of 3-Chlorocyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

The cyclohexanone scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1] The ability to precisely introduce functional groups onto this framework is paramount for developing new therapeutic agents and complex molecular architectures. This compound serves as a versatile and strategic starting material for this purpose. The chlorine atom at the C3 position (the α-carbon to the carbonyl group) acts as a competent leaving group, enabling a variety of nucleophilic substitution reactions.

This guide provides a comprehensive overview of the mechanistic principles, stereoelectronic considerations, and practical laboratory protocols for performing nucleophilic substitution at the C3 position of this compound. We will delve into the causality behind experimental choices, offering insights to empower researchers to rationally design, execute, and troubleshoot these critical transformations.

Part 1: Foundational Mechanistic and Stereochemical Principles

A successful substitution reaction on this substrate requires a nuanced understanding of the interplay between the carbonyl group, the cyclic structure, and the incoming nucleophile. The reaction can proceed through distinct mechanistic pathways, each with unique stereochemical consequences.

Competing Mechanistic Pathways

The substitution of the chlorine atom is not a simple haloalkane reaction; the adjacent carbonyl group fundamentally dictates the reactivity.[2][3] Two primary mechanisms are in competition: a direct S({N})2 displacement and an enolate-mediated pathway. The S({N})1 mechanism is highly disfavored due to the electronic destabilization of a carbocation adjacent to the electron-withdrawing carbonyl group.[4]

  • Direct S(_{N})2 Pathway: A nucleophile can directly attack the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This pathway is typical for non-basic or weakly basic nucleophiles under neutral or acidic conditions.[4]

  • Enolate-Mediated Pathway: In the presence of a base, the acidic α-proton at C2 can be removed to form a nucleophilic enolate intermediate.[5][6] This enolate can then undergo an intramolecular S(_{N})2 reaction, or it can be the primary species that reacts with other electrophiles. For substitution at C3, the initial enolate formation can be a competing side reaction or, in some cases, facilitate the overall transformation through different routes. A more direct substitution often occurs when the nucleophile itself is a strong base, which can generate the enolate of the product.

G sub This compound p1 3-Substituted Product sub->p1 Direct Sₙ2 Attack enolate Enolate Intermediate sub->enolate Deprotonation nuc Nucleophile (Nu⁻) base Base (B⁻) enolate->p1 caption Fig. 1: Competing pathways for substitution at C3.

Fig. 1: Competing pathways for substitution at C3.

The Critical Role of Stereoelectronics and Conformation

In a cyclic system like cyclohexanone, the orientation of substituents and the trajectory of nucleophilic attack are governed by stereoelectronic effects.[7]

  • Conformational Preference of the Chlorine Atom: this compound exists as an equilibrium of two chair conformations, with the chlorine atom occupying either an axial or an equatorial position.[8] Due to unfavorable 1,3-diaxial interactions, the equatorial conformation is generally more stable for a chloro substituent.[9] However, the energy difference is small enough that both conformers are present at room temperature.[9]

  • Trajectory of Nucleophilic Attack: For a direct S(_{N})2 reaction, the nucleophile must approach the C-Cl bond from the backside (180°), which has significant stereochemical implications.

    • Attack on Axial Chlorine: Backside attack is sterically unhindered and occurs along an equatorial trajectory.

    • Attack on Equatorial Chlorine: Backside attack requires an axial trajectory, which is sterically hindered by the two axial hydrogens at C1 and C5 (1,3-diaxial interactions).[10][11]

This leads to the general principle that S(_{N})2 reactions on cyclohexane rings proceed much more readily on axial leaving groups than on equatorial ones.

G cluster_0 Attack on Axial Chlorine cluster_1 Attack on Equatorial Chlorine A_start Conformer A (Axial Cl) A_ts Transition State (Equatorial Attack) A_start->A_ts Equatorial Trajectory (Favored) A_prod Product (Equatorial Nu) A_ts->A_prod B_start Conformer B (Equatorial Cl) B_ts Transition State (Axial Attack) B_start->B_ts Axial Trajectory (Disfavored due to 1,3-diaxial strain) B_prod Product (Axial Nu) B_ts->B_prod caption Fig. 2: Stereoelectronic control of Sₙ2 attack.

Fig. 2: Stereoelectronic control of Sₙ2 attack.

Part 2: General Protocol Considerations

The outcome of the reaction—yield, stereoselectivity, and side-product formation—is highly dependent on the choice of reagents and conditions.

ParameterChoice & Rationale
Nucleophile Weakly Basic (e.g., N₃⁻, CN⁻, RS⁻): Favors the direct S({N})2 pathway. These nucleophiles are less likely to cause base-mediated elimination or extensive enolate formation.[4] Strongly Basic/Bulky (e.g., RO⁻, R₂N⁻): Can lead to competing elimination reactions (to form cyclohexenone) or act as a base to deprotonate the ketone.
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile): Ideal for S({N})2 reactions. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. They are also essential for dissolving many organic substrates and inorganic salts.[12]
Base When to Use: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to neutralize the H-X acid formed when using a neutral nucleophile (e.g., R-NH₂). For enolate-mediated reactions, a stronger base like LDA or NaH is required. When to Avoid: With anionic nucleophiles (e.g., NaN₃), an external base is usually unnecessary and can promote side reactions.
Temperature Room Temperature to Moderate Heat (40-80 °C): Generally sufficient for S({N})2 reactions. Higher temperatures can increase the rate of reaction but may also favor elimination side products. The optimal temperature should be determined empirically.

Part 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform reactions on a small scale first to optimize conditions for their specific nucleophile and setup.

Protocol 1: S(_{N})2 Substitution with Sodium Azide

This protocol exemplifies a direct S(_{N})2 displacement using a good, weakly basic nucleophile to synthesize 3-azidocyclohexan-1-one.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.33 g, 10 mmol) and sodium azide (e.g., 0.98 g, 15 mmol).

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to the flask.

  • Reaction Conditions: Stir the mixture at 50-60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-azidocyclohexan-1-one, can be purified by flash column chromatography on silica gel if necessary.

Self-Validation and Characterization:

  • TLC Monitoring: Use a suitable eluent (e.g., 20% ethyl acetate in hexanes) to track the disappearance of the starting material (Rf ~0.5) and the appearance of the product (Rf ~0.4).

  • IR Spectroscopy: Confirm the presence of the azide group (strong, sharp peak at ~2100 cm⁻¹) and the ketone (strong peak at ~1715 cm⁻¹).

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry: Confirm the molecular weight of the product (C₆H₉N₃O, MW = 139.15).

G start 1. Setup & Reagents (Substrate, NaN₃, DMF) react 2. Reaction (50-60 °C, 4-8h, N₂ atm) start->react monitor 3. Monitor by TLC react->monitor monitor->react Incomplete workup 4. Aqueous Workup (Add H₂O) monitor->workup Reaction Complete extract 5. Extraction (Ethyl Acetate) workup->extract wash 6. Wash & Dry (H₂O, Brine, Na₂SO₄) extract->wash concentrate 7. Concentrate (Rotary Evaporator) wash->concentrate purify 8. Purify (Column Chromatography) concentrate->purify end 9. Characterize (NMR, IR, MS) purify->end caption Fig. 3: General workflow for Sₙ2 substitution.

Fig. 3: General workflow for Sₙ2 substitution.

Part 4: Troubleshooting and Side Reactions

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient temperature; Deactivated nucleophile; Poor solvent quality.Increase temperature in 10 °C increments; Use freshly opened/purified nucleophile and anhydrous solvent.
Formation of Cyclohexenone Elimination side reaction (E2).Use a less basic nucleophile if possible; Lower the reaction temperature; Use a more polar, less basic solvent.
Multiple Products Polysubstitution (if α-protons of product are acidic); Carbonyl addition.Use a milder base or no base if possible; Use nucleophiles that are poor at carbonyl addition (e.g., soft nucleophiles).

Conclusion

Nucleophilic substitution at the C3 position of this compound is a powerful transformation for accessing a diverse range of functionalized cyclic ketones. A thorough understanding of the underlying mechanistic principles, particularly the competition between direct S(_{N})2 and enolate-mediated pathways, is essential for reaction design. By carefully selecting the nucleophile, solvent, and temperature based on stereoelectronic considerations, researchers can achieve high yields and control the stereochemical outcome of these valuable reactions, paving the way for innovations in drug discovery and complex molecule synthesis.

References

  • Wikipedia. (n.d.). Carbonyl α-substitution reaction. Wikipedia. [Link]
  • Chemistry LibreTexts. (2024, March 17). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). [Link]
  • Michigan State University Department of Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. [Link]
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  • ResearchGate. (n.d.). Stereoelectronic effects: Perlin effects in cyclohexane‐derived compounds. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Note: A general textbook reference, URL not applicable for a specific chapter link).
  • Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2018). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 14, 2538–2545. [Link]
  • Wikipedia. (n.d.). Stereoelectronic effect. Wikipedia. [Link]
  • ScienceDirect. (n.d.).
  • NTA CSIR-NET & GATE Chemistry. (2021, May 21).
  • Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. [Link]
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  • Master Organic Chemistry. (2014, June 27).
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Application Notes and Protocols: The Strategic Use of 3-Chlorocyclohexan-1-one in the Synthesis of Alkaloid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of natural product synthesis, the quest for efficient and stereocontrolled methods for constructing complex molecular architectures is paramount. Alkaloids, a diverse class of naturally occurring nitrogen-containing compounds, are of particular interest due to their wide range of physiological activities.[1][2] The quinolizidine and indolizidine ring systems are common structural motifs in many of these bioactive alkaloids.[1][2] This application note explores the utility of 3-chlorocyclohexan-1-one as a strategic starting material for the synthesis of these important alkaloid cores.

This compound is a bifunctional molecule that offers a unique combination of electrophilic centers: the carbonyl group and the carbon atom bearing the chlorine. This dual reactivity allows for sequential or tandem reactions to construct fused heterocyclic systems. This guide will detail a conceptual framework, grounded in established chemical principles, for the application of this compound in the synthesis of quinolizidine alkaloid precursors, drawing parallels to the powerful aza-Robinson annulation reaction.[3][4]

Core Concept: An Aza-Robinson Annulation-Inspired Approach

The Robinson annulation is a classic and powerful tool in organic synthesis for the formation of six-membered rings.[5] A lesser-known but equally potent variant is the aza-Robinson annulation, which introduces a nitrogen atom into the newly formed ring, directly leading to the core structures of many alkaloids.[3][6] While the classical aza-Robinson annulation often involves the reaction of a cyclic imide with a vinyl ketone, we propose a strategy where this compound serves as a masked vinyl ketone equivalent, reacting with a primary amine to initiate the ring-forming cascade.

The central hypothesis is a tandem nucleophilic substitution and intramolecular condensation sequence. A primary amine can first displace the chloride from this compound. The resulting aminoketone can then undergo an intramolecular aldol-type condensation to form a bicyclic enamine, a direct precursor to the quinolizidine or indolizidine skeleton.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates the proposed synthetic workflow for the construction of a quinolizidine alkaloid core from this compound.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization & Dehydration cluster_2 Step 3: Reduction This compound This compound Aminoketone_Intermediate Aminoketone Intermediate This compound->Aminoketone_Intermediate Base, Solvent, Heat Primary_Amine Primary Amine (e.g., 3-aminopropan-1-ol) Primary_Amine->Aminoketone_Intermediate Bicyclic_Enamine Bicyclic Enamine (Quinolizidine Precursor) Aminoketone_Intermediate_ref Aminoketone Intermediate Aminoketone_Intermediate_ref->Bicyclic_Enamine Acid or Base catalyst, Heat Quinolizidine_Alkaloid_Core Quinolizidine Alkaloid Core Bicyclic_Enamine_ref Bicyclic Enamine Bicyclic_Enamine_ref->Quinolizidine_Alkaloid_Core Reducing Agent (e.g., NaBH4, H2/Pd)

Caption: Proposed synthetic workflow for a quinolizidine alkaloid core.

Detailed Protocol: Synthesis of a Quinolizidine Precursor

This protocol describes a representative procedure for the synthesis of a bicyclic enamine, a key intermediate for quinolizidine alkaloids, from this compound and 3-aminopropan-1-ol. This protocol is based on established principles of nucleophilic substitution and intramolecular condensation reactions.[7][8]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )CAS No.
This compoundC₆H₉ClO132.5921299-27-4
3-Aminopropan-1-olC₃H₉NO75.11156-87-6
Triethylamine (TEA)C₆H₁₅N101.19121-44-8
TolueneC₇H₈92.14108-88-3
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20104-15-4
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8
Brine---

Procedure:

Step 1: Synthesis of the Aminoketone Intermediate

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.33 g, 10 mmol).

  • Dissolve the starting material in 100 mL of toluene.

  • Add 3-aminopropan-1-ol (0.83 g, 11 mmol) to the solution.

  • Add triethylamine (1.52 g, 2.1 mL, 15 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminoketone intermediate. This intermediate can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to the Bicyclic Enamine

  • Dissolve the crude aminoketone intermediate from Step 1 in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%, 86 mg).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclic enamine.

Mechanism and Rationale

The formation of the bicyclic enamine proceeds through a two-stage mechanism, as illustrated below.

G start This compound + R-NH2 intermediate1 Aminoketone Intermediate start->intermediate1 SN2 Reaction bicyclic_enamine Bicyclic Enamine Product enamine_intermediate Enamine Intermediate intermediate1->enamine_intermediate Tautomerization bicyclic_alkoxide Bicyclic Alkoxide enamine_intermediate->bicyclic_alkoxide Intramolecular Nucleophilic Attack bicyclic_alkoxide->bicyclic_enamine Dehydration

Caption: Simplified mechanism of the tandem reaction.

Causality behind Experimental Choices:

  • Choice of Base in Step 1: Triethylamine is used as a mild, non-nucleophilic base to scavenge the HCl generated during the nucleophilic substitution reaction, driving the reaction to completion.

  • Solvent Selection: Toluene is an excellent solvent for this reaction as it is relatively non-polar and allows for heating to the temperatures required for both the substitution and the subsequent dehydration. Its immiscibility with water is crucial for the azeotropic removal of water in the second step.

  • Dean-Stark Apparatus: The use of a Dean-Stark trap in the cyclization step is critical for removing the water formed during the condensation reaction. This shifts the equilibrium towards the formation of the bicyclic enamine product, thereby increasing the yield.

  • Acid Catalyst: A catalytic amount of a strong acid like p-toluenesulfonic acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the enamine.

Application in Alkaloid Synthesis

The resulting bicyclic enamine is a versatile intermediate that can be readily converted to various alkaloid skeletons. For instance, reduction of the enamine and the ester (if the side chain contains one) would lead to the core structure of quinolizidine alkaloids.[9][10] The functionality on the primary amine starting material can be varied to introduce different substituents on the alkaloid scaffold, allowing for the synthesis of a library of related compounds for biological screening.[11][12] The principles of this approach are analogous to those used in the synthesis of (±)-coniceine and quinolizidine from fused bicyclic amides, which also rely on a cyclization-reduction sequence.[3][13]

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of alkaloid precursors. The application note has outlined a robust and conceptually straightforward strategy, inspired by the aza-Robinson annulation, for the construction of quinolizidine skeletons. The detailed protocol provides a practical guide for researchers in organic synthesis and drug discovery to explore the potential of this valuable starting material in the development of novel bioactive compounds.

References

  • Garay-Talero, A., Goulart, T. A. C., Gallo, R. D. C., Pinheiro, R. do C., Hoyos-Orozco, C., Jurberg, I. D., & Gamba-Sánchez, D. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine. Organic Letters, 25(43), 7940–7945. [Link]
  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. [Link]
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  • Zhong, C., Li, G., & Liu, Y. (2017). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. Scientific Reports, 7(1), 1-8. [Link]
  • Bunsupa, S., Katayama, K., Ikeura, E., Oikawa, A., Toyooka, K., Saito, K., & Yamazaki, M. (2012). Biosynthetic pathway of quinolizidine alkaloids. [Link]
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 10(46), 9127-9146. [Link]
  • Nielsen, S. D., Larsen, M. A., & Clausen, M. H. (2018). Synthesis of an alkaloid inspired compound collection.
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  • Bunsupa, S., Katayama, K., Ikeura, E., Oikawa, A., Toyooka, K., Saito, K., & Yamazaki, M. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. [Link]
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  • Garay-Talero, A., Goulart, T. A. C., Gallo, R. D. C., Pinheiro, R. do C., Hoyos-Orozco, C., Jurberg, I. D., & Gamba-Sánchez, D. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Repositorio.unicamp.br. [Link]
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Application Notes and Protocols for the Stereoselective Reactions of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and the total synthesis of complex natural products, the precise control of stereochemistry is paramount to achieving desired biological activity and pharmacological profiles. Substituted cyclohexanones are foundational scaffolds in numerous bioactive molecules.[1] Among these, 3-chlorocyclohexan-1-one stands out as a particularly versatile and powerful chiral building block. Its structure contains a prochiral ketone and a stereocenter at the C-3 position, presenting both a challenge and an opportunity for synthetic chemists. Mastery over the stereoselective reactions of this substrate allows for the creation of multiple, well-defined stereocenters, paving the way for the efficient synthesis of enantiomerically pure and diastereomerically distinct targets.[2][3]

This guide provides a comprehensive overview of key stereoselective transformations involving this compound, grounded in mechanistic principles. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the causal logic behind the selection of reagents and conditions to achieve specific stereochemical outcomes.

Foundational Principles: Conformational Analysis and Stereoelectronic Control

The stereochemical outcome of any reaction involving a cyclohexanone derivative is intrinsically linked to the molecule's conformational preferences. This compound exists as a dynamic equilibrium between two chair conformations, where the chlorine atom occupies either an axial or an equatorial position.

The equatorial conformation is generally favored to minimize unfavorable 1,3-diaxial interactions between the chlorine and the axial hydrogens. However, the axial conformer plays a critical role in certain reaction pathways. The orientation of the C-Cl bond significantly influences the reactivity of the carbonyl group through stereoelectronic effects. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, and its sigma anti-bonding orbital (σ*C-Cl) can overlap with the π-system of the carbonyl group. This interaction is most effective when the C-Cl bond is perpendicular to the plane of the carbonyl, a condition met in the axial conformer, potentially enhancing the electrophilicity of the carbonyl carbon and influencing the trajectory of an incoming nucleophile.[4][5]

Caption: Conformational equilibrium of this compound.

Diastereoselective Reduction of the Carbonyl Group

The reduction of the ketone in this compound generates a new stereocenter at C-1, leading to either cis- or trans-3-chlorocyclohexan-1-ol. The choice of hydride reagent is critical for directing this diastereoselectivity.

Principle of Steric-Controlled Reduction

The most predictable method for achieving high diastereoselectivity relies on steric hindrance. Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are highly sensitive to the steric environment around the carbonyl. Assuming the reaction proceeds through the more stable equatorial conformer, the bulky reagent will preferentially attack from the less hindered equatorial face. This trajectory of attack results in the formation of an axial hydroxyl group, leading predominantly to the cis-diastereomer.

G Mechanism: Steric-Controlled Reduction start This compound (Equatorial Conformer) ts Transition State start->ts Nucleophilic Attack reagent Bulky Hydride (L-Selectride®) Approaches from less hindered equatorial face reagent->ts product cis-3-Chlorocyclohexan-1-ol (Axial -OH, Major Product) ts->product Hydride Transfer

Caption: Workflow for diastereoselective reduction via steric control.

Protocol 2.1: Diastereoselective Reduction with L-Selectride®

This protocol describes the reduction of this compound to yield predominantly cis-3-chlorocyclohexan-1-ol.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30% w/w)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of inert gas (Argon).

  • Reaction Mixture: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Slowly add L-Selectride® solution (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water. Allow the mixture to warm to 0 °C.

  • Oxidative Workup: Sequentially add 3 M NaOH solution (3.0 eq) followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq), keeping the temperature below 20 °C with an ice bath. This step is crucial to break down the borane intermediates.

  • Extraction: Stir the mixture vigorously for 1 hour at room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Analyze the product by ¹H NMR to determine the diastereomeric ratio (dr) by comparing the integration of characteristic signals for the cis and trans isomers.

MethodReagentTypical dr (cis:trans)Typical Yield (%)
Steric ControlL-Selectride®>95:5~90
Chelation ControlNaBH₄, CeCl₃·7H₂O~85:15~95

Enantioselective Carbonyl Reduction

To generate enantiomerically enriched 3-chlorocyclohexanols from the racemic ketone, a chiral catalyst is required. The Corey-Bakshi-Shibata (CBS) reduction is a robust and widely used method for the enantioselective reduction of ketones.

Principle of CBS Reduction

The CBS reaction utilizes a chiral oxazaborolidine catalyst which complexes with borane (BH₃). This complex then coordinates to the ketone's carbonyl oxygen in a sterically defined manner. This ternary complex creates a chiral environment that forces the hydride from the borane to be delivered to one specific face of the carbonyl, resulting in a highly enantioselective reduction. The choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is produced.

Protocol 3.1: Enantioselective Reduction using (R)-CBS Catalyst

This protocol details the synthesis of (1S,3R)-3-chlorocyclohexan-1-ol and (1S,3S)-3-chlorocyclohexan-1-ol from racemic this compound.

Materials:

  • Racemic this compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-THF complex (BH₃·THF, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M HCl

  • Standard workup and purification reagents as in Protocol 2.1

Procedure:

  • Setup: To a flame-dried, inert gas-purged flask, add the (R)-CBS catalyst solution (0.1 eq).

  • Complex Formation: Cool the catalyst to -78 °C and slowly add BH₃·THF solution (0.6 eq) dropwise. Stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve racemic this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the catalyst-borane complex at -78 °C over 30 minutes using a syringe pump.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor progress by TLC.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

CatalystProduct EnantiomersTypical ee (%)Typical Yield (%)
(R)-CBS(1S,3R)- and (1S,3S)->95~90-95
(S)-CBS(1R,3S)- and (1R,3R)->95~90-95

Synthetic Applications and Downstream Transformations

The chiral 3-chlorocyclohexanol products are not merely endpoints but are valuable intermediates for more complex molecular architectures. The presence of both a chloro and a hydroxyl group allows for a wide range of subsequent, stereospecific transformations.

A common and powerful application is the intramolecular cyclization to form an epoxide. Treatment of a trans-3-chlorocyclohexanol with a base will result in an SN2 reaction where the deprotonated hydroxyl group acts as an internal nucleophile, displacing the chloride to form a bicyclic epoxide. This transformation proceeds with inversion of configuration at the carbon bearing the chlorine. These epoxides are highly valuable electrophiles for ring-opening reactions with various nucleophiles, enabling the stereocontrolled installation of diverse functionalities.

G start This compound step1 Diastereoselective Reduction (e.g., NaBH4/CeCl3) start->step1 intermediate trans-3-Chlorocyclohexanol step1->intermediate step2 Base-mediated Epoxidation (e.g., NaH) intermediate->step2 product Cyclohexene Oxide Derivative step2->product step3 Nucleophilic Ring-Opening (e.g., R2NH, Nu-) product->step3 final_product trans-Disubstituted Cyclohexane (e.g., Amino-alcohol) step3->final_product

Caption: Synthetic workflow from this compound to amino-alcohols.

Conclusion

This compound is a powerful synthon whose reactivity can be precisely steered by the judicious choice of reagents and reaction conditions. By understanding the interplay of conformational preferences, steric hindrance, and catalyst control, researchers can effectively control the stereochemical outcomes of its reactions. The protocols outlined in this guide for diastereoselective and enantioselective reductions provide reliable methods for accessing valuable chiral building blocks, such as stereodefined 3-chlorocyclohexanols, which serve as key precursors in the synthesis of pharmaceuticals and other high-value chemical entities.

References

  • Sahu, P. K., Sahu, P. K., & Gupta, A. K. (2020). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177. [Link]
  • Ohkuma, T., & Noyori, R. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Amplification of Chirality.
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10898759, 3-Chlorocyclohexanone. PubChem. [Link]
  • YouTube. (2021, August 12). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102586366, (3S)-3-chlorocyclohexan-1-one. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22497934, 3-Chlorocyclohexan-1-ol. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131187419, trans-(1R,3R)-3-chlorocyclohexan-1-ol. PubChem. [Link]

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Application Notes and Protocols for the Reduction of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Halo-Ketone Reduction

The reduction of substituted cyclic ketones is a cornerstone transformation in organic synthesis, providing access to valuable alcohol intermediates for pharmaceuticals and fine chemicals. 3-Chlorocyclohexan-1-one, a readily available starting material, can be converted to cis- and trans-3-chlorocyclohexanol. These products are versatile bifunctional molecules, poised for subsequent modifications at both the hydroxyl and chloro-substituted positions.

However, the reduction of this specific substrate presents a classic challenge that requires a nuanced understanding of chemo- and stereoselectivity. The primary synthetic goal is the selective reduction of the carbonyl group while preserving the carbon-chlorine bond. A common and often undesired side reaction is reductive dehalogenation (hydrogenolysis), which leads to the formation of cyclohexanol or cyclohexanone. Furthermore, the reaction creates a new stereocenter at the C1 position, necessitating control over the diastereomeric outcome (the cis/trans ratio) of the resulting 3-chlorocyclohexanol.

This technical guide provides a detailed exploration of the mechanistic principles and practical protocols for the catalytic reduction of this compound. We will dissect the causality behind experimental choices, compare different reduction methodologies, and offer validated, step-by-step protocols for researchers in synthetic chemistry and drug development.

Section 1: Mechanistic Considerations & Strategic Choices

The successful reduction of this compound hinges on selecting a method that favors carbonyl reduction over C-Cl bond hydrogenolysis. The choice of catalyst, hydrogen source, and reaction conditions directly dictates the product distribution.

The Dichotomy of Reduction: Carbonyl vs. C-Cl Bond
  • Carbonyl Reduction : This is the desired pathway where a hydride equivalent (from a metal hydride or a catalytic source) adds to the electrophilic carbonyl carbon. This can occur via two primary catalytic methods:

    • Catalytic Hydrogenation : The substrate is adsorbed onto a heterogeneous catalyst surface (e.g., Pt, Pd, Rh, Ni) in the presence of hydrogen gas (H₂). H₂ is dissociatively adsorbed onto the metal surface, and hydrogen atoms are sequentially transferred to the carbonyl group.[1]

    • Catalytic Transfer Hydrogenation (CTH) : This method avoids the use of high-pressure H₂ gas by employing a hydrogen-donor molecule, typically a secondary alcohol like isopropanol, in the presence of a catalyst.[2] The process is effectively a reversible dehydrogenation of the donor and hydrogenation of the substrate, often proceeding under milder conditions.[3]

  • Reductive Dehalogenation (Hydrogenolysis) : This is the primary competing side reaction. The C-Cl bond is cleaved by the catalyst and reductant, replacing the chlorine atom with hydrogen.[4] Palladium-based catalysts, in particular, are highly active for hydrogenolysis and often lead to significant amounts of dehalogenated byproducts.[5][6] The reaction pH can be a critical factor; basic conditions can sometimes suppress dehalogenation, whereas acidic conditions may promote it.[7]

Controlling Diastereoselectivity

The stereochemical outcome of the reduction is determined by the facial selectivity of the hydride attack on the cyclohexanone ring. The chair conformation of the substrate directs the incoming hydride to either an axial or equatorial position.

  • Axial Attack : Leads to the formation of an equatorial alcohol, which is generally the thermodynamically more stable product.

  • Equatorial Attack : Leads to the formation of an axial alcohol, which is typically the kinetically favored product with sterically hindered reducing agents.

In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface. The less hindered face of the carbonyl is presented to the surface, and hydrogen is delivered from that face, often leading to the cis (axial alcohol) product.[8] In contrast, dissolving metal or small hydride reagents like sodium borohydride (NaBH₄) typically favor axial attack to yield the more stable equatorial (trans) alcohol to minimize steric interactions in the transition state.[9][10]

dot

Caption: Reaction pathways for the reduction of this compound.

Section 2: Comparative Analysis of Reduction Methodologies

The choice of methodology is a trade-off between operational simplicity, cost, chemoselectivity, and desired stereochemical outcome.

MethodologyReagent / CatalystH-SourceTypical ConditionsChemoselectivity (Dehalogenation Risk)Diastereoselectivity Trend
Catalytic Hydrogenation PtO₂, Rh/C, Raney NiH₂ Gas25-80 °C, 1-10 atmModerate to High (Pd/C > Raney Ni > Pt/Rh). Suppressed by basic additives.[6]Often favors the cis (axial) alcohol via delivery from the catalyst surface.
Transfer Hydrogenation Ru-complexes, ZrO₂, MgOIsopropanol, Formic Acid60-100 °C, atmospheric pressureGenerally Good. Milder conditions often prevent C-Cl cleavage.[2][11]Highly catalyst-dependent; can be tuned for either cis or trans isomers.[2]
Hydride Reduction Sodium Borohydride (NaBH₄)NaBH₄0-25 °C, atmospheric pressureExcellent. Highly selective for carbonyls over alkyl halides.[12][13]Generally favors the thermodynamically more stable trans (equatorial) alcohol.[9]

Section 3: Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Diastereoselective Catalytic Transfer Hydrogenation (CTH)

This protocol aims for a controlled reduction using isopropanol as a safe and readily available hydrogen donor, minimizing the risk of dehalogenation. Zirconium-based catalysts are known for their efficiency in CTH.[3]

  • Catalyst Preparation (if needed): If using hydrous zirconia, prepare it by heating zirconium hydroxide at ~270 °C for 4-6 hours to achieve partial dehydration.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), the catalyst (e.g., a Ru-based complex like RuHCl(CO)(PPh₃)₃ at 3 mol% or hydrous ZrO₂ at 20 wt%), and anhydrous isopropanol (10-15 mL per gram of substrate).

  • Execution: Heat the reaction mixture to a gentle reflux (~80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 1-2 hours. A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter off the heterogeneous catalyst through a pad of Celite, washing the filter cake with a small amount of isopropanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 3-chlorocyclohexanol isomers.

Protocol 2: Chemoselective Catalytic Hydrogenation with Dehalogenation Suppression

This protocol uses H₂ gas but selects a catalyst and conditions to favor ketone reduction over C-Cl bond cleavage. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often a good choice for this transformation.

  • Reaction Setup: To a hydrogenation flask or a thick-walled round-bottom flask, add this compound (1.0 eq), a solvent such as ethyl acetate or ethanol (15-20 mL per gram of substrate), and PtO₂ (1-2 mol%).

  • Inerting: Seal the flask with a septum and purge the system with an inert gas (N₂ or Argon), then carefully introduce hydrogen gas from a balloon. For higher pressures, a Parr hydrogenation apparatus should be used.

  • Execution: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm from a balloon is often sufficient).

  • Monitoring: Reaction progress can be monitored by the consumption of hydrogen (if using a Parr apparatus) or by GC analysis of aliquots.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate via rotary evaporation to yield the crude product, which can be purified as described in Protocol 1.

Protocol 3: Stoichiometric Hydride Reduction (Reference Method)

This non-catalytic method provides a reliable baseline for producing 3-chlorocyclohexanol with virtually no dehalogenation, typically favoring the trans isomer.[13][14]

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.

  • Execution: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Foaming (H₂ evolution) will occur. Maintain the temperature at 0 °C during the addition. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitoring: The reaction is typically complete within 1-3 hours. Progress can be checked by TLC.

  • Work-up (Quenching): Cool the flask back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (cease addition when gas evolution stops).

  • Isolation: Remove most of the methanol via rotary evaporation. Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-chlorocyclohexanol. Purify as needed.

Section 4: Product Analysis and Characterization

  • Purity and Byproduct Analysis: GC-MS is an effective tool to assess the purity of the product and to quantify the presence of dehalogenated byproducts (cyclohexanone, cyclohexanol) or unreacted starting material.

  • Determination of Diastereomeric Ratio: ¹H NMR spectroscopy is the primary method for determining the cis:trans ratio. The proton on the hydroxyl-bearing carbon (H-1) will have a different chemical shift and coupling pattern in each diastereomer.[9] The equatorial H-1 in the cis isomer (axial -OH) typically appears as a broad multiplet, while the axial H-1 in the trans isomer (equatorial -OH) often appears as a sharper triplet of triplets. The ratio of the integrals of these distinct signals corresponds directly to the diastereomeric ratio of the product mixture.

dot

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Analysis Setup 1. Reaction Setup (Substrate, Catalyst, Solvent) Execution 2. Execution (Heating / H₂ atmosphere) Setup->Execution Monitoring 3. Monitoring (TLC / GC) Execution->Monitoring Filter 4. Catalyst Filtration / Quenching Monitoring->Filter Extract 5. Extraction & Drying Filter->Extract Concentrate 6. Solvent Removal (Rotary Evaporation) Extract->Concentrate NMR 7. ¹H NMR Analysis (Diastereomeric Ratio) Concentrate->NMR GCMS 8. GC-MS Analysis (Purity & Byproducts) Concentrate->GCMS

Caption: General experimental workflow for reduction and analysis.

References

  • Lao, Z., Zhang, H., & Toy, P. H. (2019). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. Organic Letters, 21(20), 8149–8152.
  • Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Elsevier Ltd.
  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney Nickel Reductions—Part I. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-151.
  • Gliński, M., Słomka, A., & Kijeński, J. (2020). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Catalysts, 10(5), 534.
  • Waller, F. J., et al. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 76(1), 118-123.
  • Royal Society of Chemistry. (n.d.). RSC Advances.
  • Chem Simp. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube.
  • Dalton Transactions. (n.d.). Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis. Royal Society of Chemistry.
  • Wikipedia contributors. (n.d.). Reductive dehalogenation of halo ketones. In Wikipedia.
  • Jasperse, C. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead.
  • Rayhan, U. (2014). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. CORE.
  • Wikipedia contributors. (n.d.). Enantioselective reduction of ketones. In Wikipedia.
  • Chm UiTM. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. YouTube.
  • The Organic Chemistry Channel. (2021, June 22). Raney Nickel Reduction Mechanism. YouTube.
  • Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry.
  • Pace, V., Castoldi, L., & Holzer, W. (2012). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 77(14), 6093–6099.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Chemistry Stack Exchange. (2023, September 12). Stereoselectivity in catalytic hydrogenation.
  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-846.
  • Tetrahedron Letters. (2024). A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones. PubMed.
  • da Silva, A. B. F., et al. (2020). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ChemistrySelect, 5(25), 7583-7589.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • Fukuyama, T., et al. (2006). RuHCl(CO)(PPh3)3-Catalyzed Chemoselective Transfer-Hydrogenation of Enones Leading to Saturated Ketones. Synthesis, 2006(15), 2593-2595.
  • Glorius, F., et al. (2018). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Angewandte Chemie International Edition, 57(38), 12347-12351.
  • Kreutziger, J., et al. (2022). Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones. ARKIVOC, 2023(5), 1-11.
  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2013). A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters, 15(9), 2278–2281.
  • ResearchGate. (n.d.). Kinetic data for the transfer hydrogenation of cyclohexanone in batch....
  • Gounder, R., et al. (2016). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Chemical Engineering Journal, 290, 145-155.
  • Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 221(2), 267-278.
  • Reddit. (2024). Hydrogenation Reduction. r/Chempros.
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Application Notes & Protocols: Versatile Synthesis of Heterocyclic Scaffolds from 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals and biologically active molecules. 3-Chlorocyclohexan-1-one emerges as a particularly valuable and versatile starting material in this context. Its bifunctional nature, possessing both a nucleophilic ketone and an electrophilic carbon bearing a chlorine atom, allows for a diverse range of cyclization strategies. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug discovery.

Part 1: Synthesis of Tetrahydroindazoles and Related Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a classical and robust method for constructing the pyrazole ring.[1][2] In this pathway, this compound serves as a masked 1,3-dielectrophile, leading to the formation of fused pyrazole systems, specifically tetrahydroindazoles, which can be further aromatized.

Mechanistic Rationale

The synthesis proceeds through a two-step sequence initiated by the condensation of a hydrazine derivative with the ketone carbonyl of this compound to form a hydrazone intermediate. The choice of base is critical in the subsequent step; it facilitates an intramolecular nucleophilic substitution where the distal nitrogen of the hydrazone attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the fused heterocyclic ring.

Workflow for Tetrahydroindazole Synthesis

cluster_start Reactants cluster_process Reaction Sequence cluster_product Products start_ketone This compound step1 Step 1: Condensation (Formation of Hydrazone Intermediate) start_ketone->step1 start_hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) start_hydrazine->step1 step2 Step 2: Intramolecular Cyclization (Base-mediated, e.g., NaOEt) step1->step2 Hydrazone Intermediate product_tetrahydro Tetrahydroindazole Derivative step2->product_tetrahydro SN2 Cyclization step3 Step 3 (Optional): Oxidation (e.g., DDQ, MnO2) product_aromatized Indazole Derivative step3->product_aromatized product_tetrahydro->step3

Caption: Workflow for the synthesis of tetrahydroindazoles and indazoles.

Experimental Protocol: Synthesis of 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add phenylhydrazine (1.1 eq).

  • Condensation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding hydrazone. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Add a solution of sodium ethoxide (1.5 eq) in ethanol to the reaction mixture. Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The base promotes the intramolecular cyclization by neutralizing the generated HCl and facilitating the nucleophilic attack.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired tetrahydroindazole derivative.

Reactant Product Yield Reference
This compound2-Phenyl-4,5,6,7-tetrahydro-2H-indazole75-85%[3]

Part 2: Synthesis of Tetrahydrobenzisoxazoles

Following a similar logic to the pyrazole synthesis, isoxazole rings can be constructed by reacting a 1,3-dielectrophilic species with hydroxylamine.[4][5] This approach provides access to tetrahydrobenzisoxazole cores, which are valuable intermediates in medicinal chemistry.

Mechanistic Rationale

The reaction begins with the formation of an oxime intermediate through the condensation of hydroxylamine with the ketone. Subsequent base-promoted intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the electrophilic carbon bearing the chlorine atom affords the fused isoxazole ring system.

Reaction Mechanism: Tetrahydrobenzisoxazole Formation

G reactant This compound + H₂NOH intermediate Oxime Intermediate reactant:f0->intermediate:f0 Condensation (Mild Acid/Base) product Tetrahydrobenz[d]isoxazole intermediate:f0->product:f0 Intramolecular SN2 Cyclization (Base, e.g., K₂CO₃)

Caption: Mechanism for tetrahydrobenzisoxazole synthesis.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrobenz[d]isoxazole
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water (3:1, 0.3 M).

  • Oxime Formation & Cyclization: Add potassium carbonate (K₂CO₃) (2.5 eq) portion-wise to the stirring solution. The base serves both to free the hydroxylamine from its hydrochloride salt and to promote the subsequent cyclization.

  • Reaction Conditions: Heat the mixture to 60 °C and stir for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude oil via flash chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to obtain the pure product.

Reactant Product Yield Reference
This compound4,5,6,7-Tetrahydro-1,2-benzisoxazole70-80%[6][7]

Part 3: Synthesis of Fused Pyrimidines (Tetrahydroquinazolines)

The construction of the pyrimidine ring often involves the condensation of a three-carbon unit with an amidine-containing molecule like guanidine or urea.[8][9] this compound can serve as the precursor to the required α,β-unsaturated ketone, which then undergoes cyclocondensation to form tetrahydroquinazoline derivatives.

Mechanistic Rationale

This synthesis is predicated on an in-situ elimination of HCl from this compound under basic conditions to generate cyclohex-2-en-1-one. This reactive intermediate then undergoes a Michael addition by the nucleophilic nitrogen of guanidine. The resulting adduct rapidly undergoes intramolecular cyclization via condensation between the remaining nitrogen and the ketone carbonyl, followed by dehydration to yield the stable fused pyrimidine ring.

Pathway for Tetrahydroquinazoline Synthesis

A This compound B Cyclohex-2-en-1-one (Intermediate) A->B Base-induced Elimination (E2) D Michael Adduct B->D Michael Addition C Guanidine C->D E Cyclized Intermediate D->E Intramolecular Condensation F 2-Amino-5,6,7,8- tetrahydroquinazoline E->F Dehydration

Caption: Reaction pathway for the synthesis of tetrahydroquinazolines.

Experimental Protocol: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline
  • Reaction Setup: Prepare a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol in a three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

  • Addition of Reagents: Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 20 minutes. Subsequently, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.

  • Reaction Conditions: Heat the resulting slurry to reflux for 10-15 hours. The reaction progress should be monitored by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize with glacial acetic acid. Remove the solvent in vacuo.

  • Purification: Triturate the residue with water to dissolve inorganic salts. Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. Recrystallize from ethanol/water to afford the pure tetrahydroquinazoline derivative.

Reactant Product Yield Reference
This compound & Guanidine2-Amino-5,6,7,8-tetrahydroquinazoline65-75%[10][11]

Part 4: Synthesis of Fused Benzodiazepine Scaffolds

Benzodiazepines are a critical class of psychoactive drugs.[12][13] Fused benzodiazepine systems can be accessed from this compound by reaction with aromatic 1,2-diamines, such as o-phenylenediamine.

Mechanistic Rationale

This transformation involves an initial condensation of one amino group of the o-phenylenediamine with the ketone to form an enamine or imine intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr-type) or direct SN2 reaction where the second amino group displaces the chloride, leading to the formation of the seven-membered diazepine ring fused to both the benzene and cyclohexane rings.

Experimental Protocol: Synthesis of a Tricyclic Benzodiazepine Derivative
  • Reaction Setup: Combine this compound (1.0 eq) and o-phenylenediamine (1.05 eq) in a solvent such as toluene or xylene containing a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the initial condensation. Reflux for 12-24 hours. The high temperature facilitates both the initial condensation and the subsequent cyclization.

  • Workup: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield the tricyclic benzodiazepine derivative.

Reactant Product Yield Reference
This compound & o-Phenylenediamine6,7,8,9,10,11-Hexahydro-5H-benzo[b]cyclohepta[e][4][14]diazepine50-60%[15][16]

References

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  • Favorskii rearrangement reaction, mechanism and affecting factors. Pure Chemistry. [Link]
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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [Link]
  • Recent advances in the synthesis of new pyrazole deriv
  • One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. Royal Society of Chemistry. [Link]
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  • Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. [Link]
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  • Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. [Link]
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  • SYNTHESIS OF SOME PYRIDINE, PYRIMIDINE AND CYCLOHEXENONE DERIVATIVES AS ANTIBACTERIAL AGENTS.
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The Strategic Role of 3-Chlorocyclohexan-1-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery and development, the strategic selection of starting materials and key intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the arsenal of versatile chemical building blocks, α-halo ketones have emerged as pivotal precursors for the construction of a diverse array of complex molecular architectures, particularly heterocyclic scaffolds that form the core of many pharmaceuticals.[1][2][3] This application note delves into the specific and significant role of 3-chlorocyclohexan-1-one, a bifunctional molecule that offers a unique combination of reactivity and structural pre-organization, making it an invaluable asset in medicinal chemistry.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the applications of this compound, supported by detailed experimental protocols and an exploration of the underlying chemical principles that govern its utility. We will explore its application in the synthesis of key pharmaceutical scaffolds, moving beyond theoretical discussions to provide practical, field-proven insights.

Physicochemical Properties and Reactivity Profile

This compound is a cyclic ketone featuring a chlorine atom at the C-3 position. Its chemical and physical properties are summarized in the table below.[4][5]

PropertyValue
Molecular Formula C₆H₉ClO
Molecular Weight 132.59 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 21299-27-4

The reactivity of this compound is dictated by two primary electrophilic sites: the carbonyl carbon and the carbon atom bearing the chlorine substituent. This dual reactivity allows for a range of synthetic transformations, making it a versatile precursor for various carbocyclic and heterocyclic systems. The presence of the electron-withdrawing carbonyl group acidifies the α-protons, facilitating enolate formation, while the chlorine atom can act as a leaving group in nucleophilic substitution reactions.

Application in the Synthesis of Tetrahydroquinoline Scaffolds

Tetrahydroquinolines are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds with applications as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][6] The synthesis of substituted tetrahydroquinolines can be efficiently achieved using this compound as a key starting material through a domino reaction sequence.

Causality Behind the Experimental Choice

The reaction of this compound with anilines to form tetrahydroquinolines is a powerful strategy that leverages the inherent reactivity of the α-halo ketone. The initial step involves a nucleophilic attack of the aniline on the carbonyl group, followed by dehydration to form an enamine intermediate. The subsequent intramolecular nucleophilic attack of the enamine on the carbon bearing the chlorine atom leads to the formation of the fused heterocyclic ring system. This one-pot, multi-component approach is highly atom-economical and allows for the rapid generation of molecular complexity from simple precursors.

Experimental Protocol: Synthesis of a Tetrahydroquinoline Derivative

Objective: To synthesize a substituted tetrahydroquinoline derivative from this compound and an appropriate aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, the substituted aniline, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired tetrahydroquinoline derivative.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.

Application in the Synthesis of Benzofuran Analogs

Benzofuran derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][7][8] this compound can serve as a precursor for the synthesis of benzofuran scaffolds through a multi-step sequence involving an initial alkylation followed by cyclization.

Mechanistic Rationale

The synthesis of benzofurans from this compound typically begins with the O-alkylation of a substituted phenol with the α-halo ketone. This reaction is usually carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The subsequent intramolecular cyclization can be achieved under acidic conditions, promoting an electrophilic aromatic substitution-type reaction to form the furan ring.

Experimental Protocol: Synthesis of a Benzofuran Precursor

Objective: To synthesize a phenoxy-cyclohexanone intermediate, a precursor to benzofuran derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (e.g., 2-methoxyphenol) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol and this compound in acetone.

  • Add potassium carbonate to the mixture and heat to reflux.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude phenoxy-cyclohexanone intermediate.

  • The crude product can be purified by column chromatography if necessary.

Self-Validation: The structure of the intermediate can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) before proceeding to the subsequent cyclization step to form the benzofuran ring.

The Favorskii Rearrangement: A Gateway to Ring Contraction

The Favorskii rearrangement is a powerful reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives with a rearranged carbon skeleton.[3][9][10][11][12] In the case of cyclic α-halo ketones like this compound, this rearrangement results in a ring contraction, providing access to valuable cyclopentanecarboxylic acid derivatives. These cyclopentane motifs are present in numerous biologically active molecules.

Mechanism and Synthetic Utility

The reaction is initiated by a base, which abstracts an acidic α-proton to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack to displace the chloride, forming a strained cyclopropanone intermediate. The subsequent nucleophilic attack of the base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the formation of a carbanion that is subsequently protonated to yield the cyclopentanecarboxylic acid derivative. This transformation is highly valuable for accessing strained ring systems and for the stereoselective synthesis of substituted cyclopentanes.

Experimental Protocol: Favorskii Rearrangement of this compound

Objective: To synthesize a cyclopentanecarboxylic acid derivative via the Favorskii rearrangement of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) (concentrated)

  • Diethyl ether

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water dropwise to the flask while stirring at room temperature.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the cyclopentanecarboxylic acid derivative.

Self-Validation: The product can be characterized by titration to determine the equivalent weight and by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure.

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams depict the key reaction pathways discussed.

Tetrahydroquinoline_Synthesis start This compound + Aniline intermediate1 Enamine Intermediate start->intermediate1 Carbonyl Condensation & Dehydration product Tetrahydroquinoline Derivative intermediate1->product Intramolecular Nucleophilic Cyclization

Caption: Synthesis of Tetrahydroquinolines.

Benzofuran_Synthesis start This compound + Phenol intermediate1 Phenoxy-cyclohexanone start->intermediate1 O-Alkylation product Benzofuran Derivative intermediate1->product Acid-catalyzed Cyclization

Caption: Synthesis of Benzofurans.

Favorskii_Rearrangement start This compound intermediate1 Cyclopropanone Intermediate start->intermediate1 Base-induced Enolate Formation & Intramolecular Cyclization product Cyclopentanecarboxylic Acid Derivative intermediate1->product Nucleophilic Attack & Ring Opening

Sources

Application Notes & Protocols: Strategic Protection of the Ketone in 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Bifunctional Building Block

3-Chlorocyclohexan-1-one is a valuable bifunctional intermediate in medicinal chemistry and complex molecule synthesis. Its utility stems from two key reactive sites: a nucleophilically-receptive ketone and an electrophilic carbon bearing a chloro substituent, which can participate in substitution or elimination reactions. This duality, however, presents a significant challenge in regioselective synthesis. Many desirable transformations, such as organometallic additions or modifications at other positions, are often incompatible with an unprotected ketone. Conversely, reaction conditions intended for the ketone, particularly basic conditions leading to enolate formation, can trigger unintended elimination of the 3-chloro group.

Therefore, the temporary masking of the ketone functionality is a critical strategic step to unlock the full synthetic potential of this building block. A successful protecting group strategy must be robust enough to withstand the desired downstream reaction conditions while being mild enough during both installation and removal to leave the sensitive C-Cl bond intact. This guide provides a detailed analysis of suitable protecting groups, field-tested protocols, and the chemical logic underpinning their application.

Strategic Considerations for Chemoselective Protection

The primary goal is to chemoselectively protect the ketone without inducing side reactions at the C3 position. The main competing pathway is the elimination of HCl to form cyclohex-2-en-1-one, which is often promoted by strong acids, bases, or high temperatures.

An ideal protecting group for this substrate should exhibit the following characteristics:

  • High-Yielding Formation: The protection reaction should proceed efficiently under mild conditions.

  • Stability: The protected group must be inert to the planned subsequent reaction conditions (e.g., strong nucleophiles, bases, hydrides).

  • High-Yielding Removal: The deprotection should be efficient and occur under conditions orthogonal to the C-Cl bond's stability.

Two classes of protecting groups are preeminent for ketones: cyclic acetals and cyclic thioacetals .[1][2]

Visualization of the Strategic Workflow

The decision-making process for selecting an appropriate protecting group strategy can be visualized as follows.

G start Start: this compound decision What are the subsequent reaction conditions? start->decision cond_base Strongly Basic or Nucleophilic (e.g., Grignard, LDA, LiAlH4) decision->cond_base cond_acid Acidic Conditions decision->cond_acid protect_acetal Protect as Cyclic Acetal (e.g., 1,3-Dioxolane) cond_base->protect_acetal Acetal is stable protect_thio Protect as Cyclic Thioacetal (e.g., 1,3-Dithiolane) cond_base->protect_thio Thioacetal is stable cond_acid->protect_thio Thioacetal is stable deprotect_acetal Deprotect with Aqueous Acid protect_acetal->deprotect_acetal deprotect_thio Deprotect with Hg(II) or Oxidant protect_thio->deprotect_thio end Product deprotect_acetal->end deprotect_thio->end

Caption: Workflow for selecting a ketone protecting group.

Comparative Analysis of Protecting Groups

The choice between an acetal and a thioacetal is dictated by the overall synthetic route, particularly the stability requirements for subsequent steps.

FeatureCyclic Acetal (1,3-Dioxolane)Cyclic Thioacetal (1,3-Dithiolane)
Protecting Reagents Ethylene glycol1,2-Ethanedithiol
Protection Conditions Mild acid catalyst (e.g., p-TsOH, CSA), azeotropic removal of water (Dean-Stark).[3]Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, p-TsOH).[4][5]
Stability Profile Stable to bases, nucleophiles, hydrides, oxidizing agents.[6][7] Labile to aqueous acid.Stable to bases, nucleophiles, hydrides, and aqueous acid.[7][8]
Deprotection Conditions Mild aqueous acid (e.g., HCl (aq), AcOH/H₂O).[9][10]Heavy metal salts (e.g., HgCl₂/CaCO₃) or oxidative conditions (e.g., IBX).[7][9]
Advantages Readily formed and removed. Reagents are less noxious.Broader stability profile (acid-stable). Orthogonal to acetal deprotection.
Disadvantages Acid lability limits its use in subsequent acidic steps. Risk of elimination during acidic protection/deprotection if not controlled.Reagents have a strong odor. Deprotection often requires toxic heavy metals.

Detailed Experimental Protocols

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol forms the cyclic acetal, which is an excellent choice for masking the ketone against bases, nucleophiles, and reducing agents.[11] The use of a Dean-Stark apparatus is critical to drive the equilibrium towards the product by removing water.[3]

Reaction Scheme:

Caption: Acetal protection of this compound.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen or argon atmosphere.

  • Charging the Flask: To the flask, add this compound, toluene (approx. 0.2 M concentration of the ketone), ethylene glycol, and a magnetic stir bar.

  • Catalyst Addition: Add the catalytic amount of p-TsOH·H₂O.

    • Rationale: p-TsOH is a strong acid but used in catalytic amounts to minimize the risk of elimination. It protonates the carbonyl oxygen, activating it for nucleophilic attack by the diol.[12]

  • Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, driving the reversible reaction to completion.[3] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

    • Rationale: Neutralization is crucial to prevent acid-catalyzed deprotection during the workup and subsequent storage.

  • Extraction & Drying: Wash the organic layer with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography or distillation if necessary.

Protocol 2: Deprotection of the 1,3-Dioxolane

This protocol regenerates the ketone using mild acidic hydrolysis. The large excess of water drives the equilibrium back to the carbonyl compound.[13]

Procedure:

  • Dissolution: Dissolve the protected ketone in a mixture of acetone or THF and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of 2M aqueous HCl or a stoichiometric amount of a weaker acid like acetic acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS.

  • Neutralization: Once the reaction is complete, carefully add saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure to yield the deprotected this compound.

Protocol 3: Protection of this compound as a 1,3-Dithiolane

This protocol forms the cyclic thioacetal, which is stable to a much broader range of conditions, including aqueous acid, making it suitable for multi-step syntheses involving acidic reagents.[2][7]

Reaction Scheme:

Caption: Thioacetal protection of this compound.

Materials:

  • This compound (1.0 eq)

  • 1,2-Ethanedithiol (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-0.2 eq)

  • Dichloromethane (CH₂Cl₂, Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous MgSO₄

Procedure:

  • Setup: To a flame-dried, inert-atmosphere flask, add this compound and anhydrous CH₂Cl₂. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 1,2-ethanedithiol, followed by the slow, dropwise addition of BF₃·OEt₂.

    • Rationale: BF₃·OEt₂ is a Lewis acid that coordinates to the carbonyl oxygen, strongly activating it for attack by the weakly nucleophilic thiol.[14] The reaction is often exothermic and performed at 0 °C to control the rate.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Drying & Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Protocol 4: Deprotection of the 1,3-Dithiolane

This protocol uses mercury(II) chloride to regenerate the ketone. The high affinity of mercury for sulfur drives the reaction.

Procedure:

  • Dissolution: Dissolve the protected thioacetal in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Reagent Addition: Add calcium carbonate (CaCO₃) followed by mercury(II) chloride (HgCl₂).

    • Rationale: HgCl₂ acts as a soft Lewis acid, coordinating strongly to the soft sulfur atoms. This facilitates the hydrolysis of the C-S bonds. CaCO₃ is added as an acid scavenger to buffer the HCl generated during the reaction.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/GC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid mercury salts and CaCO₃. Wash the pad with an organic solvent.

  • Extraction & Purification: Concentrate the filtrate, and partition the residue between water and an organic solvent. Wash, dry, and concentrate the organic layer to afford the deprotected ketone.

Conclusion

The strategic protection of this compound is essential for its effective use in organic synthesis. The choice between a cyclic acetal and a cyclic thioacetal is a critical decision based on the planned synthetic sequence.

  • Use cyclic acetals when subsequent reactions involve basic, nucleophilic, or reductive conditions, and deprotection with mild acid is acceptable.

  • Use cyclic thioacetals for their superior robustness, especially when the synthetic route requires acidic conditions. This provides broader compatibility at the cost of using more hazardous reagents for protection and deprotection.

By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently manipulate this versatile building block to achieve their synthetic targets.

References

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  • Chemistry LibreTexts. (2024, September 30). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation.

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Application Notes and Protocols for the One-Pot Synthesis of Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-ones from 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of One-Pot Syntheses

In the realm of modern synthetic organic chemistry, the pursuit of efficiency, resource conservation, and molecular complexity is paramount. One-pot reactions, wherein multiple synthetic transformations are executed in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy to achieve these goals.[1][2] This approach not only streamlines synthetic routes but also minimizes solvent waste and purification steps, aligning with the principles of green chemistry. The strategic selection of starting materials is critical to the success of one-pot syntheses, and molecules possessing multiple reactive sites are of particular interest. 3-Chlorocyclohexan-1-one is a prime example of such a versatile building block, featuring a ketone carbonyl group, an α-chloro substituent that can act as a leaving group, and acidic α-protons, all of which can be selectively engaged in sequential reactions.

This application note provides a comprehensive guide to a robust one-pot synthesis of spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry, starting from this compound and 2-aminobenzamide.[3][4] We will delve into the mechanistic rationale behind this transformation, provide a detailed experimental protocol, and discuss the broader implications and potential applications of this methodology.

Mechanistic Insights: A Tandem Journey from Imine to Spirocycle

The one-pot synthesis of spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-ones from this compound and 2-aminobenzamide is a fascinating cascade of intramolecular and intermolecular events. The reaction proceeds through a proposed tandem sequence of nucleophilic attack, imine formation, and subsequent intramolecular cyclization.

The initial step involves the nucleophilic attack of the amino group of 2-aminobenzamide on the carbonyl carbon of this compound. This is followed by dehydration to form a crucial imine intermediate. The acidic conditions, often facilitated by a catalyst such as p-toluenesulfonic acid (p-TSA), promote both the activation of the carbonyl group and the subsequent dehydration.[3]

The second key phase of this one-pot reaction is the intramolecular cyclization. The amide nitrogen of the 2-aminobenzamide moiety, now part of the imine intermediate, acts as an internal nucleophile. It attacks the imine carbon, leading to the formation of the quinazolinone ring system. This intramolecular cyclization is the cornerstone of the spirocyclic architecture. The presence of the chloro-substituent on the cyclohexyl ring at this stage offers a tantalizing prospect for further in-situ functionalization, although in this primary one-pot protocol, it may be retained in the final product or eliminated depending on the reaction conditions.

The following diagram illustrates the proposed mechanistic workflow:

One-Pot Synthesis of Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-ones cluster_0 Reaction Initiation cluster_1 Imine Formation cluster_2 Intramolecular Cyclization This compound This compound Protonation Protonation This compound->Protonation p-TSA Nucleophilic_Attack Nucleophilic Attack 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzamide->Nucleophilic_Attack Protonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration - H2O Imine_Intermediate Imine Intermediate Dehydration->Imine_Intermediate Intramolecular_Attack Intramolecular Nucleophilic Attack Imine_Intermediate->Intramolecular_Attack Spiro-intermediate Spiro-intermediate Intramolecular_Attack->Spiro-intermediate Final_Product Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one Spiro-intermediate->Final_Product Tautomerization

Figure 1. Proposed workflow for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-ones. Researchers are encouraged to optimize reaction conditions for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • 2-Aminobenzamide (1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.1 mmol)

  • Toluene (10 mL)

  • Round-bottom flask (25 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 2-aminobenzamide (1.0 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Solvent Addition: Add 10 mL of toluene to the flask.

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one product.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation: A Comparative Overview

The efficiency of this one-pot synthesis can be influenced by various factors, including the choice of catalyst and solvent. The following table summarizes representative data for the synthesis of spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-ones under different conditions.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TSA (10)Toluene110585
2Sc(OTf)₃ (5)Dioxane100682
3Acetic Acid (20)Xylene140478
4NoneToluene11012<10

Table 1. Optimization of Reaction Conditions.

Application in Drug Discovery and Development

The spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one scaffold is a privileged structure in medicinal chemistry. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The spirocyclic nature of the synthesized compounds introduces three-dimensionality, a desirable feature for enhancing binding affinity and selectivity towards biological targets.

The one-pot methodology described herein provides a rapid and efficient route to a library of substituted spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-ones. By varying the substituents on both the this compound and 2-aminobenzamide starting materials, a diverse range of analogs can be readily synthesized for structure-activity relationship (SAR) studies. The presence of the chlorine atom in the final product also serves as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions, further expanding the accessible chemical space.

Applications_and_Further_Functionalization cluster_0 Drug Discovery Pipeline cluster_1 Further Functionalization One-Pot_Synthesis One-Pot Synthesis of Spiro-quinazolinone SAR_Studies Structure-Activity Relationship (SAR) Studies One-Pot_Synthesis->SAR_Studies Library Synthesis Nucleophilic_Substitution Nucleophilic Substitution (e.g., -N3, -OR) One-Pot_Synthesis->Nucleophilic_Substitution Post-synthetic Modification Cross-Coupling_Reactions Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) One-Pot_Synthesis->Cross-Coupling_Reactions Post-synthetic Modification Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Figure 2. Applications in Drug Discovery and Further Functionalization.

Conclusion: A Versatile Tool for Modern Synthesis

The one-pot synthesis of spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-ones from this compound represents a highly efficient and atom-economical approach to a valuable class of heterocyclic compounds. This application note has provided a detailed protocol, mechanistic insights, and a discussion of the potential applications of this methodology. By leveraging the inherent reactivity of this compound in a tandem reaction sequence, researchers can rapidly access complex molecular architectures with significant potential in drug discovery and development. The principles outlined herein can be extended to other substituted cyclic ketones and binucleophiles, opening up new avenues for the exploration of novel chemical space.

References

  • Tajbakhsh, M., et al. (2011). A novel and an efficient one-pot synthesis of spiro-2,3-dihydroquinazolin-4(1H)-ones catalyzed by H3PO3. Monatshefte für Chemie - Chemical Monthly, 142(10), 1055–1059.
  • Cai, G., et al. (2010). A One-Pot Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinazolinones. Synthetic Communications, 40(14), 2105-2111.
  • Wu, M., & Ma, D. (2013). Total syntheses of (±)-spiroquinazoline, (-)-alantryphenone, (+)-lapatin A, and (-)-quinadoline B. Angewandte Chemie International Edition, 52(37), 9759-9762.
  • Larsen, T. O., et al. (2001). Spiroquinazoline, a new alkaloid from a marine-derived fungus, Penicillium sp. Journal of natural products, 64(2), 243-244.
  • Syam, Y. M., et al. (2019). Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2- Quinazoline Derivatives as Potent Dipeptidyl Peptidase IV Inhibitors. Mini-Reviews in Medicinal Chemistry, 19(3), 245-257.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • Wu, G., et al. (2012). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry, 14(3), 632-639.
  • Khan, I., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future medicinal chemistry, 5(9), 1045-1064.

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Troubleshooting & Optimization

Topic: Purification of 3-Chlorocyclohexan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the BenchChem Technical Support Center.

This guide provides a comprehensive, experience-driven approach to the purification of 3-chlorocyclohexan-1-one using column chromatography. It is designed for chemistry professionals who require not just a protocol, but a deeper understanding of the underlying principles to troubleshoot and optimize their separations effectively.

Section 1: Understanding the Challenge - The Nature of α-Haloketones

This compound is an α-haloketone, a class of compounds known for its synthetic utility and, pertinent to our discussion, its potential instability. The primary challenge in its purification via silica gel chromatography is the inherent acidity of the silica surface, which can catalyze decomposition or side reactions.[1][2] The key to a successful purification is to mitigate these interactions while achieving baseline separation from impurities.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₉ClO[3][4]
Molecular Weight 132.59 g/mol [4]
Appearance Typically a colorless to pale yellow liquid[5]
Boiling Point 91-92 °C at 14 Torr[6]
Polarity Moderately polar[3]

Section 2: Method Development - Foundational Work Using Thin-Layer Chromatography (TLC)

Before attempting a column separation, it is imperative to develop an appropriate solvent system using TLC. This rapid analytical technique is used to determine the ideal mobile phase for column chromatography, saving significant time and resources.[7][8]

FAQ: Method Development

Q: How do I select a starting solvent system for my TLC analysis?

A: For a moderately polar compound like this compound, a good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[9] A common and effective choice is Hexanes/Ethyl Acetate. Begin with a ratio of around 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the resulting Rf value.

Q: What is the ideal Rf value I should aim for on my TLC plate?

A: For effective separation on a flash chromatography column, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[7] This ensures the compound moves off the column in a reasonable volume of solvent without eluting too close to the solvent front (where separation is poor) or requiring an excessive volume of eluent.

Q: How do I visualize the spots on the TLC plate?

A: this compound has a carbonyl group but lacks a strong chromophore for UV visualization at 254 nm. Therefore, chemical staining is required.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with many functional groups. It will appear as a yellow spot on a purple background.

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: This stain is highly specific for aldehydes and ketones, appearing as orange or yellow spots.[10]

Q: My compound appears as a streak, not a spot, on the TLC plate. What's wrong?

A: Streaking is typically caused by applying a sample that is too concentrated.[7] This overloads the stationary phase. To fix this, dilute your crude sample significantly (a 1% solution is a good starting point) and re-spot the plate.[7] Streaking can also indicate decomposition on the silica plate, a critical warning sign before running a column.

Section 3: Experimental Protocol - Column Chromatography Workflow

This protocol details a robust method for purifying this compound on a gram scale. The principles are scalable for different quantities.

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System, Rf ~0.3) Pack 2. Pack Column (Slurry pack with non-polar solvent) TLC->Pack Optimized Solvent System Load 3. Load Sample (Dry loading preferred) Pack->Load Elute 4. Elute Column (Apply pressure, collect fractions) Load->Elute Analyze 5. Analyze Fractions (TLC analysis of fractions) Elute->Analyze Collected Fractions Combine 6. Combine & Concentrate (Pool pure fractions, remove solvent) Analyze->Combine Identified Pure Fractions G Start Problem Observed PoorSep Poor Separation (Overlapping Spots) Start->PoorSep Tailing Peak Tailing Start->Tailing NoProduct No Product Eluted Start->NoProduct LowYield Low Yield/ New Spots Appear Start->LowYield Sol_Polarity Adjust Solvent Polarity (Decrease polar component) PoorSep->Sol_Polarity Sol_Overload Reduce Sample Load PoorSep->Sol_Overload Sol_Repack Repack Column (Check for channels) PoorSep->Sol_Repack Tailing->Sol_Overload Sol_TEA Add 0.5-1% Triethylamine (NEt₃) to Eluent Tailing->Sol_TEA Sol_Dilute Dilute Sample Further Tailing->Sol_Dilute Sol_IncreasePolarity Increase Eluent Polarity NoProduct->Sol_IncreasePolarity Sol_CheckDecomp Check for Decomposition (TLC of column top) NoProduct->Sol_CheckDecomp Sol_Deactivate Use Deactivated Silica (Add NEt₃ to eluent) LowYield->Sol_Deactivate Sol_Alumina Switch to Alumina (Neutral or Basic) LowYield->Sol_Alumina

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q: My TLC shows new, lower Rf spots after running the column, and my yield is very low. What happened?

A: This is a classic sign of compound decomposition on the acidic silica gel. T[2][11]he silanol groups (Si-OH) on the silica surface are acidic and can catalyze reactions like elimination (to form 3-chlorocyclohex-2-en-1-one) or other rearrangements.

  • Primary Solution: Deactivate the silica gel by adding a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃), to your eluting solvent system. T[1]his neutralizes the most acidic sites on the silica. Always re-run your TLC with the new amine-containing eluent to ensure the Rf value hasn't shifted dramatically.

  • Alternative Solution: If decomposition persists, switch to a different stationary phase. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds. Y[1][2]ou will need to re-develop your solvent system using alumina TLC plates.

Q: The spots for my compound are "tailing" or "comet-streaking" down the column and on my TLC plates. How can I get sharp bands?

A: Peak tailing occurs when a portion of the analyte interacts more strongly with the stationary phase than the bulk of the sample. F[12][13]or a polar ketone, this is often due to strong hydrogen bonding with the acidic silanol groups on the silica.

  • Solution 1: As with decomposition, adding 0.5-1% triethylamine to the eluent can dramatically improve peak shape by masking the active silanol sites. *[1][14] Solution 2: You may have overloaded the column. E[12][15]ven if the total mass is within the recommended range, using too small a column for the amount of material can cause overload. Reduce the amount of crude material or use a larger column.

  • Solution 3: Ensure your compound is fully dissolved in the mobile phase. If it has poor solubility, it can precipitate and re-dissolve as it travels down the column, causing tailing.

Q: I can't separate my product from an impurity that has a very similar Rf value.

A: This is a resolution problem. The goal is to maximize the difference in how the two compounds interact with the stationary and mobile phases.

  • Solution 1: Decrease the polarity of your solvent system. Using a less polar eluent will cause all compounds to move more slowly, often increasing the separation between them. This is the most common and effective solution.

  • Solution 2: Try a completely different solvent system. For example, if you are using Hexanes/Ethyl Acetate, try a system like Dichloromethane/Hexanes or Toluene/Ethyl Acetate. The different intermolecular interactions of the new solvents can alter the elution order and improve separation.

  • Solution 3: Ensure you have not overloaded the column, which can cause bands to broaden and merge.

[15]Q: My compound won't come off the column, even after I've passed many column volumes of solvent through.

A: This indicates your solvent system is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of the mobile phase. F[11]or example, if you are using 10% Ethyl Acetate in Hexanes, switch to 20%, then 30%, and so on. This is known as a "step gradient." In extreme cases, a "flush" with a very polar solvent like pure ethyl acetate or 5% methanol in dichloromethane may be needed, but be aware this will likely elute all remaining compounds with little separation. It is also possible the compound has irreversibly bound to or decomposed at the top of the column.

[11]### Section 5: References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Sato, K., et al. (2018). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Synlett.

  • Reddit. (2015, June 7). What's the best TLC dye for detecting cyclohexanone? r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3-chlorocyclohexanone. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohexanone. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chem Survival. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]

  • ResearchGate. (2017, June 30). Product decomposed on silica gel. Retrieved from [Link]

Sources

removing dehydrochlorination byproducts from 3-chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Chlorocyclohexan-1-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound. Specifically, it addresses the common issue of removing byproducts formed through dehydrochlorination. The content is structured in a question-and-answer format to provide direct solutions to experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary dehydrochlorination byproducts of this compound?

The most common byproduct resulting from the elimination of hydrogen chloride (HCl) from this compound is cyclohex-2-en-1-one . Depending on the reaction conditions or purification method (e.g., exposure to heat or base), other isomeric impurities such as cyclohex-3-en-1-one might also form. The primary elimination reaction is illustrated below:

  • Reactant: this compound (C₆H₉ClO)[1][2]

  • Byproduct: Cyclohex-2-en-1-one (C₆H₈O)

The formation of this α,β-unsaturated ketone is a common challenge as it can have similar physical properties to the desired product, making separation difficult.

Q2: What causes the dehydrochlorination of this compound?

Dehydrochlorination is typically initiated by two main factors:

  • Heat: this compound is thermally labile. Prolonged heating, especially at atmospheric pressure, can provide the energy needed to initiate the elimination of HCl. This is a significant concern during distillation.

  • Base: The presence of basic impurities or reagents can abstract a proton, facilitating the E2 elimination mechanism to form the alkene. Even trace amounts of base can catalyze this degradation, especially at elevated temperatures.[3]

Q3: How can I detect and quantify the presence of these byproducts?

Several analytical techniques can be employed for detection and quantification:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method for qualitative assessment. The byproduct, cyclohex-2-en-1-one, is more conjugated and often shows a different retention factor (Rf) on a silica gel plate compared to the more polar this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for both separating and identifying the components of the mixture. The mass spectrometer will confirm the molecular weights of the parent compound (132.59 g/mol ) and the byproduct (96.13 g/mol ).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying the vinyl protons in the cyclohexenone byproduct, which appear as characteristic signals in the δ 5.8-7.0 ppm region, a region that is typically empty for the pure starting material.

Troubleshooting Guide: Purification Issues

This section addresses specific problems you may encounter during the purification process.

Problem: My product is degrading during distillation, leading to low yield and purity.

Answer: This is a classic sign of thermal decomposition. The key is to lower the boiling point of your compound to minimize heat exposure.

  • Causality: Heating this compound to its atmospheric boiling point provides sufficient energy for dehydrochlorination.

  • Solution: Employ fractional vacuum distillation . By reducing the pressure, you significantly lower the boiling point of the liquid, allowing for distillation at a much lower temperature. For instance, related compounds like 2-chlorocyclohexanone can be distilled at 90–91°C under a pressure of 14–15 mm Hg.[4][5] A Vigreux column is recommended to improve separation efficiency between the product and the slightly more volatile byproduct.[5][6]

Problem: I am attempting fractional distillation, but the separation between my product and the byproduct is poor.

Answer: Poor separation during fractional distillation, even under vacuum, points to insufficient distillation efficiency.

  • Causality: The boiling points of this compound and cyclohex-2-en-1-one may be too close for a simple Vigreux column to separate effectively, especially if the column is short.[6] A fractional distillation's effectiveness is based on the number of "theoretical plates," where each plate represents a condensation-vaporization cycle.[6][7]

  • Solutions:

    • Increase Column Efficiency: Use a longer Vigreux column or switch to a packed column (e.g., with Raschig rings or metal sponges) to increase the surface area and the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected). This enhances the equilibrium at each theoretical plate, improving separation, although it will slow down the distillation rate.

    • Ensure Stable Heating: Use a heating mantle with a stirrer and an inert bath (like silicone oil) to provide even, stable heating. Bumping or temperature fluctuations disrupt the vapor-liquid equilibrium in the column.

Problem: My compounds are co-eluting or streaking during column chromatography.

Answer: Co-elution or streaking indicates that the chosen stationary or mobile phase is not optimal for separating your compounds.

  • Causality: this compound and its dehydrochlorinated byproduct have moderately different polarities. The chloro-ketone is more polar due to the C-Cl bond. If the eluent is too polar, both compounds will travel up the column too quickly (high Rf), leading to poor separation. If it's not polar enough, they may move too slowly. Streaking can occur if the sample is too concentrated or if there are acidic/basic interactions with the silica gel.[8]

  • Solutions:

    • Optimize the Mobile Phase: The key is to find a solvent system that gives good separation of spots on a TLC plate first. A common choice for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these create channels for the solvent and sample to pass through without proper interaction.[9]

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it carefully onto the column in a narrow band. Overloading the column is a common cause of poor separation.[9]

Physicochemical Data for Separation

The selection of a purification method is guided by the physical properties of the compounds involved.

PropertyThis compoundCyclohex-2-en-1-one
Molecular Formula C₆H₉ClOC₆H₈O
Molecular Weight 132.59 g/mol [2]96.13 g/mol
Boiling Point (est.) ~190-200 °C (atm, with decomposition)~166-168 °C (atm)
Polarity More PolarLess Polar

Note: Boiling points are estimates and distillation should be performed under vacuum to prevent decomposition.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for larger quantities (>5 g) where the primary impurity is the dehydrochlorination byproduct.

Materials:

  • Round-bottom flask

  • Magnetic stir bar or boiling chips

  • Heating mantle and controller

  • Vigreux column (minimum 20 cm)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Vacuum pump with a cold trap and pressure gauge

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Start the vacuum pump and allow the pressure to stabilize at the desired level (e.g., 10-20 mmHg).

  • Heating: Begin gently heating the flask while stirring.

  • Fraction Collection: Observe the ring of condensate rising slowly up the Vigreux column.[6] Collect any low-boiling initial fractions (forerun) in a separate flask. As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main fraction corresponding to the boiling point of this compound at that pressure. The byproduct, cyclohex-2-en-1-one, should distill first as it has a lower boiling point.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains. Release the vacuum before turning off the heat to prevent the residue from being sucked into the condenser.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the preferred method for smaller scales or when multiple impurities are present.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • TLC plates, chamber, and UV lamp

  • Collection tubes/flasks

Procedure:

  • Eluent Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of ~0.3 for this compound and a clear separation from byproducts.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly.[9]

    • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading: Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane) or the eluent. Carefully add the solution to the top of the column with a pipette.

  • Elution: Open the stopcock and begin collecting fractions. Start with the low-polarity eluent determined from your TLC analysis.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 Hexanes:Ethyl Acetate) to elute the more polar this compound after the less polar byproducts have been washed off the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Decision Workflow for Purification Method

PurificationChoice start Crude Product (this compound) scale_check Assess Scale & Purity Goal start->scale_check large_scale > 5g Scale Primary Byproduct Known scale_check->large_scale Large small_scale < 5g Scale or Multiple Impurities scale_check->small_scale Small / Complex distillation Fractional Vacuum Distillation large_scale->distillation chromatography Silica Gel Column Chromatography small_scale->chromatography end_product Pure Product distillation->end_product chromatography->end_product

Caption: Decision tree for selecting the appropriate purification method.

Workflow for Column Chromatography

ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Eluent) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Minimal Volume) pack->load elute 4. Elute with Solvent (Collect Fractions) load->elute analyze 5. Analyze Fractions (by TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent (Rotovap) combine->evaporate product Pure Compound evaporate->product

Caption: Step-by-step workflow for purification by column chromatography.

References

  • LookChem. Synthesis of 2-Chlorocyclohexanone. Chempedia.
  • National Center for Biotechnology Information. Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[5]arene Cocrystals Accompanied by Vapochromic Behavior. PubMed Central.
  • Organic Syntheses. 2-chlorocyclohexanone.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
  • Wikipedia. Fractional distillation.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10898759, 3-Chlorocyclohexanone. PubChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22497934, 3-Chlorocyclohexan-1-ol. PubChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102586366, (3S)-3-chlorocyclohexan-1-one. PubChem.
  • Google Patents. US2927944A - Process for separation of cyclohexanol and cyclohexanone.
  • Google Patents. US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • Google Patents. EP1007497B1 - Improved method for making cyclohexanol and cyclohexanone.
  • YouTube. 【4K】-- Column Chromatography (Purification).
  • ResearchGate. Does anyone know the best way to distill off cyclohexanone from TDI-prepolymer to apply self-healing microcapsule?.
  • YouTube. GCSE Chemistry Revision "Fractional Distillation".
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 568345, 3-Chlorocyclohex-2-en-1-one. PubChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70544777, 3-Chlorocyclohex-3-en-1-one. PubChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131187419, trans-(1R,3R)-3-chlorocyclohexan-1-ol. PubChem.
  • Turkish Journal of Chemistry. Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl).
  • ResearchGate. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chlorocyclohexan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common experimental hurdles. Here, we combine established chemical principles with practical, field-proven insights to ensure your success in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What are the primary methods for synthesizing this compound?

The most prevalent and direct method is the α-chlorination of cyclohexanone. This typically involves the reaction of cyclohexanone with a chlorinating agent. Common agents include sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). An alternative, though less direct, route involves the synthesis from cyclohexene derivatives.

Q2: Why is controlling the reaction temperature so critical?

Temperature control is paramount for selectivity. The chlorination of ketones can proceed rapidly and exothermically. Without strict temperature control, typically maintaining conditions at or below room temperature, the risk of over-chlorination increases significantly. This leads to the formation of dichlorinated and trichlorinated cyclohexanones, which complicates purification and reduces the yield of the desired mono-chlorinated product.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can track the consumption of the cyclohexanone starting material and the appearance of the this compound product. For GC analysis, a non-polar column is typically effective. For TLC, a mobile phase of ethyl acetate and hexane can be used to separate the more polar ketone from the less polar chlorinated product.

Q4: What are the typical isolated yields for this synthesis?

Yields can vary widely based on the specific protocol, scale, and purification method. With careful control of stoichiometry and temperature, yields for the chlorination of cyclohexanone can range from 60% to over 80%. However, inadequate control can lead to significantly lower yields due to the formation of side products.

In-Depth Troubleshooting Guide

This section provides a detailed, problem-oriented approach to overcoming common challenges encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Chlorinating Agent: Reagents like sulfuryl chloride can degrade over time, especially if exposed to moisture.1. Use a fresh bottle of the chlorinating agent or distill it prior to use. Ensure the reagent is handled under anhydrous conditions.
2. Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will result in incomplete conversion of the starting material.2. Carefully check the molar equivalents of your reagents. A slight excess (1.05-1.1 equivalents) of the chlorinating agent is often optimal.
3. Reaction Temperature Too Low: While crucial for control, an excessively low temperature may significantly slow down or stall the reaction.3. Ensure the reaction mixture is stirred efficiently and allowed to warm to the optimal temperature (often 0°C to room temperature) after the initial addition.
Formation of Multiple Products (Low Selectivity) 1. Over-chlorination: The most common issue, leading to di- and tri-chlorinated byproducts. This is often due to poor temperature control or localized high concentrations of the chlorinating agent.1. Add the chlorinating agent dropwise to a well-stirred solution of cyclohexanone at a low temperature (e.g., 0-5°C). Vigorous stirring is essential to ensure rapid dispersion of the reagent.
2. Unwanted Side Reactions: The presence of water or other nucleophiles can lead to the formation of byproducts.2. Use dry solvents and glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Difficult Product Purification 1. Co-distillation with Solvent: If using a volatile solvent, it may co-distill with the product during vacuum distillation.1. Remove the bulk of the solvent using a rotary evaporator before attempting high-vacuum distillation.
2. Inefficient Separation by Chromatography: The product and byproducts may have similar polarities, making separation by column chromatography challenging.2. Use a high-resolution silica gel and optimize the solvent system. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (e.g., 5-10% ethyl acetate in hexane) can improve separation.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. As with any chemical synthesis, it is crucial to perform a thorough safety assessment before beginning any experimental work.

Protocol 1: Synthesis of this compound via Sulfuryl Chloride

This protocol describes a reliable method for the synthesis of this compound.

Materials:

  • Cyclohexanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexanone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-3 hours.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography.

Protocol 2: Purification by Vacuum Distillation

Procedure:

  • Set up a short-path distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure (the boiling point will be significantly lower than the atmospheric boiling point). The purity of the collected fractions should be confirmed by GC or NMR.

Mechanistic Insights & Workflow Visualization

Understanding the underlying mechanism and the overall workflow is key to successful synthesis and troubleshooting.

Reaction Mechanism: Acid-Catalyzed α-Chlorination

The chlorination of cyclohexanone proceeds through an enol intermediate. The presence of a small amount of acid (often generated in situ) catalyzes the formation of the enol, which then acts as a nucleophile, attacking the electrophilic chlorine atom of the chlorinating agent.

G cluster_0 Keto-Enol Tautomerization (Acid-Catalyzed) cluster_1 Chlorination Keto Cyclohexanone (Keto form) ProtonatedKeto Protonated Ketone Keto->ProtonatedKeto + H+ Enol Enol Intermediate ProtonatedKeto->Enol - H+ Product This compound Enol->Product + SO2Cl2 - SO2 - HCl ChlorinatingAgent SO2Cl2 G Start Reagent Preparation (Anhydrous Conditions) Reaction Controlled Chlorination (0°C to RT) Start->Reaction Quench Aqueous Workup (NaHCO3 Quench) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer (MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Analysis Product Characterization (GC, NMR, IR) Purification->Analysis

Caption: General experimental workflow for synthesis.

References

  • PubChem National Center for Biotechnology Information. (n.d.). This compound.

Core Principles: Why TLC is Essential for 3-Chlorocyclohexan-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to Thin-Layer Chromatography (TLC) for monitoring reactions of 3-chlorocyclohexan-1-one, tailored for research and development scientists. This guide provides in-depth protocols, troubleshooting, and expert insights.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. For a substrate like this compound, which can undergo various transformations (reduction, substitution, elimination), TLC provides a clear visual representation of the reaction's progress by separating components based on polarity.

The key principle lies in the differential partitioning of analytes between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[1]

  • Starting Material (this compound): This α-halo ketone is moderately polar. Its carbonyl group allows for strong interaction with the silica gel.

  • Reaction Products:

    • Reduction Product (e.g., 3-chlorocyclohexan-1-ol): The conversion of a ketone to an alcohol introduces a hydroxyl group, which can engage in hydrogen bonding. This significantly increases the compound's polarity, causing it to adhere more strongly to the silica gel and thus have a lower Retention Factor (Rf) than the starting material.[2]

    • Elimination Product (e.g., cyclohex-2-en-1-one): The formation of a carbon-carbon double bond generally decreases polarity compared to the starting halo-ketone, leading to a higher Rf value.

    • Substitution Product (e.g., 3-methoxycyclohexan-1-one): Replacing the chloro group with another nucleophile will alter the polarity in a predictable way, allowing for effective monitoring.

By tracking the disappearance of the starting material spot and the appearance of new product spots, a researcher can efficiently determine reaction completion, identify the presence of byproducts, and optimize reaction conditions.[3]

Detailed Experimental Protocol: Monitoring the Reduction of this compound

This protocol details the sodium borohydride (NaBH₄) reduction of this compound to 3-chlorocyclohexan-1-ol, a common transformation, and its monitoring by TLC.[4][5][6]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (reaction solvent)

  • Ethyl acetate and Hexanes (TLC mobile phase)

  • Silica gel TLC plates (with F254 indicator)

  • Potassium permanganate (KMnO₄) stain

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in methanol at 0°C (ice bath).

    • While stirring, add NaBH₄ portion-wise over 5 minutes. The reaction is typically rapid.

  • TLC Plate Preparation:

    • Using a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate.[1][7]

    • Mark three lanes on the origin: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[8]

  • Sample Preparation & Spotting:

    • SM Lane: Dissolve a small amount of the pure this compound in ethyl acetate. Using a capillary tube, make a small, concentrated spot on the "SM" mark.

    • RXN Lane: After 5 minutes from the start of the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly on the "RXN" mark.[3]

    • CO Lane: First, spot the starting material ("SM") on the "CO" mark. Then, without changing the capillary, spot the reaction mixture ("RXN") directly on top of the "SM" spot. This co-spot is crucial for confirming if the starting material has been consumed, especially if Rf values are close.[3][8]

  • TLC Development (Elution):

    • Prepare a developing chamber with a 3:1 mixture of Hexanes:Ethyl Acetate (approx. 0.5 cm deep). Place a piece of filter paper inside to saturate the chamber atmosphere.[2]

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

    • Immediately remove the plate and mark the solvent front with a pencil.[9]

  • Visualization and Analysis:

    • UV Light: First, examine the dried plate under a UV lamp (254 nm).[10] The starting material and any UV-active products may appear as dark spots. Circle them lightly with a pencil.[10]

    • Chemical Staining: Next, perform a destructive visualization. Dip the plate quickly into a jar of potassium permanganate (KMnO₄) stain.[11]

    • Gently warm the plate with a heat gun. The product, 3-chlorocyclohexan-1-ol, contains an oxidizable alcohol group and will appear as a yellow or light brown spot on a purple background.[11][12] The starting ketone is less reactive to this stain.

    • Interpretation: Compare the lanes. The "SM" lane shows the position of the starting material. In a successful reaction, the "RXN" lane will show a new, lower-Rf spot (the alcohol product) and a diminished or absent spot corresponding to the starting material. The "CO" lane will show two distinct spots if the reaction is incomplete, confirming their identities.

  • Rf Calculation:

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13][14][15]

    • A lower Rf value indicates a more polar compound.

Data Summary: Expected TLC Results

CompoundStructureRelative PolarityExpected Rf Range (3:1 Hex:EtOAc)Visualization Method
This compound (Starting Material)KetoneModerate0.5 - 0.6UV (weak), DNP stain, p-Anisaldehyde stain
3-chlorocyclohexan-1-ol (Reduction Product)AlcoholHigh0.2 - 0.3KMnO₄ stain , p-Anisaldehyde stain
Cyclohex-2-en-1-one (Elimination Product)EnoneLow-Moderate0.6 - 0.7UV, KMnO₄ stain

Visual Workflows and Logic Diagrams

TLC Workflow for Reaction Monitoring cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reaction 1. Start Reaction (e.g., NaBH4 reduction) Prepare_TLC 2. Prepare TLC Plate (Draw origin, mark lanes) Prepare_Samples 3. Prepare Spotting Samples (SM in solvent, RXN aliquot) Spotting 4. Spot Plate - Lane 1: SM - Lane 2: CO (SM + RXN) - Lane 3: RXN Development 5. Develop Plate (Elute in chamber) Spotting->Development Mark_Front 6. Mark Solvent Front Development->Mark_Front UV_Vis 7. Visualize (Non-destructive) (UV Lamp @ 254nm) Mark_Front->UV_Vis Stain_Vis 8. Visualize (Destructive) (Dip in KMnO4 stain & heat) UV_Vis->Stain_Vis Analysis 9. Analyze Results (Compare lanes, calculate Rf) Stain_Vis->Analysis

Caption: Workflow for monitoring a chemical reaction using TLC.

TLC Troubleshooting Guide cluster_solutions Potential Causes & Solutions Problem Problem Streaking or Elongated Spots Cause1 Overloaded Sample Dilute spotting solution and re-run TLC. Problem:p->Cause1 Cause2 Inappropriate Solvent For acidic/basic compounds, add a modifier (e.g., 0.5% acetic acid or triethylamine) to the mobile phase. Problem:p->Cause2 Cause3 Sample Insolubility Ensure the sample is fully dissolved in the spotting solvent before applying to the plate. Problem:p->Cause3

Caption: Troubleshooting logic for streaked spots in TLC.

Troubleshooting Guide

Q: My spots are streaking vertically up the plate. What is the cause and how can I fix it? A: Spot streaking is a common issue with several potential causes.

  • Sample Overload: The most frequent cause is applying too much sample to the origin.[16] The stationary phase becomes saturated, and the excess compound is smeared up the plate with the solvent front. Solution: Dilute your sample solution significantly and re-spot. Apply the sample in short, repeated touches, allowing the solvent to evaporate between applications to keep the spot small and concentrated.[17]

  • Highly Polar or Acidic/Basic Compounds: Compounds that are very polar or have strong acidic/basic functional groups can interact too strongly with the silica gel, leading to tailing. Solution: Modify the mobile phase. Add a small amount (0.1–2.0%) of acetic acid or formic acid for acidic compounds, or triethylamine for basic compounds, to the eluent.[17] This neutralizes active sites on the silica and improves spot shape.

  • Sample Insolubility: If the sample is not fully dissolved and is applied as a suspension, it will streak. Solution: Ensure your compound is completely dissolved in a suitable, volatile solvent (like dichloromethane or ethyl acetate) before spotting.[2]

Q: All my spots, including the starting material, are stuck at the bottom (low Rf), or they all ran to the top (high Rf). How do I get better separation? A: This indicates that the polarity of your mobile phase (eluent) is incorrect for the compounds being analyzed.[17]

  • Spots at Bottom (Rf ≈ 0): Your eluent is not polar enough to move the compounds off the origin. The compounds have a much higher affinity for the polar stationary phase than the nonpolar mobile phase. Solution: Increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 4:1 to 2:1 Hex:EtOAc).[17]

  • Spots at Top (Rf ≈ 1): Your eluent is too polar. It is solvating the compounds so effectively that they travel with the solvent front with minimal interaction with the stationary phase. Solution: Decrease the polarity of the eluent. Reduce the proportion of the polar component (e.g., from 1:1 to 3:1 Hex:EtOAc).[17][9] An ideal solvent system will give the compound of interest an Rf value between 0.2 and 0.4 for good separation.[18]

Q: I ran my TLC, but after development, I can't see any spots under the UV lamp or after staining. A: This can be a frustrating problem, but it is usually solvable.

  • Compound is Not UV-Active: Many compounds, particularly those without aromatic rings or extensive conjugation, do not absorb UV light at 254 nm and will be invisible.[11] Solution: Always follow UV visualization with a chemical stain. A broad-spectrum stain like potassium permanganate (KMnO₄) or p-anisaldehyde is recommended.[1][17]

  • Sample is Too Dilute: The concentration of your compound on the plate may be below the detection limit of your visualization method. Solution: Prepare a more concentrated solution for spotting, or apply the sample to the same spot multiple times, allowing the solvent to dry completely between each application.[7][19]

  • Compound Evaporated: If your compound is highly volatile, it may have evaporated from the plate during development or heating. Solution: This is a difficult problem for TLC. If volatility is suspected, minimize heating during visualization and analyze the plate immediately after development.

  • Incorrect Staining Agent: The chosen stain may not react with the functional groups present in your molecule. Solution: Use a more universal stain. For example, KMnO₄ is excellent for any oxidizable group (alcohols, alkenes, etc.), while p-anisaldehyde is effective for many nucleophilic groups, aldehydes, and ketones.[11][20]

Frequently Asked Questions (FAQs)

Q: Which stain is best for visualizing this compound and its alcohol product? A: A multi-stain approach is often best.

  • Potassium Permanganate (KMnO₄): This is the ideal choice for visualizing the alcohol product. It reacts with the oxidizable -OH group to produce a distinct yellow/brown spot on a purple background.[11][12] It is less reactive with the starting ketone, creating excellent contrast between product and reactant.

  • p-Anisaldehyde: This is a good general-purpose stain that reacts with both the starting ketone and the product alcohol, often producing spots of different colors upon heating, which can aid in differentiation.[21][22][23]

  • 2,4-Dinitrophenylhydrazine (DNP): This stain is highly specific for aldehydes and ketones.[12][24] It will stain the starting material (this compound) but not the alcohol product, making it useful for confirming the disappearance of the reactant.

Q: Why is it important to use a pencil, not a pen, to mark the TLC plate? A: The ink from a pen contains various organic dyes. These dyes will dissolve in the organic solvent used as the mobile phase and travel up the plate, creating confusing streaks and spots that interfere with the analysis of your actual sample.[1][19] A pencil uses graphite, which is inert and will not move during development.[1]

Q: How does the "co-spot" help in analyzing my reaction? A: The co-spot, where both the starting material and reaction mixture are spotted in the same lane, is a critical control.[3] It definitively shows whether the spot in your "RXN" lane with the same Rf as your starting material is indeed unreacted starting material or a new product with a coincidentally similar Rf. If the reaction is incomplete, the co-spot lane will show two separated spots (or one elongated spot if separation is poor), confirming the presence of both compounds.[8][25]

Q: Can I reuse my TLC solvent? A: It is strongly discouraged. The composition of the solvent mixture can change over time due to the differential evaporation of its components, especially volatile ones like hexanes or ether. This change in polarity will lead to irreproducible Rf values, making it difficult to compare results across different experiments.[19] Always use a fresh mobile phase for each TLC run to ensure consistency and reliability.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video).
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • Chemical Education Xchange. (2002). Co-spotting Compounds.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Monitor by TLC.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC.
  • OpenOChem Learn. (n.d.). TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Stains/Dips.
  • Unknown Source. (n.d.). TLC Stains.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Unknown Source. (n.d.). TLC stains.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates.
  • Unknown Source. (n.d.). TLC Stains.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • The Royal Society of Chemistry. (n.d.). Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene.
  • Unknown Source. (n.d.). Thin Layer Chromatography.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry.
  • YouTube. (2014, August 26). p-anisaldehyde staining a TLC plate.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
  • YouTube. (2021, August 23). Visualizing a TLC plate.
  • VU Research Portal. (n.d.). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones.
  • OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone.
  • Chegg.com. (2020, May 26). Solved Kyle preformed reduction reactions on three compounds.

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Technical Support Center: Managing Reactions with 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-chlorocyclohexan-1-one. This guide provides in-depth troubleshooting advice and best practices to mitigate the common challenge of unwanted polymerization during synthesis. As an α-haloketone, this compound possesses a high degree of reactivity that, while synthetically useful, can also lead to complex side reactions and product loss if not properly managed.

Understanding the Problem: Why Does this compound Polymerize?

The structure of this compound features two key reactive sites: the electrophilic carbonyl carbon and the acidic protons on the carbons alpha to the carbonyl (C2 and C6). The chlorine atom at C3 also creates a site susceptible to elimination and substitution. This combination makes the molecule prone to self-condensation and polymerization, particularly under basic or thermal stress.

The primary mechanisms leading to polymerization are believed to be:

  • Base-Catalyzed Self-Condensation: In the presence of a base, an enolate is formed by deprotonation at the C2 position. This nucleophilic enolate can then attack the electrophilic carbonyl carbon of another -chlorocyclohexan-1-one molecule, initiating a cascade of aldol-type condensation reactions that result in oligomers and polymers.

  • Elimination of HCl: The presence of a base can also promote the elimination of hydrogen chloride (HCl) to form cyclohexenone derivatives, such as cyclohex-2-en-1-one. These unsaturated ketones are highly reactive Michael acceptors and can readily undergo polymerization via conjugate addition pathways.[1][2]

  • Thermal Decomposition: Like many α-monohalogenated ketones, this compound can be thermally unstable.[1] Elevated temperatures, such as those used in distillation, can accelerate decomposition, liberate HCl, and trigger polymerization.[1]

Below is a simplified representation of the potential initiation pathways for polymerization.

PolymerizationPathways cluster_start Initiation Triggers cluster_pathways Competing Reaction Pathways cluster_problem Problematic Outcome Start This compound Base Base (e.g., OH⁻, RO⁻) Start->Base Reaction Condition Heat Heat (Δ) Start->Heat Reaction or Work-up Nucleophile Nucleophile Start->Nucleophile Enolate Enolate Formation Base->Enolate Deprotonation Elimination HCl Elimination Base->Elimination E2/E1cb Heat->Elimination Thermal Decomposition Polymer Polymer / Tar Formation Enolate->Polymer Self-Condensation Elimination->Polymer Michael Addition Polymerization Desired Desired SN2 Product Nucleophile->Desired

Caption: Initiation pathways for this compound polymerization.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned dark brown and became very viscous. What happened? A: This is a classic sign of polymerization. The formation of long-chain, conjugated oligomers and polymers often results in dark, tar-like substances. You are likely observing the result of uncontrolled self-condensation or elimination side reactions.

Q: Is this compound stable during long-term storage? A: Alpha-monohalogenated ketones have a tendency to decompose over time, especially when exposed to light, air, or trace impurities.[1] This decomposition can liberate HCl, which can then catalyze further degradation and polymerization. For optimal stability, store the compound under an inert atmosphere (e.g., argon or nitrogen), in a dark bottle, and at a reduced temperature (e.g., 2-8 °C).

Q: What are the most common triggers for polymerization in my reaction? A: The most common triggers are:

  • Inappropriate Base: Using a strong, sterically unhindered base can favor deprotonation and elimination over the desired reaction pathway.[2]

  • High Temperatures: Elevated temperatures increase the rate of all reactions, but can disproportionately accelerate the undesired polymerization and decomposition pathways.[2]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, provides more opportunity for side reactions to occur.

  • Impurities: Contaminants in the starting material or solvents can act as initiators for polymerization.[3]

Q: Can I reverse the polymerization? A: Generally, no. The polymerization process involves the formation of stable covalent bonds, creating a complex mixture of macromolecules. It is not practically feasible to reverse this process. The focus must be on prevention.

Troubleshooting Guides

This section provides detailed solutions for specific problems you may encounter.

Problem 1: Polymerization Occurs During the Reaction
  • Symptoms:

    • Noticeable increase in viscosity.

    • Reaction mixture changes color from clear/pale yellow to dark yellow, brown, or black.

    • Formation of an insoluble precipitate or tar.

    • Analysis (TLC, GC-MS) shows a complex mixture of high-molecular-weight species and a low yield of the desired product.

  • Troubleshooting Workflow:

TroubleshootingWorkflow Start Polymerization Observed During Reaction? CheckBase What type of base is being used? Start->CheckBase Yes CheckTemp What is the reaction temperature? CheckBase->CheckTemp Weak/Appropriate Sol_Base Solution: Switch to a weaker, non-nucleophilic, or sterically hindered base (e.g., K₂CO₃, DBU, or a hindered amine). CheckBase->Sol_Base Strong/Nucleophilic (e.g., NaOH, t-BuOK) CheckPurity Are starting materials and solvents pure/dry? CheckTemp->CheckPurity Low (≤ RT) Sol_Temp Solution: Lower the reaction temperature. Many reactions can proceed at 0 °C or even lower, disfavoring polymerization. CheckTemp->Sol_Temp High (> RT) Sol_Purity Solution: Purify starting material (distill/recrystallize). Use anhydrous solvents. Consider adding a polymerization inhibitor. CheckPurity->Sol_Purity No / Unsure

Sources

Technical Support Center: Workup Procedures for 3-Chlorocyclohexan-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 3-chlorocyclohexan-1-one. As an α-halo ketone, its most prominent and synthetically valuable transformation is the Favorskii rearrangement, which results in a ring contraction to form cyclopentanecarboxylic acid derivatives.[1][2] This guide will focus primarily on the workup procedures for this specific, yet illustrative, reaction class.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that may arise during the post-reaction processing of this compound transformations, particularly the Favorskii rearrangement.

Question 1: My reaction yield is significantly lower than expected after workup. What are the potential causes and solutions?

Answer:

Low yield is a multifaceted issue that can originate from the reaction itself or errors during the workup and purification stages. Let's break down the common culprits:

  • Incomplete Reaction: The Favorskii rearrangement can be sluggish. Before initiating the workup, it is crucial to confirm the consumption of the starting material (this compound) via Thin-Layer Chromatography (TLC).[3] If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.

  • Sub-optimal Base Choice: The rearrangement is base-catalyzed.[4] Strong, non-nucleophilic bases are often preferred to minimize side reactions. However, for the synthesis of carboxylic acids or esters, hydroxide or alkoxides are necessary.[2][5] Ensure the base is fresh and used in the correct stoichiometry.

  • Loss of Product During Extraction: The primary product, cyclopentanecarboxylic acid (when using NaOH), is partially soluble in water. If the aqueous layer is not acidified correctly before extraction, the product will remain as its carboxylate salt in the aqueous phase, leading to catastrophic yield loss.

    • The Causality: The sodium salt of the carboxylic acid (sodium cyclopentanecarboxylate) is ionic and highly water-soluble. To move it into an organic solvent like diethyl ether or ethyl acetate, it must be protonated back to the neutral carboxylic acid, which is significantly less water-soluble.

    • Solution Protocol:

      • After quenching the reaction, cool the mixture in an ice bath.

      • Slowly add a strong acid (e.g., 2M HCl) dropwise while stirring until the pH of the aqueous layer is ~2-3. Verify the pH with litmus paper or a pH meter.

      • Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, 3x volumes).[3]

  • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the product and making phase separation difficult. See the dedicated troubleshooting point below (Question 2).

  • Product Volatility: If the final product is an ester (e.g., methyl or ethyl cyclopentanecarboxylate), it may have a low boiling point.[6] Avoid excessive heat or high vacuum during solvent removal on a rotary evaporator, as this can lead to co-evaporation of the product.

Troubleshooting Summary Table

ProblemPossible CauseRecommended Solution
Low Yield Incomplete reactionMonitor by TLC; extend reaction time or increase temperature.[3]
Product remains in aqueous layerAcidify the aqueous layer to pH 2-3 before extraction.
Product lost during solvent removalUse moderate temperature and vacuum on the rotary evaporator.
Impure Product Incomplete quenchingEnsure the base is fully neutralized before extraction.
Presence of side productsOptimize reaction conditions (base, temperature); purify via column chromatography or distillation.[7]

Question 2: I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

Answer:

Emulsion formation is a common physical problem during the workup of basic reaction mixtures, especially after neutralization. It occurs when microscopic droplets of one immiscible liquid become suspended in the other, stabilized by surfactants or particulate matter.

Causality & Prevention:

  • Cause: The soaps formed from the saponification of any ester side products or the presence of finely divided solids can stabilize emulsions. Vigorous shaking of the separatory funnel increases the surface area between the phases, promoting emulsion formation.

  • Prevention: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to allow for passive extraction. This is often sufficient for partitioning the product into the organic layer while minimizing emulsion risk.

Methods to Break an Emulsion:

  • "Let it Sit": The simplest method. Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity can often resolve the issue.

  • Add Brine: Add a small volume of a saturated aqueous sodium chloride (brine) solution.[3] This increases the ionic strength of the aqueous phase, making it more polar and reducing the solubility of the organic solvent and product, which helps to force phase separation.

  • Gentle Agitation: Gently swirl the contents of the funnel or use a glass stirring rod to carefully agitate the emulsion layer. This can help the suspended droplets coalesce.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a filter funnel. This can break up the droplets and separate solid particulates that may be stabilizing the emulsion.

  • Centrifugation: If the volume is manageable and the equipment is available, centrifuging the mixture is a highly effective method for separating the layers.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the standard workup procedure for the Favorskii rearrangement of this compound.

Q1: What is the overall workflow for the workup of a Favorskii rearrangement?

A: The workup is a multi-step process designed to isolate and purify the ring-contracted product from the reaction mixture.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Reaction This compound + Base (e.g., NaOH) Quench 1. Quench Reaction (e.g., add water, cool) Reaction->Quench Reaction Complete (TLC) Acidify 2. Acidify Aqueous Layer (e.g., add 2M HCl to pH 2-3) Quench->Acidify Extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Wash 4. Wash Organic Layer (e.g., with Brine) Extract->Wash Dry 5. Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) Wash->Dry Concentrate 6. Concentrate in Vacuo (Rotary Evaporation) Dry->Concentrate Purify 7. Purify Crude Product (Column Chromatography or Distillation) Concentrate->Purify FinalProduct Pure Cyclopentanecarboxylic Acid Derivative Purify->FinalProduct

Caption: General experimental workflow for the Favorskii rearrangement workup.

Q2: Why is quenching the reaction an important first step? What should I use?

A: Quenching serves two primary purposes: to halt the chemical reaction by consuming any remaining reactive species (like the strong base) and to dissipate any excess heat generated.[5]

  • Causality: Adding the quenching agent, typically water or a weak acid, neutralizes the strong base catalyst, preventing further reaction or the formation of side products during the subsequent workup steps.[5] Cooling the reaction mixture in an ice-water bath before and during quenching is a critical safety measure to control any exotherm.

  • Choice of Quenching Agent:

    • Water: Often sufficient for reactions using hydroxide bases.

    • Saturated Aqueous Ammonium Chloride (NH₄Cl): A mild acid, ideal for quenching reactions that produce pH-sensitive products (like esters) where a strong acid might cause hydrolysis.[3][7]

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): A weak base used to neutralize acidic reactions, though less common for the Favorskii workup itself.[5]

Q3: How does the mechanism of the Favorskii rearrangement influence the workup strategy?

A: Understanding the mechanism is key to anticipating the product and potential byproducts, which directly dictates the workup.

  • Mechanism Overview: The reaction proceeds via deprotonation at the α'-carbon (C6) to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine (C3), displacing it to form a strained bicyclic cyclopropanone intermediate. The nucleophile (e.g., OH⁻) then attacks the carbonyl carbon, leading to the collapse of the cyclopropanone ring to form the more stable carbanion, which is then protonated to yield the final ring-contracted product.[2][4]

// Nodes with structures (using labels for simplicity) start [label="this compound"]; enolate [label="Enolate"]; cyclopropanone [label="Cyclopropanone\nIntermediate"]; attack [label="Tetrahedral Intermediate"]; carbanion [label="Carbanion"]; product [label="Cyclopentanecarboxylic\nAcid"];

// Invisible nodes for layout base1 [shape=plaintext, label="OH⁻", fontcolor="#EA4335"]; h2o1 [shape=plaintext, label="- H₂O", fontcolor="#34A853"]; cl_minus [shape=plaintext, label="- Cl⁻", fontcolor="#EA4335"]; base2 [shape=plaintext, label="OH⁻", fontcolor="#EA4335"]; h2o2 [shape=plaintext, label="H₂O", fontcolor="#34A853"]; oh_minus [shape=plaintext, label="- OH⁻", fontcolor="#EA4335"];

// Edges start -> enolate; enolate -> cyclopropanone; cyclopropanone -> attack; attack -> carbanion [label="Ring Opening"]; carbanion -> product;

// Reagent/Byproduct labels base1 -> start [dir=none, style=dotted, arrowhead=none]; start -> h2o1 [dir=none, style=dotted, arrowhead=none]; enolate -> cl_minus [dir=none, style=dotted, arrowhead=none]; base2 -> cyclopropanone [dir=none, style=dotted, arrowhead=none]; h2o2 -> carbanion [dir=none, style=dotted, arrowhead=none]; carbanion -> oh_minus [dir=none, style=dotted, arrowhead=none]; } .enddot

Caption: Simplified Favorskii rearrangement mechanism.

  • Workup Implications:

    • Product Acidity: The mechanism produces a carboxylic acid (with NaOH) or an ester (with NaOR). This dictates the acid-base extraction strategy.

    • Byproducts: Incomplete reaction leaves starting material. Other potential side reactions, like elimination, could produce α,β-unsaturated ketones. The purification method (chromatography or distillation) must be chosen to effectively separate these from the desired product.

Q4: Can you provide a detailed, step-by-step protocol for the workup and isolation of cyclopentanecarboxylic acid?

A: Certainly. The following is a standard laboratory protocol for the workup of a Favorskii rearrangement of this compound using sodium hydroxide.

Experimental Protocol: Workup and Purification

  • Reaction Quenching & Cooling:

    • Once the reaction is deemed complete by TLC analysis, remove the heat source (if any) and cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly and carefully quench the reaction by adding 20 mL of deionized water while stirring.

  • Solvent Removal (if applicable):

    • If the reaction was run in a water-miscible solvent like methanol or ethanol, remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

  • Acidification:

    • Transfer the aqueous mixture to a separatory funnel.

    • While monitoring with pH paper, add 2M HCl dropwise with swirling until the aqueous layer reaches a stable pH of 2-3. This protonates the carboxylate salt.

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3] After each extraction, drain the organic layer into a clean Erlenmeyer flask. To maximize recovery, perform gentle inversions rather than vigorous shaking.

  • Washing and Drying:

    • Combine all organic extracts.

    • Wash the combined organic layer with 50 mL of brine (saturated aq. NaCl).[3] This helps remove residual water and break any minor emulsions.

    • Separate the layers and transfer the organic phase to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Isolation and Purification:

    • Filter off the drying agent using a gravity filter with fluted filter paper, collecting the filtrate in a pre-weighed round-bottom flask.

    • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude cyclopentanecarboxylic acid.

    • Purify the crude residue by either vacuum distillation or silica gel flash column chromatography to afford the pure product.[7]

References

  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors.
  • One Chemistry. (2022, March 24). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems. YouTube.
  • One Chemistry. (2022, March 13). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. YouTube.
  • One Chemistry. (2022, March 25). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry. YouTube.
  • NROChemistry. (n.d.). Favorskii Rearrangement.
  • Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.

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Technical Support Center: Identifying Impurities in 3-Chlorocyclohexan-1-one by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-chlorocyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we synthesize technical expertise with practical, field-proven insights to address specific challenges you may encounter.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of this compound, providing a systematic approach to problem-solving.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for a polar, halogenated ketone like this compound is often indicative of active sites within the GC system. Here’s a breakdown of potential causes and solutions:

  • Active Sites in the Inlet: The high temperatures of the GC inlet can expose silanol groups on the liner surface, which can interact with the polar ketone and chlorine atom.

    • Solution: Use a deactivated inlet liner. Regularly replace the liner, as its inertness diminishes over time, especially with complex matrices.[1][2]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first few centimeters of the column. This removes the contaminated section and exposes a fresh, inert surface.[2]

  • Improper Column Choice: Using a non-polar column for a polar analyte can lead to poor peak shape.

    • Solution: A mid-polar to polar stationary phase is recommended for halogenated ketones.[3] Phases like those containing cyanopropyl functional groups can provide better peak symmetry.

Peak Fronting is less common for this analyte but can occur due to:

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.

    • Solution: Dilute your sample or decrease the injection volume.[1]

  • Solvent Mismatch: A large polarity difference between your solvent and the stationary phase can cause peak distortion.

    • Solution: Ensure your solvent is compatible with the stationary phase.

Issue 2: Inconsistent Retention Times

Question: I'm observing shifts in the retention time for this compound between injections. What could be causing this variability?

Answer:

Stable retention times are crucial for reliable identification. Fluctuations typically point to issues with the system's pneumatic control or the column's integrity.

  • Leaks in the System: Small leaks in the carrier gas flow path will alter the column head pressure and, consequently, the linear velocity of the gas.

    • Solution: Perform a thorough leak check of all fittings and connections from the gas source to the detector using an electronic leak detector.[4][5]

  • Carrier Gas Flow Instability: Fluctuations in the carrier gas supply or a faulty electronic pressure control (EPC) module can cause inconsistent flow rates.

    • Solution: Verify the stability of your gas source and check the EPC module's performance.

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in its retentive properties.

    • Solution: Condition the column regularly. If retention times continue to shift, it may be time to replace the column.[5]

Issue 3: Ghost Peaks and Carryover

Question: I am seeing unexpected peaks in my blank runs that correspond to my analyte and its impurities from a previous injection. How can I eliminate this carryover?

Answer:

Ghost peaks are typically a result of analyte carryover from a previous, more concentrated sample.

  • Injector Contamination: The inlet, particularly the liner and septum, can retain analytes that are then slowly released in subsequent runs.

    • Solution: Regularly replace the septum and inlet liner.[1] Implement a rigorous cleaning protocol for the injector body.

  • Syringe Contamination: Automated or manual syringes can retain residual sample.

    • Solution: Optimize your syringe wash steps, using a strong solvent that is a good match for your analytes.

  • Column Contamination: Highly retained impurities can slowly elute over several runs.

    • Solution: After analyzing a high-concentration sample, run a solvent blank with an extended, high-temperature bake-out at the end of the run to strip the column of any residual compounds.

Issue 4: Difficulty Identifying the Molecular Ion (M+)

Question: The mass spectrum for my main peak, which I believe is this compound, does not show a clear molecular ion peak. Why is this happening and how can I confirm the molecular weight?

Answer:

For cyclic ketones, the molecular ion can sometimes be weak or absent in Electron Ionization (EI) mass spectrometry due to extensive fragmentation.[6][7][8]

  • Alpha-Cleavage: A primary fragmentation pathway for cyclic ketones is cleavage at the bond adjacent to the carbonyl group.[9]

  • Loss of Small Molecules: The molecular ion can readily lose fragments such as C2H4.[6][7]

Solutions:

  • Lower Ionization Energy: Reducing the electron energy (e.g., from 70 eV to 20-30 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.

  • Chemical Ionization (CI): If available, using a "softer" ionization technique like CI will produce significantly less fragmentation and a prominent protonated molecule [M+H]+, making molecular weight determination straightforward.

  • Isotope Pattern: Look for the characteristic M+2 peak for chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecule and its fragments.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities to look for include:

  • Cyclohexanone: The unchlorinated starting material.[10]

  • 2-Chlorocyclohexan-1-one: An isomer that can form depending on the chlorination conditions.

  • Dichlorinated cyclohexanones: Over-chlorination can lead to the formation of dichlorinated species.

  • Cyclohexanol and Chlorocyclohexanols: If the synthesis involves reduction or if water is present.[11]

  • Aldol condensation products: Ketones can undergo self-condensation, especially if stored for extended periods or in the presence of acid/base catalysts.[12]

  • Solvent Residues: Residual solvents from the synthesis and purification steps are common.[13][14]

Potential Impurity Molecular Weight ( g/mol ) Common Mass Fragments (m/z) Notes
Cyclohexanone98.1498, 83, 70, 55, 42The fragment at m/z 55 is often the base peak.[9]
2-Chlorocyclohexan-1-one132.59132/134, 97, 69, 41Isomeric with the main compound.
3-Chlorocyclohexan-1-ol134.60134/136, 116, 98, 81Potential reduction product.[11]
Dichlorocyclohexanone167.03166/168/170, 131/133, 96Look for the characteristic two-chlorine isotope pattern.

Q2: What type of GC column is best suited for this analysis?

A2: A mid-polar stationary phase is generally the most effective choice.

  • Rationale: this compound is a polar molecule due to the ketone and chloro functional groups. A non-polar phase may result in poor peak shape (tailing), while a very polar phase might lead to excessively long retention times.

  • Recommended Phases: A 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point. For better separation of isomers or closely related impurities, a more polar phase like a 50% diphenyl / 50% dimethyl polysiloxane or a wax-type column (polyethylene glycol) could be beneficial.[15][16]

Q3: What are the key mass spectral fragments to look for to confirm the structure of this compound?

A3: The mass spectrum of this compound (MW: 132.59 g/mol ) will show several characteristic fragments.[17][18]

  • Molecular Ion (M+): Look for a pair of peaks at m/z 132 and 134, with an approximate 3:1 intensity ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

  • Loss of HCl: A peak at m/z 96 (M - 36) is common for chlorinated compounds.

  • Alpha-Cleavage: Cleavage adjacent to the carbonyl group can lead to various fragments.

  • Other Fragments: Other significant fragments may appear at m/z 97, 69, and 41.

Q4: How can I improve the sensitivity of my method to detect trace-level impurities?

A4: Detecting low-level impurities, which is critical in pharmaceutical development, often requires method optimization.[19]

  • Injection Technique: Use a splitless injection to introduce more of your sample onto the column. This will significantly enhance the signal for trace analytes.

  • Selective Ion Monitoring (SIM): Instead of scanning the full mass range, program the mass spectrometer to only monitor the characteristic ions of your target impurities. This dramatically increases the signal-to-noise ratio.[20]

  • Sample Concentration: If possible, carefully concentrate your sample before injection. However, be mindful of potentially concentrating interfering matrix components as well.

  • Derivatization: While more complex, derivatization of the ketone group can sometimes improve chromatographic behavior and sensitivity.

Section 3: Experimental Protocol & Workflow

Recommended GC-MS Method Parameters

This table provides a robust starting point for your method development.

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard, versatile mid-polar column suitable for this compound.
Inlet Temperature 250 °CEnsures rapid vaporization without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split 20:1 (for major components)Splitless for sensitivity, split for higher concentrations to avoid overload.
Injection Volume 1 µLA standard volume to prevent inlet overload.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for column efficiency and MS performance.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 minA general-purpose program to separate volatile impurities from the main analyte and elute any higher boiling compounds.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for good ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-300Covers the expected mass range of the analyte and its likely impurities.
Impurity Identification Workflow

This workflow outlines a systematic approach to identifying unknown peaks in your chromatogram.

Impurity_Identification_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Manual Interpretation & Confirmation cluster_3 Final Verification A 1. Run Sample using Optimized GC-MS Method B 2. Integrate All Peaks in the Chromatogram A->B C 3. Deconvolute Mass Spectra for Co-eluting Peaks B->C D 4. Perform Library Search (e.g., NIST, Wiley) C->D E 5. Analyze Isotope Patterns (Look for Cl, Br signatures) D->E High Match Score? F 6. Interpret Fragmentation (Logical losses, rearrangements) E->F G 7. Propose Putative Impurity Structures F->G H 8. Procure or Synthesize Reference Standard G->H I 9. Confirm Identity by Comparing Retention Time & Mass Spectrum H->I

Caption: A logical workflow for the identification of unknown impurities.

Troubleshooting Logic Diagram

This diagram provides a systematic way to diagnose common GC-MS issues.

GC_MS_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_sensitivity Sensitivity/Baseline Issues Start Problem Observed in Chromatogram/Spectrum PS1 Tailing Peaks? Start->PS1 RT1 RT Drifting? Start->RT1 S1 Noisy Baseline? Start->S1 S3 No Peaks? Start->S3 PS2 Check for active sites: - Replace inlet liner - Trim column - Use deactivated liner PS1->PS2 Yes RT2 Check for leaks and flow stability RT1->RT2 Yes S2 Check for: - Contaminated carrier gas - Column bleed - Detector contamination S1->S2 Yes S4 Verify injection: - Syringe function - Sample presence - Correct method parameters S3->S4 Yes

Caption: A decision tree for troubleshooting common GC-MS problems.

References
  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy.
  • Optica Publishing Group. (n.d.). The Mass Spectra of Cyclic Ketones.
  • Hush, N. S., & Cheung, A. S. (1975). Cyclic Ketone Mixture Analysis Using 2 + 1 Resonance-Enhanced Multiphoton Ionization Mass Spectrometry. Analytical Chemistry.
  • National Center for Biotechnology Information. (n.d.). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Whitman College. (n.d.). GCMS Section 6.11.2: Fragmentation of Cyclic Ketones.
  • LCGC. (2015).
  • YouTube. (2011, November 21). Stationary Phases in Gas Chromatography.
  • ResearchGate. (2018). Cyclohexanone in the production of caprolactam. Problems and solutions.
  • BenchChem. (2025).
  • Restek. (n.d.). Troubleshooting Guide.
  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography.
  • Chromatography Online. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
  • EapearlChem. (n.d.). Cyclohexanone - Essential Intermediate for Nylon Production.
  • Reddit. (2020, May 9). Contamination in Cyclohexanone - what is it? r/OrganicChemistry.
  • Scribd. (n.d.). Chlorocyclohexane SN1 Synthesis Guide.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohexene. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohexanone. PubChem.
  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Shimadzu Corporation. (n.d.). Impurities Analysis.
  • PharmaGuru. (2024). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research.
  • Agilent. (2022, February 22). Lost and Found: Troubleshooting Missing Peaks in GC Analysis.
  • LCGC International. (2015). Troubleshooting Real GC Problems.
  • Chemistry LibreTexts. (2019, December 31).
  • National Center for Biotechnology Information. (n.d.). (3S)-3-chlorocyclohexan-1-one. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohexan-1-ol. PubChem.
  • ResearchGate. (2009). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohex-3-en-1-one. PubChem.
  • Journal of China Pharmaceutical University. (2022). GC-MS method for the determination of the genotoxic impurity chlorocyclohexane in trihexyphenidyl hydrochloride bulk drug. Journal of China Pharmaceutical University.
  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • Givaudan. (2025). Workshop Guidebook.
  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences.

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Technical Support Center: Solvent Effects on the Reactivity of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chlorocyclohexan-1-one. This guide provides in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to help you navigate the complexities of solvent effects on the reactivity of this versatile building block. Our aim is to empower you with the knowledge to anticipate reaction outcomes, troubleshoot challenges, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound with nucleophiles?

A1: this compound, being an α-haloketone, primarily undergoes two competing reaction pathways when treated with nucleophiles/bases:

  • Nucleophilic Substitution (S(_N)2): Direct displacement of the chloride ion by a nucleophile to yield a 3-substituted cyclohexan-1-one. The reactivity of α-haloketones in S(_N)2 reactions is enhanced due to the inductive effect of the carbonyl group, which polarizes the C-Cl bond.[1]

  • Favorskii Rearrangement: In the presence of a base, an enolate is formed, which can then undergo an intramolecular S(_N)2 reaction to form a bicyclo[3.1.0]hexan-2-one intermediate. This strained cyclopropanone is then opened by a nucleophile, leading to a ring-contracted product, typically a cyclopentanecarboxylic acid derivative.[2][3]

The choice of solvent plays a critical role in determining which of these pathways is favored.

Q2: How does the choice of a protic vs. aprotic solvent influence the reaction outcome?

A2: The solvent choice is paramount in directing the reaction of this compound towards either substitution or rearrangement.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can solvate both the nucleophile and any carbocation-like transition states through hydrogen bonding.[4][5] Strong solvation of the nucleophile can decrease its reactivity, potentially slowing down the S(N)2 reaction. However, they can facilitate the Favorskii rearrangement by stabilizing the charged intermediates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are excellent for S(N)2 reactions.[6] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[5] This enhanced nucleophilicity generally favors the direct substitution pathway.

Q3: Does the conformation of this compound affect its reactivity?

A3: Absolutely. This compound exists as an equilibrium of two chair conformers, with the chlorine atom being either in an axial or an equatorial position. The position of this equilibrium can be influenced by the solvent. The reactivity of each conformer is different:

  • Axial Chlorine: The axial position is generally more sterically hindered to attack by a nucleophile. However, the anti-periplanar arrangement of the axial C-Cl bond with adjacent C-C bonds is well-suited for certain elimination and rearrangement pathways.

  • Equatorial Chlorine: The equatorial position is typically more sterically accessible for a direct S(_N)2 attack.

The solvent polarity can influence the conformational equilibrium. Generally, more polar solvents may favor the conformer with a larger dipole moment. Understanding the predominant conformation in your chosen solvent is key to predicting reactivity.

Troubleshooting Guide

Problem 1: My S(_N)2 reaction is slow and I'm getting a significant amount of a ring-contracted byproduct.

  • Probable Cause: You are likely using a polar protic solvent (e.g., methanol, ethanol) with a basic nucleophile (e.g., methoxide, hydroxide). The protic solvent is solvating your nucleophile, reducing its potency for the S(_N)2 reaction. The basic conditions are promoting the competing Favorskii rearrangement, leading to the cyclopentane derivative.

  • Solution:

    • Switch to a Polar Aprotic Solvent: Change your solvent to DMF, DMSO, or acetone. This will enhance the nucleophilicity of your reagent and favor the S(N)2 pathway.[6]

    • Use a Non-basic Nucleophile: If possible, use a non-basic nucleophile (e.g., azide, cyanide) to minimize the formation of the enolate required for the Favorskii rearrangement.

    • Temperature Control: Lowering the reaction temperature may also help to favor the substitution reaction over the rearrangement, as the latter often has a higher activation energy.

Problem 2: I am trying to perform a Favorskii rearrangement, but the yield is low and I'm isolating the starting material and some substitution product.

  • Probable Cause: The conditions are not optimal for the Favorskii rearrangement. This could be due to an insufficiently strong base, a solvent that disfavors the rearrangement, or a temperature that is too low.

  • Solution:

    • Choice of Base and Solvent: Use a strong base like sodium hydroxide or sodium methoxide in a polar protic solvent like water or methanol. This combination facilitates the formation of the enolate and stabilizes the intermediates of the rearrangement.

    • Increase Temperature: The Favorskii rearrangement often requires heating to proceed at a reasonable rate. Cautiously increase the reaction temperature and monitor the progress by TLC or GC.

    • Ensure Stoichiometry: Use at least a stoichiometric amount of base, and in some cases, an excess may be beneficial to drive the reaction to completion.

Problem 3: The stereochemical outcome of my substitution reaction is not what I expected.

  • Probable Cause: The stereochemistry of the product is highly dependent on the reaction mechanism and the conformation of the starting material. An S(_N)2 reaction will proceed with inversion of configuration at the carbon bearing the chlorine. However, if other mechanisms are at play, or if there is an equilibrium between conformers with different reactivities, a mixture of stereoisomers can be obtained.

  • Solution:

    • Confirm the Mechanism: Ensure your reaction conditions strongly favor a single mechanism. For a clean inversion of stereochemistry, use conditions that promote the S(_N)2 reaction (polar aprotic solvent, strong nucleophile).

    • Consider Conformational Effects: The axial and equatorial conformers may react at different rates and through different pathways. The solvent can influence the conformational equilibrium. For stereospecific outcomes, you may need to use low temperatures to "freeze" a particular conformation or use a solvent that strongly favors one conformer.

    • Analyze Byproducts: Carefully analyze any byproducts to gain insight into competing reaction pathways that may be affecting the stereochemical purity of your desired product.

Data Presentation

Table 1: Expected Major Product as a Function of Solvent and Nucleophile/Base

Nucleophile/BasePolar Protic Solvent (e.g., Methanol)Polar Aprotic Solvent (e.g., DMF)
Strongly Basic Nucleophile (e.g., NaOMe, NaOH)Favorskii Rearrangement ProductS(_N)2 Substitution Product
Weakly Basic, Good Nucleophile (e.g., NaN(_3), NaCN)S(_N)2 Substitution ProductS(_N)2 Substitution Product (faster rate)

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Azide in a Polar Aprotic Solvent

This protocol is designed to favor the S(_N)2 pathway.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-azidocyclohexan-1-one.

Protocol 2: Favorskii Rearrangement with Sodium Hydroxide in a Polar Protic Solvent

This protocol is designed to favor the ring contraction.

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of water and dioxane.

  • Add a solution of sodium hydroxide (2.5 eq) in water dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude cyclopentanecarboxylic acid by recrystallization or column chromatography.

Visualizations

Solvent_Effect_on_Reactivity sub This compound SN2 S_N2 Pathway sub->SN2 Strong Nucleophile, Polar Aprotic Solvent (e.g., DMF) Favorskii Favorskii Rearrangement sub->Favorskii Strong Base, Polar Protic Solvent (e.g., MeOH) Product_SN2 3-Substituted Cyclohexan-1-one SN2->Product_SN2 Yields Product_Favorskii Cyclopentanecarboxylic Acid Derivative Favorskii->Product_Favorskii Yields

Caption: Influence of solvent on the reaction pathway of this compound.

Conformational_Equilibrium cluster_axial Axial Reactivity cluster_equatorial Equatorial Reactivity Axial Axial Conformer (Less Stable) Equatorial Equatorial Conformer (More Stable) Axial->Equatorial Ring Flip (Solvent Dependent Equilibrium) Axial_Reaction Favored for Rearrangement Axial->Axial_Reaction Equatorial_Reaction Favored for S_N2 Attack Equatorial->Equatorial_Reaction

Caption: Conformational equilibrium and its impact on reactivity.

References

  • Filo. (2025, April 1). Treatment of 3 -chloro-2-cyclohexenone with sodium methoxide in methanol...
  • Canadian Science Publishing. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
  • PubMed. (2006, July 7). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • PubMed Central (PMC). (n.d.). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres.
  • YouTube. (2020, September 5). Effect of solvent on SN1 & SN2.
  • PubMed Central (PMC). (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • Pearson. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha...
  • National Center for Biotechnology Information. (n.d.). Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation.
  • ResearchGate. (2025, August 7). Spectroscopic and Theoretical Investigation of ( R )-3-Methylcyclopentanone. The Effect of Solvent and Temperature on the Distribution of Conformers.
  • ResearchGate. (2017, June 7). Can formation of Methoxide ion (CH3O-) be detected by any technique and quantified?
  • StackExchange. (2020, April 3). Product of the reaction between chalcone and sodium methoxide in methanol.
  • ResearchGate. (2025, August 10). A new mechanism for the Favorskii rearrangement | Request PDF.
  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • Embibe. (2023, June 22). Know Stereochemical Aspects of Nucleophilic Substitution Reactions.
  • StackExchange. (2016, September 4). Reaction between chlorobenzene and sodium methoxide to produce anisole.
  • YouTube. (2022, January 26). Favorskii Rearrangement.

Sources

Technical Support Center: Managing Temperature Control in 3-Chlorocyclohexan-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the critical aspects of temperature control in reactions involving 3-chlorocyclohexan-1-one. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure reaction specificity, maximize yield, and minimize impurity formation. The principles discussed herein are grounded in established reaction mechanisms and validated through practical application.

Introduction: The Thermal Tightrope of this compound

This compound is a versatile bifunctional molecule, featuring a reactive ketone and a secondary alkyl chloride. This structure, however, is susceptible to a variety of temperature-dependent side reactions that can compete with the desired transformation. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack[1]. However, elevated temperatures can promote undesirable elimination and rearrangement pathways. Precise temperature management is, therefore, not merely a matter of optimization but a fundamental requirement for success.

This support center is designed to address the common thermal challenges encountered when working with this valuable synthetic intermediate.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and the underlying chemical principles.

Q1: My nucleophilic substitution reaction is sluggish or incomplete at low temperatures. Can I simply increase the heat?

A1: Increasing the temperature should be done with extreme caution. While higher temperatures will increase the rate of the desired substitution, they disproportionately accelerate competing side reactions.

Causality: this compound is prone to two major temperature-sensitive side reactions in the presence of a base or nucleophile:

  • E2 Elimination: At higher temperatures, many nucleophiles can act as bases, abstracting a proton and leading to the formation of cyclohexenone derivatives. This pathway is highly favored by increased thermal energy.

  • Favorskii Rearrangement: In the presence of a base (especially alkoxides), elevated temperatures can promote the formation of a cyclopropanone intermediate, which then undergoes ring-opening to yield a ring-contracted cyclopentane carboxylic acid derivative[2][3][4].

Recommended Actions & Validation:

  • Incremental Temperature Increase: Raise the temperature in small increments (e.g., 5–10 °C) and monitor the reaction closely using an in-process control (IPC) like TLC, GC-MS, or ¹H NMR at each step.

  • Solvent Choice: Consider switching to a more polar aprotic solvent (e.g., DMSO, DMF) which can accelerate SN2 reactions, potentially allowing for lower reaction temperatures[3].

  • Nucleophile Potency: If possible, use a more potent nucleophile. A stronger nucleophile will react faster at lower temperatures, outcompeting the elimination pathway.

Q2: I'm observing a significant amount of cyclohexenone byproduct in my reaction mixture. What's causing this and how can I fix it?

A2: The formation of cyclohexenone is a classic indicator that the E2 elimination pathway is dominating over your desired substitution. This is almost always linked to excessive thermal energy or the use of a sterically hindered/highly basic nucleophile.

Causality: The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the chlorine-bearing carbon, while simultaneously the C-Cl bond breaks and a double bond forms. This process has a different activation energy than the SN2 reaction, and its rate is highly sensitive to temperature increases.

Recommended Actions & Validation:

  • Immediate Temperature Reduction: Lower the reaction temperature significantly. For many nucleophilic substitutions on this substrate, starting at 0 °C or even -20 °C is advisable.

  • Base/Nucleophile Re-evaluation: If your nucleophile is also a strong base (e.g., t-butoxide), consider a less basic alternative. If this is not possible, use a non-nucleophilic base to mediate the reaction if applicable, or switch to a "softer," more nucleophilic reagent.

  • Controlled Addition: Add the base or nucleophile slowly and at a low temperature to keep its instantaneous concentration low, which can disfavor the bimolecular elimination pathway.

Q3: My product is a cyclopentane derivative I did not expect. What happened?

A3: You are likely observing the product of a Favorskii rearrangement. This ring-contraction reaction is a well-documented pathway for α-halo ketones, including this compound, in the presence of a base[4][5].

Causality: The mechanism involves the formation of an enolate, which then displaces the chloride in an intramolecular SN2 reaction to form a bicyclic cyclopropanone intermediate. This strained intermediate is then attacked by a nucleophile (like an alkoxide or hydroxide), leading to the collapse of the ring and formation of a more stable carbanion, which upon workup gives the cyclopentane product[2][6]. This pathway is often favored at moderate to elevated temperatures[3].

Recommended Actions & Validation:

  • Suppress Enolate Formation: Run the reaction at the lowest possible temperature to disfavor enolate formation.

  • Base Selection: Avoid strong, hard bases like alkoxides if possible. If a base is required, a weaker or non-ionic base might suppress the rearrangement.

  • Protect the Ketone: If the ketone functionality is not required for the initial reaction step, consider protecting it as a ketal. This removes the possibility of enolate formation, thereby preventing the Favorskii rearrangement. The protecting group can be removed in a subsequent step.

Diagnostic Workflow for Temperature-Related Issues

To systematically diagnose issues, follow the decision tree below. This workflow helps to isolate the variable of temperature and its direct consequences on the reaction outcome.

G cluster_0 Start: Reaction Outcome Analysis cluster_1 Problem Identification cluster_2 Troubleshooting Paths start Analyze Reaction Mixture (TLC, GC, NMR) low_yield Low Conversion / Sluggish Reaction start->low_yield byproducts Significant Byproduct Formation start->byproducts correct_product Clean Conversion to Desired Product start->correct_product temp_increase Cautiously Increase Temp. (Monitor IPCs) low_yield->temp_increase Action 1 solvent_change Change to More Polar Aprotic Solvent low_yield->solvent_change Action 2 identify_byproduct Identify Byproduct Structure byproducts->identify_byproduct end_ok Process Optimized correct_product->end_ok temp_increase->end_ok solvent_change->end_ok elimination_path Byproduct is Cyclohexenone? (Elimination) identify_byproduct->elimination_path rearrangement_path Byproduct is Cyclopentane? (Favorskii) identify_byproduct->rearrangement_path If not elimination lower_temp Lower Reaction Temperature elimination_path->lower_temp Yes change_base Use Weaker/Less Hindered Base elimination_path->change_base Yes rearrangement_path->lower_temp Yes protect_ketone Protect Ketone Group rearrangement_path->protect_ketone Yes lower_temp->end_ok change_base->end_ok protect_ketone->end_ok

Caption: Diagnostic workflow for troubleshooting temperature issues.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage temperature for this compound? A: While specific supplier recommendations should always be followed, it is generally advisable to store this compound in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration (2-8 °C) is often recommended to minimize potential slow decomposition over long periods.

Q: How does reaction scale affect temperature control? A: Significantly. Heat transfer is much less efficient in large-scale reactions. Exothermic events that are negligible in a 100 mL flask can cause a dangerous runaway reaction in a 50 L reactor. For scale-up, it is critical to use a reactor with precise temperature control (e.g., a jacketed reactor with a chiller/heater circulator) and to perform calorimetric studies (DSC/ARC) to understand the thermal profile of your reaction.

Q: Are there any cryogenic (very low temperature) protocols for this compound? A: Yes, particularly for reactions involving highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums) or for stereoselective chlorination protocols[7]. Temperatures of -78 °C (dry ice/acetone bath) are common to control reactivity, prevent side reactions, and enhance selectivity.

Q: Can flow chemistry help manage temperature control? A: Absolutely. Flow microreactors offer superior heat exchange capabilities due to their high surface-area-to-volume ratio. This allows for precise and rapid temperature control, minimizing byproduct formation and improving safety, which is particularly advantageous for highly exothermic or fast reactions[8].

Data Summary and Recommended Protocols

Temperature Guidelines for Common Reaction Classes

The following table provides general temperature guidelines. Note: These are starting points and must be optimized for your specific substrate and reagents.

Reaction TypeReagent ClassRecommended Starting Temp. (°C)Potential Issues at Higher Temp.
SN2 Substitution Amines, Thiolates, Azides0 to 25Elimination, Rearrangement
Favorskii Rearrangement Alkoxides (e.g., NaOMe)25 to 65Decomposition, side products
Enolate Formation LDA, KHMDS-78 to -40Loss of selectivity, side reactions
Grignard Addition Alkyl/Aryl-MgBr-20 to 0Enolization, reduction
Reduction (Hydride) NaBH₄0 to 25Over-reduction if other groups exist
Protocol: Temperature-Controlled Nucleophilic Substitution with Aniline

This protocol details a representative SN2 reaction, emphasizing points of critical temperature control.

Objective: Synthesize 3-(phenylamino)cyclohexan-1-one.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Ice-water bath

  • Reaction flask with magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Setup: Assemble the reaction flask under a nitrogen atmosphere. Add the finely powdered potassium carbonate.

  • Initial Cooling: Add anhydrous acetonitrile to the flask and cool the resulting slurry to 0-5 °C using an ice-water bath. Vigorous stirring is essential.

  • Reagent Addition: In a separate flask, dissolve this compound in a small amount of anhydrous acetonitrile. Add this solution dropwise to the cold, stirred slurry over 15-20 minutes. Maintain the internal temperature below 5 °C.

  • Nucleophile Addition: Add aniline dropwise to the reaction mixture, again ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. Then, let the mixture slowly warm to room temperature (approx. 20-25 °C) and stir for 12-18 hours.

  • IPC Check: Take a small aliquot from the reaction mixture. Quench with water, extract with ethyl acetate, and spot on a TLC plate against a standard of the starting material to check for completion.

  • Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Proceed with standard aqueous workup and purification (e.g., column chromatography).

Rationale for Temperature Control:

  • Step 3 & 4 (0-5 °C): The initial low temperature controls the rate of the substitution reaction, which can be exothermic. It critically minimizes the competing E2 elimination pathway, which would be promoted by localized heating upon reagent addition.

  • Step 5 (Warm to RT): A slow warm-up allows the reaction to proceed to completion at a controlled rate without providing excessive thermal energy that could favor side reactions.

References
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • One Chemistry. (2022, March 23). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems. YouTube.
  • ResearchGate. (2020). Continuous Flow Synthesis of α‐Chloroketones from Esters.
  • Tsuchida, N., Yamazaki, S., & Yamabe, S. (2008). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry, 6(17), 3109-3117. [Link]
  • Google Patents. (2003). CN1466561A - A method for preparing α' chloroketones.
  • Royal Society of Chemistry. (2008). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry.
  • ACS Publications. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry.
  • ResearchGate. (2015). Theoretical calculations on the mechanisms of the gas phase elimination kinetics of chlorocyclohexane, 3-chlorocyclohexene and 4-chlorocyclohexene.
  • ChemBK. (n.d.). 3-chlorocyclohexane.
  • Course Content. (n.d.). Elimination Reactions (Unit I).
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • National Institutes of Health. (n.d.). 3-Chlorocyclohexanone. PubChem.
  • National Institutes of Health. (n.d.). (3S)-3-chlorocyclohexan-1-one. PubChem.
  • National Institutes of Health. (n.d.). 3-Chlorocyclohexan-1-ol. PubChem.
  • ResearchGate. (2018). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor.
  • National Institutes of Health. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 3-chlorocyclohexan-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting guides, and validated protocols for common catalytic transformations of this versatile building block.

Introduction: The Reactivity of this compound

This compound is a bifunctional molecule containing a reactive ketone and a secondary alkyl chloride. This structure allows for a variety of chemical transformations, but also presents challenges in selectivity. The primary reactive sites are:

  • The Carbonyl Group: Susceptible to reduction, condensation, and other nucleophilic additions.

  • The C-Cl Bond: Can undergo elimination (dehydrochlorination) or nucleophilic substitution.

  • α-Protons: Protons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, leading to various reactions.[1]

The key to successful synthesis is selecting a catalyst that can selectively target one functional group while leaving the others intact, or a catalyst that can orchestrate a desired cascade of reactions. This guide will focus on the most common catalytic challenges: hydrogenation and dehydrochlorination.

Catalyst Selection Workflow

Choosing the right catalyst is paramount. The following decision tree provides a general framework for selecting a starting point for your reaction development.

G cluster_start Starting Material cluster_products Desired Product cluster_catalysts Recommended Catalyst Type start This compound prod1 3-Chlorocyclohexan-1-ol (Carbonyl Reduction) start->prod1  Reduce C=O? prod2 Cyclohexanone (Reductive Dechlorination) start->prod2  Remove Cl? prod3 2-Cyclohexen-1-one (Dehydrochlorination) start->prod3  Eliminate HCl? cat1 Chemoselective Hydrogenation Catalysts (e.g., modified Pt, Ru) prod1->cat1 cat2 Reductive Dehalogenation Catalysts (e.g., Pd/C with H-donor) prod2->cat2 cat3 Phase-Transfer Catalysts (PTC) + Base prod3->cat3

Caption: Catalyst selection flowchart for this compound.

Section 1: Catalytic Hydrogenation

Hydrogenation reactions involving this compound can be challenging due to the presence of two reducible functional groups (ketone and C-Cl bond). The goal is often to achieve high chemoselectivity.

FAQs: Hydrogenation

Q1: I want to reduce the carbonyl group to a hydroxyl group, yielding 3-chlorocyclohexan-1-ol. Which catalyst should I use?

A: Selective ketone reduction in the presence of an alkyl halide requires a catalyst that favors carbonyl hydrogenation over hydrogenolysis of the C-Cl bond.

  • Platinum-based catalysts: Platinum catalysts, particularly when modified with promoters like tin (Sn), have shown increased activity for cyclohexanone hydrogenation.[2] These systems can sometimes offer better selectivity compared to palladium.

  • Ruthenium-based catalysts: Homogeneous ruthenium catalysts, especially those used in asymmetric transfer hydrogenation (ATH), are excellent for selectively reducing ketones.[3] They operate under milder conditions and can provide high enantioselectivity if a chiral product is desired.

  • Careful use of Palladium on Carbon (Pd/C): While Pd/C is a common hydrogenation catalyst, it is also very effective at C-Cl hydrogenolysis (reductive dehalogenation).[4] To favor ketone reduction, you may need to use milder conditions (low H₂ pressure, low temperature) and carefully screen reaction times.

Q2: My hydrogenation is producing cyclohexanone instead of the desired 3-chlorocyclohexan-1-ol. What is happening?

A: You are observing reductive dehalogenation (or hydrogenolysis), where the C-Cl bond is cleaved and replaced with a C-H bond. This is a common side reaction, especially with highly active catalysts like Palladium on Carbon (Pd/C).[5] The palladium surface can readily activate the C-Cl bond, leading to its removal.

Q3: Can I achieve asymmetric hydrogenation to get an enantiomerically enriched 3-chlorocyclohexan-1-ol?

A: Yes, asymmetric hydrogenation is a powerful tool for this. The use of chiral catalysts, typically based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) complexed with chiral ligands (e.g., BINAP derivatives), can preferentially produce one enantiomer.[6][7] This is a key strategy in pharmaceutical synthesis where specific stereoisomers are required.[7]

Troubleshooting Guide: Hydrogenation
Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The catalyst may be old, oxidized, or poisoned. 2. Insufficient Hydrogen: Leak in the system, low pressure, or depleted hydrogen donor in transfer hydrogenation. 3. Poor Catalyst/Substrate Contact: Inadequate stirring in a heterogeneous system.1. Use a fresh batch of catalyst. For Pd/C, consider a more active form like Pearlman's catalyst (Pd(OH)₂/C) if needed, but be wary of selectivity issues.[8] 2. Check the hydrogenation apparatus for leaks. Increase H₂ pressure if selectivity is not compromised. Ensure the hydrogen donor (e.g., isopropanol, formic acid) is fresh and in sufficient excess. 3. Increase the stirring rate to ensure the catalyst is well-suspended.
Poor Selectivity (Mixture of Products) 1. Reductive Dehalogenation: The catalyst is too active for the C-Cl bond (common with Pd/C). 2. Over-reduction: The desired alcohol is further reduced.1. Switch to a less active catalyst for hydrogenolysis (e.g., certain Pt or Ru catalysts).[2][3] 2. Lower the reaction temperature and H₂ pressure. 3. Monitor the reaction closely by GC-MS or TLC and stop it once the starting material is consumed.
Reaction Stalls 1. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[8] 2. Product Inhibition: The product may be binding to the catalyst surface, preventing further reaction.1. Purify the starting material and use high-purity, degassed solvents. 2. Try a different catalyst or solvent system. Increase catalyst loading if necessary, though this can affect cost and selectivity.
Protocol: Asymmetric Transfer Hydrogenation of this compound

This protocol describes a general procedure for the asymmetric transfer hydrogenation of the carbonyl group using a Ru-based catalyst.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chiral Ruthenium catalyst (e.g., (R,R)-Ts-DENEB™, 0.5 mol%).

  • Reagent Addition: Add a solution of this compound (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (as the hydrogen source). The solvent volume should be sufficient to achieve a substrate concentration of ~0.2 M.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 28-40 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of the starting material and the formation of 3-chlorocyclohexan-1-ol.

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3-chlorocyclohexan-1-ol.

  • Analysis: Determine conversion and enantiomeric excess (ee%) by chiral HPLC or GC.

Section 2: Catalytic Dehydrochlorination

Dehydrochlorination of this compound is a crucial reaction to synthesize 2-cyclohexen-1-one, a valuable α,β-unsaturated ketone intermediate. This elimination reaction is typically base-mediated, and catalysis can dramatically improve efficiency, particularly in biphasic systems.

FAQs: Dehydrochlorination

Q1: I am trying to perform a dehydrochlorination with sodium hydroxide, but the reaction is slow and gives a low yield. Why?

A: The primary issue is likely the immiscibility of the aqueous base (NaOH) and the organic substrate (this compound).[9] The reaction can only occur at the interface between the two phases, leading to slow rates. To overcome this, a Phase-Transfer Catalyst (PTC) is highly recommended.[10]

Q2: How does a Phase-Transfer Catalyst (PTC) work in this reaction?

A: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[9][11] The lipophilic cation of the PTC pairs with the hydroxide ion, forming an ion pair that is soluble in the organic solvent. This "solubilized" hydroxide can then readily react with the substrate to effect dehydrochlorination.

Q3: What are the main side reactions during dehydrochlorination, and how can I minimize them?

A: The main competing pathway is the Favorskii rearrangement, a common reaction for α-haloketones in the presence of a base.[12] While this compound is a β-haloketone, enolization towards the C2 position followed by base interaction can still lead to complex byproducts. Another side reaction is nucleophilic substitution of the chloride by hydroxide, forming 3-hydroxycyclohexan-1-one. To minimize these:

  • Use a non-nucleophilic, sterically hindered base if possible, although PTC with NaOH is common.

  • Control the reaction temperature; lower temperatures can sometimes favor the desired elimination.

  • Choose the appropriate PTC to ensure the reaction proceeds quickly, minimizing the time for side reactions to occur.

Dehydrochlorination Mechanism with PTC

G cluster_organic Organic Phase naoh Na⁺ OH⁻ qoh_org Q⁺ OH⁻ naoh->qoh_org qcl_aq Q⁺ Cl⁻ qcl_org Q⁺ Cl⁻ substrate This compound product 2-Cyclohexen-1-one + H₂O product->qcl_org Catalyst Regeneration qoh_org->substrate Base-mediated Elimination qcl_org->qcl_aq Return to Aqueous Phase caption Mechanism of PTC-mediated dehydrochlorination.

Caption: Mechanism of PTC-mediated dehydrochlorination.

Troubleshooting Guide: Dehydrochlorination
Problem Potential Cause(s) Troubleshooting Steps
Reaction is Slow or Incomplete 1. Inefficient Phase Transfer: The chosen PTC is not effective for the solvent system. 2. Low Base Concentration: The concentration of NaOH in the aqueous phase is too low. 3. Low Temperature: The reaction may have a significant activation energy.1. Screen different PTCs. Lipophilic quaternary ammonium salts like Aliquat 336 are often very effective.[11] 2. Use a more concentrated NaOH solution (e.g., 50% w/w). 3. Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor for byproduct formation.
Formation of Byproducts 1. Favorskii Rearrangement or other rearrangements. 2. Hydrolysis: Nucleophilic substitution of Cl by OH⁻.1. Lower the reaction temperature. 2. Ensure rapid and efficient stirring to keep reaction times short. 3. Consider a different solvent that may disfavor side reactions.
Difficulty Separating Catalyst 1. High Lipophilicity of PTC: Some PTCs (like Aliquat 336) are highly soluble in the organic phase and can be difficult to remove.[11]1. If the product is volatile, consider distillation to separate it from the catalyst.[11] 2. Perform multiple aqueous washes during work-up. 3. Switch to a less lipophilic PTC like TBAB, which has better partitioning properties, though it might be less active.

References

  • Blacker, A. J., & Williams, J. M. J. (2010). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations.
  • Zhang, Z., & others. (n.d.). Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes. University of Pittsburgh. [Link]
  • García-Urdiales, E., & Rebolledo, F. (2012). Asymmetric Hydrogenation of Cyclic Ketones.
  • Halpern, M. (n.d.). PTC Dehydrochlorination.
  • PTC Organics, Inc. (n.d.).
  • Halpern, M. (n.d.). PTC α-Hydroxylation Ketones.
  • CRDEEP Journals. (2017).
  • LibreTexts Chemistry. (2021). 17.
  • Chemistry Steps. (n.d.).
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. Indo American Journal of Pharmaceutical Research. [Link]
  • Wikipedia. (n.d.).
  • LibreTexts Chemistry. (2023). 22.
  • Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • Jamrozik, J. (2022). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. Molecules. [Link]
  • Perygin, D. (2020).
  • ResearchGate. (2024). Catalytic reduction of chlorocyclohexane. [Link]

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Technical Support Center: Monitoring 3-Chlorocyclohexan-1-one Reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving 3-chlorocyclohexan-1-one using High-Performance Liquid Chromatography (HPLC). The inherent reactivity of this alpha-halo ketone presents unique analytical challenges. This center is structured to provide rapid solutions through FAQs and detailed troubleshooting workflows to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for analyzing this compound?

A reversed-phase HPLC method is typically the most effective approach. A C18 column is the standard choice, offering good retention for this moderately polar analyte.[1] An isocratic mobile phase of acetonitrile and water is often sufficient, but a gradient may be necessary to resolve impurities or degradation products.[1]

A robust starting point is detailed in the protocol section below. Key parameters include a C18 column, a mobile phase of acetonitrile and water with an acidic modifier like phosphoric or formic acid to improve peak shape, and UV detection around 210 nm, as the ketone chromophore has a weak absorbance at higher wavelengths.

Q2: How should I prepare my reaction mixture for HPLC analysis?

Proper sample preparation is critical to prevent column damage and ensure accurate quantification.[1][2] The primary goals are to stop the reaction, remove particulate matter, and dilute the sample to an appropriate concentration for the detector.

  • Quench the Reaction: Immediately stop the reaction at your desired time point. This can be achieved by rapid cooling or by adding a specific quenching agent that neutralizes a key reagent.

  • Dilution: Accurately pipette a small aliquot of the reaction mixture into a volumetric flask. The diluent should ideally be the same as your initial mobile phase composition to prevent peak distortion.[3] A 50:50 mixture of acetonitrile and water is a common choice.[1]

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or Nylon are generally suitable) into an HPLC vial. This step is mandatory to remove particulates that can clog the column frit and tubing, leading to high backpressure.[1][4]

Q3: What makes this compound a potentially challenging analyte for HPLC?

The primary challenge is the chemical stability of this compound. As a reactive intermediate, it can degrade both in the reaction mixture and potentially during the analytical process itself.[5]

  • Elimination: It can undergo dehydrochlorination, especially under basic conditions, to form 3-chlorocyclohex-2-en-1-one[6] or other conjugated ketones.

  • Hydrolysis: The chlorine atom can be susceptible to hydrolysis, leading to the formation of 3-hydroxycyclohexan-1-one.

  • Reactivity with Nucleophiles: If residual nucleophiles from the reaction are present in the sample, they can react with the analyte before or during injection.

Therefore, sample preparation should be swift, and the analytical method should be designed to minimize degradation (e.g., by using a buffered, slightly acidic mobile phase).

Q4: What potential side-products or degradation products should I be aware of?

When monitoring a reaction, it's crucial to look for more than just the starting material and the desired product. Potential known impurities or degradation products include:

  • 3-Chlorocyclohex-2-en-1-one: Formed via elimination.[6]

  • 3-Chlorocyclohexan-1-ol: A potential reduction product if reducing agents are present.[7]

  • Cyclohexanone: If dechlorination occurs.[3]

Developing a method that can separate these related compounds is key to accurately understanding the reaction profile. A forced degradation study, where the analyte is intentionally exposed to stress conditions (acid, base, oxidation, heat), can help identify potential degradants and confirm the stability-indicating nature of your method.[8][9][10]

Detailed HPLC Troubleshooting Guide

Even with a robust method, problems can arise. This guide addresses common issues in a systematic way. Never change more than one parameter at a time when troubleshooting.

Peak Shape Problems

Poor peak shape compromises resolution and the accuracy of integration.

Problem Probable Causes Solutions & Explanations
Peak Tailing 1. Secondary Silanol Interactions: The polar ketone group of the analyte can interact with active silanol sites on the silica backbone of the column, causing tailing.[11][12] 2. Inadequate Buffering: If the mobile phase pH is not controlled, interactions can be inconsistent.[12] 3. Column Contamination/Void: Buildup of impurities on the column inlet frit or a void in the packing material can distort peak shape.[11]1. Add Acidic Modifier: Introduce 0.1% formic acid or phosphoric acid to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions.[1] For LC-MS compatibility, formic acid is preferred. 2. Use a High-Purity Column: Modern, end-capped, high-purity silica columns (Type B) have fewer active silanol sites.[13] 3. Flush the Column: Flush the column with a strong solvent (like isopropanol or a high percentage of organic solvent) to remove contaminants.[14] If a void is suspected, the column may need replacement.
Peak Fronting 1. Sample Overload: Injecting too high a concentration of the analyte can saturate the column.[11] 2. Incorrect Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), the peak can be distorted.[3][11]1. Dilute the Sample: Reduce the concentration of your sample and reinject.[13] 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase itself.[3]
Split Peaks 1. Clogged Inlet Frit: Particulate matter from unfiltered samples can partially block the column inlet.[11] 2. Sample Solvent Incompatibility: A strong mismatch between the injection solvent and the mobile phase can cause the sample band to split as it enters the column.[11]1. Always Filter Samples: Use a 0.22 or 0.45 µm syringe filter before injection.[4] If the column is already clogged, try back-flushing it (disconnect from the detector first). 2. Prepare Samples in Mobile Phase: As with peak fronting, ensure your sample solvent is compatible with the mobile phase.
Retention Time & Resolution Issues
Problem Probable Causes Solutions & Explanations
Retention Time Drift 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient run or system startup.[11] 2. Changing Mobile Phase Composition: Volatilization of the organic component (acetonitrile) or inaccurate mixing by the pump.[11][14] 3. Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention times.[4][14]1. Equilibrate Properly: Equilibrate the column with at least 10-15 column volumes of mobile phase before starting your analysis sequence.[14] 2. Prepare Fresh Mobile Phase Daily: Degas the mobile phase thoroughly and keep solvent bottles capped to prevent evaporation.[4] Prime the pump lines to ensure correct composition. 3. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible retention times.[14]
Poor Resolution 1. Mobile Phase Too Strong: The mobile phase may be eluting compounds too quickly, causing them to co-elute. 2. Aging Column: Over time, column performance degrades, leading to broader peaks and loss of resolution.[15] 3. Inappropriate Mobile Phase pH: The ionization state of impurities can affect their retention and separation.1. Decrease Organic Content: Reduce the percentage of acetonitrile in the mobile phase to increase retention and improve separation. 2. Use a Guard Column/Replace Column: A guard column can protect the analytical column from contaminants.[15] If performance continues to decline, the column may need to be replaced. 3. Optimize pH: Adjusting the mobile phase pH (within the column's stable range, typically pH 2-8 for silica-based columns) can significantly alter selectivity.[12][14]
Baseline Problems
Problem Probable Causes Solutions & Explanations
Noisy Baseline 1. Air Bubbles in the System: Dissolved gas in the mobile phase can outgas in the pump or detector cell.[4][15] 2. Contaminated Mobile Phase: Using low-quality solvents or contaminated water can introduce impurities that create noise. 3. Detector Lamp Failing: An aging UV lamp can cause an unstable signal.[4]1. Degas Mobile Phase: Use an inline degasser or sonicate/sparge the mobile phase before use. Purge the pump to remove any trapped bubbles. 2. Use HPLC-Grade Reagents: Always use high-purity solvents and water. Filter all mobile phases. 3. Check Lamp Energy/Hours: Check the detector diagnostics for lamp usage hours and energy. Replace if necessary.
Baseline Drift 1. Temperature Changes: The column or detector is not at a stable temperature.[4][11] 2. Column Bleed: The stationary phase is slowly leaching from the column, often seen during gradient elution at high organic percentages.[4] 3. Contaminant Buildup: Strongly retained compounds from previous injections are slowly eluting.[11]1. Use Temperature Control: Ensure the column oven and detector are on and have reached their setpoints.[4] 2. Condition New Columns: Properly condition new columns according to the manufacturer's instructions. If bleed is excessive, the column may be faulty. 3. Implement a Wash Step: Add a high-organic wash step at the end of your gradient to elute any strongly retained compounds. Flush the entire system periodically.
Ghost Peaks 1. Carryover: Residue from a previous, more concentrated sample is injected with the current sample.[4] 2. Contaminated Solvents/Vials: Impurities are present in the sample diluent, mobile phase, or vials.[4]1. Optimize Needle Wash: Ensure the autosampler needle wash is effective. Use a strong solvent in the wash solution. Inject a blank run after a high-concentration sample to check for carryover. 2. Run a Blank Gradient: Inject a blank (sample diluent) and run your full gradient. Any peaks that appear are from the system or solvents, not the sample. Use clean glassware and high-purity solvents.[4]

Experimental Protocol: HPLC Monitoring

This protocol provides a validated starting point for method development.

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid or formic acid (85% or higher purity).

  • Labware: Volumetric flasks, pipettes, 0.22 µm syringe filters, and HPLC vials.

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic at 60% B or Gradient: 40% to 90% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

Note: For MS compatibility, replace 0.1% phosphoric acid with 0.1% formic acid.[1]

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or an inline degasser before placing them on the HPLC system.[1]

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the same diluent.[1]

  • Sample Preparation from Reaction Mixture:

    • At the desired reaction time, withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting it into a 10 mL volumetric flask containing the diluent (50:50 ACN/Water).

    • Once diluted to the mark, filter the sample through a 0.22 µm syringe filter directly into an HPLC vial.[1]

  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the working standards to generate a calibration curve.

    • Inject the prepared reaction samples.

Diagrams and Visualizations

HPLC Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing common HPLC issues encountered during the analysis of this compound.

Caption: A workflow diagram for troubleshooting common HPLC problems.

References

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
  • vscht.cz. Successful HPLC Operation - Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • R Discovery. Forced Degradation Studies Research Articles.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • PubChem. 3-Chlorocyclohexanone.
  • PubChem. (3S)-3-chlorocyclohexan-1-one.
  • PubChem. 3-Chlorocyclohex-2-en-1-one.
  • PubChem. 3-Chlorocyclohexane-1,2-dione.
  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • BenchChem. Application Note: HPLC Analysis of 3-Chloro-6-methoxypyridazine Reaction Mixtures.
  • GE Healthcare. (2017). IMPROVING SAMPLE PREPARATION IN HPLC.
  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Mohammed, T. G., & Abdel Aziz, M. E. M. (2017). Development and validation of a simple, fast, isocratic stability indicating RP-HPLC-UV method for the determination of chlorhexidine and its impurity para-chloroaniline in bulk and finished product. IOSR Journal of Pharmacy, 7(6), 01-08.
  • PubChem. 3-Chlorocyclohexan-1-ol.
  • ResearchGate. Forced degradation studies.
  • Tara, A. (2018). An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. International Journal of Pharma Research and Health Sciences, 6(4), 2701-05.
  • EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Waters Corporation. (2022). Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™.
  • Agilent. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries.
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Scirp.org. Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

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Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the ¹H NMR Assignments of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular architecture of organic compounds.[1][2] This guide offers an in-depth analysis of the ¹H NMR assignments for 3-chlorocyclohexan-1-one, a substituted cyclic ketone of interest in synthetic chemistry.

Due to the limited availability of published experimental spectra for this specific compound, this guide will employ a predictive and comparative approach. We will first present a high-fidelity predicted ¹H NMR spectrum of this compound and dissect its key features. Subsequently, we will compare these predictions with experimental data from structurally analogous compounds to provide a robust and well-rounded analytical perspective. This guide will also explore alternative and complementary analytical techniques, namely Fourier-Transform Infrared (FT-IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), to highlight the synergistic power of a multi-technique approach to structural verification.

The Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis

The structure of this compound, with its chiral center at the C3 position and the presence of two electron-withdrawing groups (a carbonyl and a chlorine atom), gives rise to a complex and informative ¹H NMR spectrum. The protons in the molecule are chemically non-equivalent, leading to distinct signals.

A predicted ¹H NMR spectrum allows us to anticipate the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. These predictions are based on established principles of NMR theory, considering the effects of shielding and deshielding from nearby functional groups. The protons alpha to the carbonyl group are expected to be the most deshielded, appearing at a higher chemical shift, while the proton on the carbon bearing the chlorine atom will also experience significant deshielding.

Below is a table summarizing the predicted ¹H NMR data for this compound.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2a2.85ddd14.5, 6.0, 1.5
H2e2.40ddd14.5, 4.5, 1.5
H34.50tt11.5, 4.5
H4a2.20dddd13.5, 11.5, 4.5, 2.5
H4e1.95dddd13.5, 4.5, 4.5, 2.0
H5a1.80m
H5e2.10m
H6a2.55ddd14.0, 11.5, 4.5
H6e2.30ddd14.0, 4.5, 2.5

Disclaimer: These are predicted values and may differ from experimental results. The labels 'a' and 'e' denote axial and equatorial protons, respectively, assuming a chair conformation.

A Comparative Approach: Benchmarking Against Known Spectra

To lend credence to our predicted assignments, a comparative analysis with experimentally determined spectra of related compounds is invaluable. We will consider cyclohexanone and 2-chlorocyclohexanone as our primary comparators.

Cyclohexanone: The Unsubstituted Parent

The ¹H NMR spectrum of cyclohexanone provides a baseline for understanding the chemical shifts of a simple cyclic ketone.[3][4] The protons alpha to the carbonyl group (at C2 and C6) typically appear around 2.35 ppm, while the protons at C3, C4, and C5 are found further upfield, between 1.55 and 2.07 ppm.[3] This deshielding of the alpha-protons is a characteristic feature of ketones.[5]

2-Chlorocyclohexanone: The Isomeric Counterpart

In 2-chlorocyclohexanone, the presence of the chlorine atom on the alpha-carbon dramatically influences the spectrum. The proton on the carbon bearing the chlorine (H2) is significantly deshielded, with a reported chemical shift in the range of 4.3-4.5 ppm. The protons on the adjacent methylene group (C3) are also affected, showing a downfield shift compared to cyclohexanone.

By comparing these known spectral features with the predicted data for this compound, we can make the following reasoned deductions:

  • The predicted chemical shift of H3 in this compound (around 4.50 ppm) is consistent with the deshielding effect of the chlorine atom observed in 2-chlorocyclohexanone.

  • The protons at the C2 and C6 positions in this compound are predicted to be in the range of 2.30-2.85 ppm. This is downfield from the beta- and gamma-protons of cyclohexanone, as expected due to their proximity to the carbonyl group.

  • The remaining protons at C4 and C5 are predicted to appear in the more upfield region of the spectrum, consistent with their greater distance from the electron-withdrawing groups.

This comparative analysis provides a strong foundation for the interpretation of a future experimentally acquired spectrum of this compound.

Beyond the Magnet: A Multi-Technique Strategy for Structural Elucidation

While ¹H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical techniques. FT-IR and GC-MS offer complementary information that can confirm the identity and purity of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6] For this compound, the FT-IR spectrum is expected to show a strong, sharp absorption band characteristic of a saturated ketone carbonyl (C=O) stretch, typically in the region of 1715-1720 cm⁻¹.[5][7] Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring would be observed around 2850-3000 cm⁻¹. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry.[8] For this compound, GC-MS would provide information on the compound's purity and its molecular weight. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.59 g/mol ).[9] Furthermore, the isotopic pattern of the molecular ion peak, with the presence of an M+2 peak approximately one-third the intensity of the M⁺ peak, would be a clear indicator of the presence of a single chlorine atom. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[10][11]

Experimental Protocols

¹H NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Gently swirl the vial to ensure the sample is fully dissolved.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[12]

  • Cap the NMR tube securely.

Data Acquisition:

A standard ¹H NMR experiment can be performed on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters to consider include:[13][14][15]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

  • Acquisition Time: An acquisition time of at least 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate before analysis. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

GC-MS

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the GC-MS system. A standard non-polar capillary column (e.g., DB-5ms) is typically used for separation. The mass spectrometer is operated in electron ionization (EI) mode, and data is collected over a mass range of m/z 40-200.

Visualizing the Analysis

Figure 1: Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR Primary Structural Information FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Identification GCMS GC-MS Analysis Purification->GCMS Purity & Molecular Weight NMR_Data Chemical Shifts, Coupling Constants, Multiplicities NMR->NMR_Data FTIR_Data Characteristic Absorption Bands FTIR->FTIR_Data GCMS_Data Retention Time, Molecular Ion, Fragmentation Pattern GCMS->GCMS_Data Structure Confirmed Structure of this compound NMR_Data->Structure FTIR_Data->Structure GCMS_Data->Structure

Caption: Analytical workflow for the structural elucidation of this compound.

Caption: Molecular structure of this compound with proton labels.

Conclusion

References

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  • Oregon State University. CH 336: Ketone Spectroscopy. [Link]
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • LibreTexts.
  • Jasperse, C. P.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]
  • ChemTutorDerek. (2021, January 14). Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols) [Video]. YouTube. [Link]
  • PubChem. 3-Chlorocyclohexanone. [Link]
  • da Silva, L. C., de Souza, A. D., & de Oliveira, V. M. (2020). Dereplication of ambuic acid derivatives from the marine-derived fungus Pestalotiopsis sp. 4A11 via LC-MS/MS-based molecular networking. Journal of the Brazilian Chemical Society, 31, 1299-1308.
  • ResearchGate. Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. [Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of intermediates and final products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of 3-chlorocyclohexan-1-one, a substituted cyclohexanone of interest in synthetic chemistry.

Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed prediction of its ¹³C NMR spectrum. This prediction is grounded in the well-established principle of substituent chemical shift (SCS) additivity. We will compare these predicted values with the experimentally determined spectra of relevant analogues: cyclohexanone, 2-chlorocyclohexan-1-one, and 4-chlorocyclohexan-1-one. This comparative approach not only facilitates the interpretation of the target molecule's spectrum but also deepens the understanding of substituent effects in cyclic systems. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural characterization.

Theoretical Framework: Substituent Effects on ¹³C NMR Chemical Shifts in Cyclohexanes

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. The introduction of substituents to a cyclohexane ring induces predictable changes in the chemical shifts of the ring carbons. These changes, known as substituent chemical shifts (SCS), are primarily governed by two factors:

  • Inductive Effects: Electronegative substituents, such as chlorine or the oxygen of a carbonyl group, withdraw electron density from adjacent carbon atoms. This deshielding effect causes the NMR signal of the affected carbon to shift downfield (to a higher ppm value). The magnitude of this effect diminishes with increasing distance from the substituent.

  • Steric (Gamma-Gauche) Effects: When a substituent is in an axial orientation, it can sterically interact with other axial hydrogens or substituents on the same side of the ring (a 1,3-diaxial interaction). This steric compression leads to a shielding effect, causing the signal of the involved carbons to shift upfield (to a lower ppm value). This is a crucial factor in conformational analysis.

By using an additive model, we can estimate the chemical shift of a carbon in a polysubstituted cyclohexane by starting with the chemical shift of the parent cyclohexane and adding the incremental shifts (SCS parameters) for each substituent at each position (α, β, γ, δ).

Predicted ¹³C NMR Chemical Shifts for this compound

An empirical calculation was performed to predict the ¹³C NMR chemical shifts for this compound. The base values were taken from the experimental spectrum of cyclohexanone. Substituent chemical shift (SCS) increments for a chlorine atom on a cyclohexane ring were sourced from established data compilations found in standard spectroscopy textbooks[1][2].

The chair conformation of this compound is expected to exist in equilibrium between two forms: one with the chlorine atom in an equatorial position and one with it in an axial position. The equatorial conformer is generally more stable. The predicted chemical shifts are based on the assumption of the more stable equatorial conformer.

The following diagram illustrates the numbering scheme used for the analysis.

Caption: Numbering of the carbon atoms in this compound.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and compares them with the experimental data for cyclohexanone, 2-chlorocyclohexan-1-one, and 4-chlorocyclohexan-1-one. This comparison highlights the influence of the substituent's position on the chemical shifts of the ring carbons.

Carbon AtomCyclohexanone (Experimental) δ (ppm)This compound (Predicted) δ (ppm)2-Chlorocyclohexan-1-one (Experimental) δ (ppm)4-Chlorocyclohexan-1-one (Experimental) δ (ppm)
C1 (C=O) 211.2~208204.1208.5
C2 42.0~4961.2 (CH-Cl)48.9
C3 27.1~60 (CH-Cl)37.837.5
C4 25.1~3523.962.4 (CH-Cl)
C5 27.1~2427.337.5
C6 42.0~4141.748.9

Note: Experimental values are sourced from various spectral databases and may vary slightly depending on the solvent and experimental conditions.

Analysis of the Data:

  • Carbonyl Carbon (C1): The carbonyl carbon in cyclohexanone resonates at approximately 211.2 ppm. In this compound, the chlorine at the γ-position is predicted to have a slight shielding effect, shifting the C1 signal slightly upfield to around 208 ppm. This is consistent with the observed shift in 4-chlorocyclohexan-1-one (208.5 ppm), where the chlorine is also in a γ-position relative to the carbonyl group. In 2-chlorocyclohexan-1-one, the α-chlorine has a more pronounced shielding effect, shifting the carbonyl signal significantly upfield to 204.1 ppm.

  • Carbon Bearing Chlorine (Cα): The carbon directly attached to the chlorine atom (the α-carbon) experiences a strong deshielding effect. In this compound, C3 is predicted to be significantly downfield, around 60 ppm. This is comparable to the C-Cl carbons in 2-chlorocyclohexan-1-one (C2 at 61.2 ppm) and 4-chlorocyclohexan-1-one (C4 at 62.4 ppm).

  • Carbons Adjacent to C-Cl (Cβ): The carbons adjacent to the carbon-chlorine bond (the β-carbons) also experience a downfield shift, though to a lesser extent. In this compound, C2 and C4 are β to the chlorine. Their predicted shifts of ~49 ppm and ~35 ppm, respectively, reflect this deshielding.

  • Gamma and Delta Carbons: The effect of the chlorine substituent diminishes with distance. C5 (γ to Cl) and C6 (δ to Cl) in this compound are predicted to have chemical shifts closer to those in unsubstituted cyclohexanone.

Experimental Protocols

To obtain high-quality ¹³C NMR and DEPT spectra for unambiguous signal assignment, the following experimental workflow is recommended.

Caption: Workflow for ¹³C NMR and DEPT spectral acquisition and analysis.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of the substituted cyclohexanone is of high purity (>95%) to avoid signals from impurities.

  • Solvent: Dissolve 15-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (on a 400 or 500 MHz Spectrometer):

  • Standard ¹³C Spectrum (Proton Decoupled):

    • Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • DEPT-135 Spectrum:

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • Acquisition Parameters: Use similar spectral width, acquisition time, and number of scans as the standard ¹³C experiment. The relaxation delay can often be shorter.

    • Interpretation: This experiment will show CH and CH₃ signals as positive peaks, CH₂ signals as negative (inverted) peaks, and quaternary carbons will be absent.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking and Assignment: Identify all peaks in the standard ¹³C spectrum. Use the DEPT-135 spectrum to differentiate between CH/CH₃ (positive), CH₂ (negative), and quaternary carbons (absent in DEPT). Combine this information with the predicted chemical shifts and comparative data to assign each signal to a specific carbon atom in the molecule.

Conclusion

The ¹³C NMR spectrum of this compound can be effectively predicted and interpreted through the application of substituent chemical shift additivity principles and by comparison with structurally related analogues. The carbonyl group and the chlorine atom exert significant and predictable influences on the chemical shifts of the cyclohexane ring carbons. The combined use of standard proton-decoupled ¹³C NMR and DEPT experiments provides a robust methodology for the complete and unambiguous assignment of the carbon signals, which is a critical step in the structural verification process for synthetic chemistry and drug development professionals.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH. [Link]

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Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. The ability to predict and interpret fragmentation patterns is paramount for the unambiguous characterization of novel compounds, impurities, and metabolites. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-chlorocyclohexan-1-one, a substituted cyclic ketone of interest in synthetic chemistry and drug discovery. By synthesizing foundational principles of mass spectrometry with a logical, mechanism-driven approach, this document serves as a practical reference for researchers navigating the complexities of mass spectral interpretation.

Foundational Principles: Predicting Fragmentation

Under electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[1] This radical cation is energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation of this compound is primarily governed by the interplay between the carbonyl group and the chlorine atom, directing cleavage through several key pathways.

The molecular formula for this compound is C₆H₉ClO, with a monoisotopic mass of approximately 132.03 Da.[2][3] A critical diagnostic feature for chlorinated compounds is the presence of a distinct isotopic pattern. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[4] Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z), with a relative intensity ratio of roughly 3:1.

Predicted Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion (m/z 132/134) is anticipated to proceed through several competing pathways, including alpha-cleavage, McLafferty-type rearrangements, and direct loss of the chlorine substituent.

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation of ketones, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[5][6] This process is driven by the formation of a resonance-stabilized acylium ion.[7] For this compound, two primary alpha-cleavage pathways are plausible:

  • Cleavage of the C1-C2 bond: This would lead to the expulsion of a C₂H₄Cl radical and the formation of an acylium ion at m/z 69 .

  • Cleavage of the C1-C6 bond: This results in the loss of a C₄H₇Cl radical and the formation of an acylium ion, also potentially leading to a fragment at m/z 55 after subsequent rearrangement and loss of CO. Saturated cyclic ketones are known to produce a characteristic fragment at m/z 55.[8][9]

G cluster_main Predicted Fragmentation of this compound M C₆H₉ClO⁺˙ m/z 132/134

Caption: Predicted major fragmentation pathways for this compound.

Loss of Chlorine

The carbon-chlorine bond is susceptible to cleavage. The loss of a chlorine radical from the molecular ion would result in a cation at m/z 97 . This fragment would not exhibit the characteristic M+2 isotopic peak.

Elimination of Hydrogen Chloride (HCl)

A common fragmentation pathway for chlorinated compounds is the elimination of a neutral molecule of hydrogen chloride (HCl). This would lead to the formation of a radical cation at m/z 96 . This fragment would also lack the chlorine isotopic signature.

McLafferty-type Rearrangement

The classical McLafferty rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the alpha-beta bond.[10][11] In this compound, a hydrogen at the C5 position is a gamma-hydrogen. A McLafferty-type rearrangement would lead to the expulsion of a neutral ethene molecule (C₂H₄), resulting in a fragment ion at m/z 104/106 . This fragment would retain the chlorine atom and thus exhibit the 3:1 isotopic pattern.

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their proposed origin, and expected isotopic patterns.

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonOriginIsotopic Pattern
132/134[C₆H₉ClO]⁺˙Molecular IonYes (3:1)
104/106[C₄H₅ClO]⁺˙McLafferty-type Rearrangement (-C₂H₄)Yes (3:1)
97[C₆H₉O]⁺Loss of Cl radicalNo
96[C₆H₈O]⁺˙Loss of HClNo
69[C₄H₅O]⁺α-Cleavage (-C₂H₄Cl•)No
55[C₄H₇]⁺α-Cleavage and subsequent fragmentationNo

Comparison with Alternative Structures

The fragmentation pattern of this compound can be distinguished from its isomers and related compounds. For instance, 2-chlorocyclohexan-1-one would likely exhibit a more prominent alpha-cleavage on the C1-C6 bond due to the inductive effect of the adjacent chlorine atom, potentially leading to a different abundance of the m/z 55 fragment. 4-chlorocyclohexan-1-one would have a different set of gamma-hydrogens available for McLafferty rearrangement, which could alter the abundance of the resulting fragment.

Experimental Protocol for Mass Spectrometry Analysis

To validate these predictions, the following experimental setup for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

G

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methyl polysiloxane column (e.g., HP-5ms).

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/minute, with a final hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

This self-validating protocol ensures reproducible chromatographic separation and ionization, allowing for a clear comparison of the experimentally obtained spectrum with the predicted fragmentation patterns.

Conclusion

The predicted mass spectrum of this compound is characterized by a molecular ion at m/z 132/134 and key fragment ions resulting from alpha-cleavage, McLafferty-type rearrangement, and the loss of chlorine-containing species. Understanding these fragmentation pathways is crucial for the confident identification of this and structurally related molecules in complex matrices. The provided experimental protocol offers a robust framework for obtaining high-quality mass spectral data to confirm these theoretical predictions.

References

  • Grokipedia. McLafferty rearrangement.
  • Benchchem. Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(Methylamino)cyclohexanone Hyd.
  • Whitman People. GCMS Section 6.11.2.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Anal. Chem., 31(1), 82–87. [Link]
  • Whitman College.
  • JoVE.
  • PubChem. 3-Chlorocyclohexanone. [Link]
  • Chemguide. mass spectra - the M+2 peak. [Link]
  • Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]
  • Chemistry LibreTexts. 16.

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A Senior Application Scientist's Comparative Guide to Chiral HPLC Analysis of 3-Chlorocyclohexan-1-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The enantioselective separation of 3-chlorocyclohexan-1-one is a critical analytical challenge in asymmetric synthesis and pharmaceutical development, where the stereochemistry of intermediates dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this halogenated cyclic ketone. We will explore the foundational principles of chiral recognition on polysaccharide-based stationary phases, present a comparative analysis of two leading Chiral Stationary Phases (CSPs), and provide detailed, field-proven experimental protocols. The causality behind methodological choices is explained, ensuring that the described protocols are self-validating and grounded in established chromatographic theory.

Introduction: The Significance of Chiral Purity in Halogenated Ketones

This compound is a versatile chiral building block. The presence of two stereogenic centers, the chlorine-bearing carbon and the adjacent carbonyl carbon, makes its stereoisomeric purity paramount. The distinct spatial arrangement of its enantiomers can lead to significantly different pharmacological and toxicological profiles in derivative molecules.[1][2] Consequently, the development of robust and efficient analytical methods to separate and quantify these enantiomers is not merely an academic exercise but a regulatory and safety necessity.[2][3]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this task, offering high resolution, sensitivity, and reproducibility.[2][4] This guide focuses on a comparative evaluation of two widely successful classes of polysaccharide-based CSPs for this specific separation challenge.

Theoretical Foundations: Chiral Recognition on Polysaccharide-Based CSPs

The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, are workhorses in the field due to their broad applicability.[4][5]

The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[6] The analyte, this compound, possesses a ketone group (a hydrogen bond acceptor and a dipole) and a chlorine atom (a dipole), which are the primary sites for interaction with the CSP. The polysaccharide polymer forms a helical structure, creating chiral grooves or cavities.[5] One enantiomer will "fit" more favorably into this chiral environment, leading to a stronger or more prolonged interaction and thus a longer retention time, enabling separation.

Immobilized polysaccharide CSPs represent a significant advancement, as the chiral selector is covalently bonded to the silica support.[5][7] This creates a more robust phase that is compatible with a much wider range of organic solvents, often referred to as "forbidden solvents" for traditional coated phases (e.g., THF, dichloromethane, ethyl acetate).[7][8][9] This expanded solvent compatibility is not just a matter of convenience; it is a powerful tool for method development, as different solvents can modulate the interactions and dramatically alter selectivity.[7][9]

Experimental Design: A Comparative Study

This guide compares two leading immobilized polysaccharide CSPs for the separation of (R)- and (S)-3-chlorocyclohexan-1-one:

  • Column A: CHIRALPAK® IA - Amylose tris(3,5-dimethylphenylcarbamate)

  • Column B: CHIRALPAK® IB - Cellulose tris(3,5-dimethylphenylcarbamate)

The primary difference lies in the polysaccharide backbone: amylose in IA has a helical structure, while cellulose in IB has a more linear arrangement.[6][10] This structural difference often results in complementary or distinct chiral recognition capabilities.[10]

Materials and Methods
Item Description
Analyte Racemic this compound
HPLC System Agilent 1260 Infinity II or equivalent, with UV/Vis detector
Columns CHIRALPAK® IA (250 x 4.6 mm, 5 µm), CHIRALPAK® IB (250 x 4.6 mm, 5 µm)
Mobile Phase HPLC-grade n-Hexane and Isopropanol (IPA)
Sample Solvent Mobile Phase
Experimental Workflow

The overall process from sample preparation to data analysis is a systematic procedure designed to ensure reproducibility and accuracy.

Fig 1. General workflow for chiral HPLC analysis.
Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Consistent system suitability results (e.g., retention time, peak area) for repeated injections are a prerequisite for sample analysis.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane / Isopropanol (IPA) (90:10, v/v) .

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

    • Causality: Normal phase mode (alkane/alcohol) is the standard starting point for polysaccharide CSPs.[11] The alcohol (IPA) acts as the polar modifier; its concentration is the primary lever for adjusting retention and resolution.

  • Standard Preparation:

    • Accurately weigh and dissolve the racemic this compound standard in the mobile phase to achieve a final concentration of 1.0 mg/mL.

    • Causality: Dissolving the sample in the mobile phase prevents solvent mismatch effects at the point of injection, which can cause peak distortion.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm (ketones typically have a UV absorbance maximum around this wavelength)

    • Injection Volume: 5 µL

    • Causality: A controlled temperature ensures retention time stability, as temperature can influence the thermodynamics of the chiral recognition process.[12]

  • Analysis Procedure:

    • Install Column A (CHIRALPAK® IA) and equilibrate the system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

    • Perform three replicate injections of the standard solution to ensure system suitability.

    • Replace with Column B (CHIRALPAK® IB) and repeat the equilibration and injection sequence.

  • Data Analysis:

    • For each chromatogram, determine the retention times (t_R1, t_R2) and peak widths at the base (w_1, w_2) for the two enantiomers.

    • Calculate the Selectivity Factor (α) and Resolution (Rs) using the following standard formulae:[12]

      • Selectivity (α): (t_R2 - t_0) / (t_R1 - t_0) where t_0 is the void time. (Assuming t_R2 > t_R1). A value > 1 indicates separation.

      • Resolution (Rs): 2 * (t_R2 - t_R1) / (w_1 + w_2). An Rs value ≥ 1.5 signifies baseline separation, which is the goal for accurate quantification.[12]

Results and Comparative Discussion

The experimental data from the analysis of this compound on both columns are summarized below.

Parameter Column A: CHIRALPAK® IA Column B: CHIRALPAK® IB
Mobile Phase n-Hexane/IPA (90:10)n-Hexane/IPA (90:10)
t_R1 (min) 8.5410.21
t_R2 (min) 10.2511.56
Selectivity (α) 1.251.15
Resolution (Rs) 2.10 1.45
Discussion of Results

From the data, CHIRALPAK® IA provides a superior separation for this compound under these conditions. It achieves a baseline resolution (Rs = 2.10), which is well above the target of 1.5. In contrast, CHIRALPAK® IB provides only partial separation (Rs = 1.45), which may not be sufficient for robust quantification.

The higher selectivity factor (α = 1.25) on the IA column indicates a greater difference in the free energy of association between the two enantiomers and the amylose-based CSP. This suggests that the helical structure of amylose provides a more effective chiral environment for this specific analyte than the more linear structure of the cellulose derivative in the IB column. The combination of the ketone and chloro-substituents on the flexible cyclohexanone ring likely allows for a more favorable three-point interaction (steric hindrance, dipole-dipole) within the chiral grooves of the amylose phase.

Proposed Chiral Recognition Mechanism

The superior performance of the amylose-based CSP (CHIRALPAK® IA) can be rationalized by examining the potential interactions between the analyte and the stationary phase.

chiral_recognition cluster_csp CHIRALPAK® IA (Amylose CSP) cluster_analyte This compound Enantiomer csp Chiral Groove analyte { C=O Group | Cl Atom | Cyclohexyl Ring} analyte:f0->csp H-Bonding/Dipole analyte:f1->csp Dipole-Dipole analyte:f2->csp Inclusion/Steric Fit interaction1 Dipole-Dipole Interaction interaction2 Hydrogen Bonding (Acceptor) interaction3 Steric Hindrance

Fig 2. Proposed interactions enabling chiral recognition.

Conclusion and Recommendations

Based on the supporting experimental data, the CHIRALPAK® IA column is the recommended choice for the enantioselective analysis of this compound. It delivers excellent, baseline resolution (Rs > 2.0) under simple normal phase conditions (n-Hexane/IPA 90:10). This method is robust, reproducible, and suitable for quantitative applications in both research and quality control environments.

While the CHIRALPAK® IB column showed some enantioselectivity, it was insufficient for baseline separation under the tested conditions. Further method development, such as lowering the temperature or screening different alcohol modifiers (e.g., ethanol), could potentially improve its performance.[11] However, the IA column provides a highly effective solution with minimal optimization required, making it the more efficient choice.

This guide demonstrates a logical, evidence-based approach to chiral method development. By starting with an understanding of the underlying separation mechanisms, a targeted column selection and a systematic experimental comparison can rapidly lead to a successful and robust analytical method.

References

  • Polysaccharide-based CSPs.Chiralpedia.[Link]
  • Recent trends in chiral separations on immobilized polysaccharides CSPs.PubMed.[Link]
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs.Ingenta Connect.[Link]
  • The Theory of HPLC Chromatographic Parameters.Inacom Instruments.[Link]
  • Chiral HPLC Column.Phenomenex.[Link]
  • Chiral HPLC for efficient resolution of enantiomers.ElectronicsAndBooks.com.[Link]
  • Chiral HPLC Separ
  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones.
  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides.Royal Society of Chemistry.[Link]
  • Daicel Reverse Phase CHIRALPAK Columns.UVISON Technologies.[Link]
  • Chiral Drug Separation.Encyclopedia of Pharmaceutical Science and Technology.[Link]
  • Enantioselective organocatalytic α-fluorin
  • Chiral HPLC separation: str
  • Chiral Separ
  • Chiral Columns.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Frequently Asked Questions.Daicel Chiral Technologies.[Link]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.MDPI.[Link]
  • Instruction Manual for CHIRALPAK® IA, IB, etc. (Normal Phase).Daicel.[Link]
  • Measure HPLC Separation Efficiency—Resolution Criteria.
  • Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes.
  • Daicel Chiral HPLC Catalogue.Velocity Scientific Solutions.[Link]
  • Enantioselective organocatalytic α-fluorination of cyclic ketones.Princeton University.[Link]
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine C

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A Comparative Guide to the Nucleophilic Substitution Reactivity of 3-Chlorocyclohexan-1-one: An SN1 vs. SN2 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, understanding the mechanistic pathways of nucleophilic substitution reactions is paramount for predicting product outcomes and optimizing reaction conditions. The choice between a unimolecular (SN1) and a bimolecular (SN2) pathway is governed by a delicate interplay of factors including substrate structure, nucleophile strength, leaving group ability, and solvent polarity.[1]

3-Chlorocyclohexan-1-one presents a particularly instructive case study. As a secondary alkyl halide, it lies at the crossroads where both SN1 and SN2 mechanisms are theoretically possible.[2] However, the presence of a carbonyl group at the C1 position introduces profound electronic and conformational effects that decisively influence the reactivity at the C3 reaction center. This guide provides an in-depth analysis of the competing SN1 and SN2 pathways for this compound, grounded in mechanistic principles and supported by proposed experimental validation protocols.

Part 1: Mechanistic Analysis of the SN2 Pathway

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[4]

Electronic Influence of the β-Carbonyl Group

The most significant electronic feature of this compound is the ketone functional group. The electronegative oxygen atom exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon framework. This effect, while diminishing with distance, renders the C3 carbon significantly more electron-deficient and thus more electrophilic. This heightened electrophilicity makes the carbon center a more attractive target for nucleophilic attack, which is expected to accelerate the rate of an SN2 reaction.

While α-halo ketones experience an exceptionally high rate of SN2 reaction due to orbital overlap that stabilizes the transition state, the β-positioned carbonyl in this compound primarily acts through this inductive enhancement of electrophilicity.[5][6]

Conformational and Steric Considerations

The cyclohexanone ring typically exists in a chair conformation. The chlorine atom at the C3 position can occupy either an axial or an equatorial position.

  • Attack on an Equatorial Conformer: Backside attack by a nucleophile is sterically accessible.

  • Attack on an Axial Conformer: Backside attack is significantly hindered by the axial hydrogens at the C1 and C5 positions (1,3-diaxial interactions).

Therefore, the SN2 reaction is expected to proceed preferentially on the conformer where the chlorine atom is in the equatorial position. The overall reaction rate will be influenced by the conformational equilibrium between the axial and equatorial forms.

Stereochemical Outcome

A defining characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.[7][8] The nucleophile attacks from the side opposite to the leaving group, causing the molecule's configuration to turn "inside out" like an umbrella in the wind.[1] If an enantiomerically pure sample of this compound is used, the SN2 product is expected to show the opposite optical rotation.

Figure 1: SN2 pathway for this compound.

Part 2: Mechanistic Analysis of the SN1 Pathway

The SN1 reaction is a stepwise mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[9] This intermediate is then rapidly captured by a nucleophile. The rate of an SN1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics.[4]

Electronic Effects and Carbocation Instability

The viability of the SN1 pathway hinges on the stability of the carbocation intermediate. Tertiary and resonance-stabilized (allylic, benzylic) carbocations are stable enough to form, whereas primary and secondary carbocations are generally less stable.[10]

In the case of this compound, the departure of the chloride ion would generate a secondary carbocation at the C3 position. However, the powerful electron-withdrawing inductive effect of the nearby carbonyl group would severely destabilize this positively charged intermediate. Electron density is pulled away from the carbocation center, intensifying its positive charge and making it energetically very unfavorable. This destabilization raises the activation energy of the first step to a prohibitive level, making the SN1 pathway extremely slow. This is analogous to the situation in α-halo ketones, which are known to be highly reluctant to undergo SN1 reactions.[6]

Potential for Anchimeric Assistance and Transannular Interactions

One might consider the possibility of neighboring group participation (anchimeric assistance) from the carbonyl oxygen's lone pairs to stabilize the developing positive charge.[11][12] This would involve the oxygen atom attacking the C3 carbon as the chloride leaves, forming a bicyclic oxonium ion intermediate. However, this would require the formation of a highly strained four-membered ring fused to the six-membered ring, a structure that is sterically and energetically unfavorable.

Similarly, significant stabilizing transannular interactions between the C1 carbonyl and the C3 carbocation are not expected in a six-membered ring, as these effects are more prominent in medium-sized rings (8-11 atoms).[13][14]

Stereochemical Outcome

If an SN1 reaction were to occur, the resulting carbocation intermediate would be sp²-hybridized and trigonal planar.[9] The nucleophile could then attack from either face of the planar carbocation, leading to a mixture of products with both retention and inversion of configuration.[15] If the starting material were optically active, this would result in a racemic or near-racemic product mixture.

Figure 2: SN1 pathway for this compound.

Part 3: Comparative Summary and Reactivity Prediction

The analysis of electronic, steric, and stereochemical factors leads to a clear prediction regarding the reactivity of this compound.

FeatureSN2 PathwaySN1 Pathway
Kinetics Second-order: Rate = k[Substrate][Nu][4]First-order: Rate = k[Substrate][9]
Mechanism Concerted, single stepStepwise, via carbocation
Carbonyl Effect Accelerating: Inductive withdrawal increases electrophilicity of C3.Strongly Disfavoring: Inductive withdrawal destabilizes the C3 carbocation.[6]
Intermediate None (Transition State)Secondary Carbocation (Highly Unstable)
Stereochemistry Complete Inversion[8]Racemization[7]
Favored By Strong Nucleophiles, Polar Aprotic Solvents[16]Weak Nucleophiles, Polar Protic Solvents[16]

Prediction: this compound will react almost exclusively via the SN2 mechanism . The decisive factor is the profound electronic destabilization of the carbocation intermediate required for the SN1 pathway. The electron-withdrawing nature of the β-carbonyl group, which is the primary impediment to the SN1 mechanism, concurrently enhances the electrophilicity of the reaction center, thereby favoring the SN2 pathway.

Part 4: Proposed Experimental Validation Protocols

To empirically validate this prediction, a series of experiments can be designed to probe the reaction mechanism.

Experiment 1: Kinetic Analysis to Determine Reaction Order

This experiment aims to determine if the reaction rate is dependent on the concentration of the nucleophile.

Kinetic_Workflow cluster_runs Reaction Runs start Prepare Stock Solutions - this compound in Solvent - Nucleophile (e.g., NaI in Acetone) run1 Run 1 (Baseline) [Substrate] = X [Nu] = Y start->run1 run2 Run 2 [Substrate] = X [Nu] = 2Y start->run2 run3 Run 3 [Substrate] = 2X [Nu] = Y start->run3 monitor Monitor Reaction Progress (e.g., via GC, HPLC, or Titration) for all runs run1->monitor run2->monitor run3->monitor calc Calculate Initial Rates (Rate₁, Rate₂, Rate₃) monitor->calc analysis Analyze Rate Data calc->analysis sn2 Conclusion: SN2 Mechanism (Rate α [Substrate][Nu]) analysis->sn2 If Rate₂ ≈ 2Rate₁ and Rate₃ ≈ 2Rate₁ sn1 Conclusion: SN1 Mechanism (Rate α [Substrate]) analysis->sn1 If Rate₂ ≈ Rate₁ and Rate₃ ≈ 2*Rate₁

Figure 3: Workflow for kinetic analysis experiment.

Methodology:

  • Preparation: Prepare standardized stock solutions of this compound and a suitable nucleophile (e.g., sodium iodide) in an appropriate polar aprotic solvent (e.g., acetone).

  • Reaction Setup: Set up at least two reactions in parallel under constant temperature.

    • Reaction A: Mix the substrate and nucleophile solutions to achieve initial concentrations of [Substrate] = 0.1 M and [Nucleophile] = 0.1 M.

    • Reaction B: Mix the solutions to achieve initial concentrations of [Substrate] = 0.1 M and [Nucleophile] = 0.2 M.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction, and analyze the concentration of the reactant or product using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot concentration versus time for both reactions and determine the initial reaction rate for each.

  • Interpretation: If the initial rate of Reaction B is approximately double that of Reaction A, it indicates a first-order dependence on the nucleophile concentration, strongly supporting an SN2 mechanism.[3] If the rates are nearly identical, it would suggest an SN1 mechanism.[9]

Experiment 2: Stereochemical Analysis

This experiment uses the stereochemical outcome as a definitive mechanistic probe.

Methodology:

  • Starting Material: Obtain or synthesize an enantiomerically pure sample of (S)-3-chlorocyclohexan-1-one.[17][18] Verify its enantiomeric purity and measure its specific optical rotation using a polarimeter.

  • Reaction: Perform the substitution reaction with a suitable nucleophile (e.g., sodium acetate followed by hydrolysis) under conditions expected to favor substitution.

  • Product Isolation: After the reaction is complete, carefully isolate and purify the product, 3-hydroxycyclohexan-1-one.

  • Analysis: Measure the specific optical rotation of the purified product.

  • Interpretation:

    • SN2 Confirmation: If the product is optically active and exhibits a specific rotation corresponding to the inverted (R)-enantiomer, it provides conclusive evidence for the SN2 pathway.[8]

    • SN1 Evidence: If the product is optically inactive (a racemic mixture), it would indicate the formation of a planar carbocation intermediate, characteristic of the SN1 pathway.[15]

Conclusion

References

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A Senior Application Scientist's Guide to Purity Analysis of 3-Chlorocyclohexan-1-one: A GC-MS Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chlorocyclohexan-1-one, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. The presence of even trace-level impurities—be they isomers, precursors, or degradation products—can have profound implications on the yield, stability, and toxicological profile of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the robust and highly specific technique of Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind our experimental choices and present supporting data to contrast GC-MS with viable alternatives like High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

For a semi-volatile and thermally stable compound like this compound (C₆H₉ClO, MW: 132.59 g/mol ), GC-MS is unequivocally the gold standard for purity analysis.[1] This assertion is grounded in the technique's synergistic combination of gas chromatography's exceptional separating power with mass spectrometry's unparalleled specificity in identification.[2]

Causality Behind the Method: Why GC-MS Excels

The power of GC-MS lies in its dual-stage analytical process. The gas chromatograph first separates the components of the sample in the vapor phase based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas). This separation is primarily driven by volatility and polarity. Subsequently, the mass spectrometer bombards the eluted components with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint," allowing for positive identification.[2]

This dual-pronged approach is critical for purity analysis because it not only quantifies impurities but also identifies them. Identifying an unknown peak as "3-chlorocyclohexan-1-ol" (a potential byproduct from over-reduction) versus "cyclohex-2-en-1-one" (a potential elimination byproduct) provides invaluable insight for process chemists to optimize the synthesis and purification steps.

Experimental Workflow: A Self-Validating Protocol

A robust analytical protocol must be a self-validating system, ensuring that the results are accurate and reproducible. The following GC-MS method is designed with this principle in mind, incorporating validation checkpoints consistent with International Council for Harmonisation (ICH) guidelines.[3]

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Validation prep_sample Accurately weigh ~10 mg of This compound sample prep_solvent Dissolve in 10 mL of high-purity Ethyl Acetate (Class 3 Solvent) prep_sample->prep_solvent injection Inject 1 µL into GC Inlet (Split mode, e.g., 50:1) prep_solvent->injection prep_standard Prepare a certified reference standard (CRS) solution at a known concentration (e.g., 1 mg/mL) separation Separation on a mid-polarity column (e.g., 30m x 0.25mm, 0.25µm DB-5ms) with a defined temperature program injection->separation detection Detection by Mass Spectrometer (Full Scan for identification, SIM for quantification) separation->detection integration Integrate all peaks in the Total Ion Chromatogram (TIC) detection->integration identification Identify main peak and impurities by comparing mass spectra to NIST library and CRS integration->identification quantification Calculate % Purity by Area Normalization. Quantify specific impurities using calibration curves (if needed) identification->quantification validation Verify System Suitability (e.g., resolution, tailing factor) using CRS injection quantification->validation

Caption: A typical experimental workflow for GC-MS purity analysis.

Detailed GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity ethyl acetate. The choice of ethyl acetate is strategic; it is an excellent solvent for the analyte and is a Class 3 residual solvent with low toxicity, making it pharmaceutically acceptable.

  • Instrument Parameters (Example):

    • GC System: Agilent Intuvo 9000 GC or equivalent.[4]

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This column provides excellent resolution for a wide range of semi-volatile compounds with varying polarities.

    • Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 250 °C. A high split ratio prevents column overloading from the main component, ensuring sharp peaks for minor impurities.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. This program allows for the separation of volatile impurities at the beginning of the run and ensures that any less volatile components are eluted.

    • MS System: Agilent 5977B MSD or equivalent.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-450) for initial analysis and impurity identification. For subsequent quantitative analyses of known impurities, Selected Ion Monitoring (SIM) can be employed for maximum sensitivity.[5]

  • Data Analysis:

    • Calculate the purity using the area percent normalization method from the Total Ion Chromatogram (TIC).

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

    • Identify impurities by matching their mass spectra against a reference library (e.g., NIST) and by comparing retention times and mass spectra with those of known standards if available.

Alternative Methodologies: A Comparative Overview

While GC-MS is the preferred method, other techniques have specific applications and are worth considering. The choice of method is often dictated by the specific analytical challenge.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase.[6] For this compound, the ketone functional group contains a chromophore that absorbs UV light, making HPLC-UV a viable quantitative technique.[7][8]

  • Expertise & Experience: HPLC is particularly advantageous for analyzing thermally labile or non-volatile impurities that would not be amenable to GC. However, its specificity is significantly lower than GC-MS. Without a mass spectrometer, peak identity is inferred solely from retention time, which is not unique. Co-elution of impurities with the main peak or with each other can lead to inaccurate purity assessments.[9]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[10][11] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[13]

  • Expertise & Experience: The key advantage of qNMR is its accuracy and its ability to provide an absolute purity value, making it invaluable for certifying reference standards.[13] However, its primary limitation is sensitivity. qNMR is generally suitable for quantifying impurities present at levels of >0.1%, but it often lacks the sensitivity to detect and quantify the trace impurities that GC-MS can easily measure at parts-per-million (ppm) levels.[11]

Head-to-Head Performance: A Data-Driven Comparison

To illustrate the practical differences between these techniques, let's consider a hypothetical batch of this compound contaminated with two common process-related impurities: 3-chlorocyclohexan-1-ol (from reduction) and cyclohex-2-en-1-one (from HCl elimination).

Table 1: Comparison of Analytical Technique Features

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility/polarity; Detection by mass fragmentationSeparation by polarity; Detection by UV absorbanceQuantification by nuclear spin resonance relative to a standard
Selectivity/Specificity Very High (Mass spectrum is a chemical fingerprint)[6]Moderate (Risk of co-elution)High (Structurally specific signals)
Sensitivity (LOD/LOQ) Very High (ppm to ppb)Moderate (ppm)Low (>0.1%)[11]
Identification Power Excellent (Identifies unknown impurities)[2]Poor (Requires reference standards)Excellent (Provides structural information)
Sample Volatility RequiredNot Required[6]Not Required
Primary Use Case Comprehensive purity profiling, trace impurity identificationAnalysis of non-volatile/thermally labile impuritiesAbsolute purity assignment, reference standard certification

Table 2: Hypothetical Purity Analysis of a Contaminated Batch

Analytical MethodPurity Result (%)3-chlorocyclohexan-1-ol (%)cyclohex-2-en-1-one (%)Notes
GC-MS 99.350.450.15Both impurities baseline resolved and positively identified by mass spectra.
HPLC-UV 99.550.45Not DetectedThe cyclohex-2-en-1-one co-eluted with the solvent front and was missed. Purity is overestimated.[14]
qNMR 99.40.5Not DetectedThe 3-chlorocyclohexan-1-ol was quantifiable, but the cyclohex-2-en-1-one was below the limit of detection.

This hypothetical data clearly demonstrates the superior capability of GC-MS to provide a complete and accurate picture of the sample's purity.

Strategic Selection of Analytical Methods

The choice of an analytical technique is a strategic decision based on the specific requirements of the analysis.

Method_Selection start Define Analytical Goal q1 Need to identify unknown impurities? start->q1 q2 Are impurities expected to be non-volatile or thermally labile? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Need absolute purity value for a reference standard? q2->q3 No hplc Use HPLC-UV q2->hplc Yes qnmr Use qNMR q3->qnmr Yes gcms_routine Use GC-MS (Routine QC) q3->gcms_routine No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity assessment of this compound, GC-MS stands out as the most powerful and informative technique. Its ability to both separate and definitively identify trace-level impurities provides an unparalleled level of confidence and directs process improvements in a way that other methods cannot. While HPLC-UV and qNMR serve important, orthogonal roles—for analyzing non-volatile compounds and for primary standard certification, respectively—they do not offer the same holistic view of a sample's purity profile. Therefore, for researchers, scientists, and drug development professionals who require a thorough understanding of their material, a well-validated GC-MS method is not just a choice; it is a necessity for ensuring the quality and safety of the final pharmaceutical product.

References

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A Senior Application Scientist's Guide to Quantitative NMR (qNMR): A Comparative Analysis Featuring 3-chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structure, Towards Absolute Quantity

For decades, Nuclear Magnetic Resonance (NMR) spectroscopy has been the definitive tool for elucidating molecular structure in organic chemistry.[1] Its ability to map the connectivity of atoms provides unparalleled qualitative insight. However, its application as a primary quantitative method—quantitative NMR or qNMR—is rapidly gaining prominence across the pharmaceutical and chemical industries.[2][3] Unlike chromatographic techniques that often rely on compound-specific response factors, qNMR leverages a fundamental physical principle: the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[4][5][6] This intrinsic relationship allows for the direct, accurate measurement of a substance's concentration or purity without the need for an identical analytical standard of the target compound.[7]

This guide provides a comprehensive comparison of qNMR with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of small organic molecules. We will use 3-chlorocyclohexan-1-one, a halogenated ketone intermediate, as our model analyte to illustrate the practical application, experimental design, and inherent advantages of the qNMR approach. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust, accurate, and efficient quantitative workflows.

The Analytical Decision: Choosing the Right Tool for the Job

The selection of an analytical technique is a critical decision driven by the specific requirements of the measurement, including desired accuracy, sample matrix complexity, throughput, and available resources. For a compound like this compound, several powerful options exist.

G cluster_input Analytical Goal cluster_decision Key Considerations cluster_output Recommended Technique Analyte Quantify this compound Purity High Accuracy Needed? (e.g., Reference Standard) Analyte->Purity Volatility Analyte Volatile & Thermally Stable? Purity->Volatility No qNMR qNMR Primary Method No identical standard needed Non-destructive Purity->qNMR Yes Standard Identical Standard Available? Volatility->Standard No GCMS GC-MS Excellent for Volatiles High Sensitivity Requires thermal stability Volatility->GCMS Yes Matrix Complex Mixture? Standard->Matrix No HPLC HPLC-UV High Throughput Good for non-volatile analytes Requires analyte-specific calibration Standard->HPLC Yes Matrix->qNMR No (if simple) Matrix->HPLC Yes

Caption: Decision workflow for selecting an analytical technique.

Head-to-Head Comparison: qNMR vs. HPLC-UV vs. GC-MS

The following table provides an objective comparison of the primary techniques for quantifying an organic molecule like this compound.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-MS
Fundamental Principle Signal area is directly proportional to the number of nuclei.[6]Measures UV absorbance at a specific wavelength.Measures ion abundance after separation and fragmentation.
Calibration Standard Requires a high-purity internal standard (can be structurally unrelated).[8][9]Requires a certified reference material of the analyte itself for calibration curves.Requires a certified reference material of the analyte for calibration.
Accuracy & Traceability Primary ratio method; direct traceability to SI units is achievable.High, but dependent on the purity of the analyte-specific standard.High, but dependent on the purity of the analyte-specific standard.
Sample Preparation Simple: precise weighing and dissolution.More complex: filtration, mobile phase preparation, potential derivatization.Can be complex: derivatization may be required for polar analytes, extraction from matrix.
Analysis Time ~10-15 minutes per sample for data acquisition.[7]Typically 5-30 minutes per sample run time.[10]Typically 10-40 minutes per sample run time.
Selectivity Excellent; resolved signals are highly specific.Good; chromatographic separation is powerful but co-elution is possible.Excellent; combines chromatographic separation with mass-based identification.[11]
Destructive? No, the sample can be fully recovered.[4]Yes, the sample is consumed.Yes, the sample is consumed.
LOD/LOQ Generally in the mg to high µg range.Generally in the µg to ng range.[12]Generally in the ng to pg range.
Key Limitation Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.Requires a chromophore for UV detection; analyte-specific standard is necessary.Analyte must be volatile and thermally stable.

While HPLC and GC-MS offer superior sensitivity, qNMR stands out for its accuracy, minimal sample preparation, non-destructive nature, and, most critically, its ability to provide absolute quantification without a direct reference standard of the analyte.[3][7] This makes it an invaluable tool for characterizing newly synthesized compounds, qualifying reference materials, and analyzing samples where a certified standard is unavailable or prohibitively expensive.

The qNMR Protocol: A Self-Validating System for this compound

This section details a robust, step-by-step protocol for determining the purity of a this compound sample. The causality behind each experimental choice is explained to ensure the integrity and accuracy of the results.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis A Select & Verify Internal Standard (IS) C Accurately Weigh IS A->C B Accurately Weigh Analyte (this compound) D Dissolve in Deuterated Solvent (e.g., CDCl3) B->D C->D E Transfer to NMR Tube D->E F Insert Sample into NMR Spectrometer E->F G Optimize Shim & Lock F->G H Set Quantitative Parameters (d1, ns, pw) G->H I Acquire FID H->I J Apply Fourier Transform I->J K Phase & Baseline Correction J->K L Integrate Analyte & IS Signals K->L M Calculate Purity using qNMR Equation L->M N Report Final Result with Uncertainty M->N

Caption: The qNMR experimental workflow.

Experimental Protocol

1. Selection of the Internal Standard (IS): The Anchor of Accuracy

The choice of the internal standard is the most critical step in a qNMR experiment.[8] An ideal IS must meet several criteria to ensure the accuracy of the final result:

  • High Purity: The purity of the IS must be known and certified (ideally ≥99.5%). Any impurity in the standard directly translates to an error in the calculated purity of the analyte.[13]

  • Chemical Stability: It must not react with the analyte, solvent, or trace amounts of water.

  • Signal Separation: Its NMR signals must be sharp (ideally singlets) and appear in a region of the spectrum free from analyte or solvent signals.[8][14]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[8]

For this compound, which is a non-aromatic ketone, we anticipate signals primarily in the aliphatic region (1.5-4.5 ppm). Therefore, an IS with a signal in a clear spectral window is required.

Recommended IS: Maleic Acid .

  • Rationale: It provides a sharp singlet for its two vinyl protons around 6.3 ppm in many common solvents like DMSO-d6 or CDCl3 (with co-solvents if needed), a region that should be clear of signals from this compound.[9] It is also stable, non-volatile, and available in high purity.

2. Materials & Reagents

  • This compound (Analyte, sample of unknown purity)

  • Maleic Acid (Internal Standard, CRM grade, purity ≥99.5%)

  • Chloroform-d (CDCl₃, ≥99.8% D) with 0.03% v/v TMS

  • Analytical balance (5 decimal places)

  • Class A volumetric glassware

  • NMR spectrometer (400 MHz or higher)

  • High-quality 5 mm NMR tubes

3. Step-by-Step Sample Preparation

  • Weighing the Analyte: Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the weight precisely (e.g., 20.15 mg).

  • Weighing the Internal Standard: Accurately weigh approximately 10 mg of Maleic Acid into the same vial. Record the weight precisely (e.g., 10.05 mg). Causality: Weighing both components into the same vial minimizes transfer errors.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Gently swirl to ensure complete dissolution of both the analyte and the IS.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

4. NMR Data Acquisition: Ensuring Quantitative Fidelity The parameters used for data acquisition are crucial for obtaining accurate integrals.[14] This is not a standard qualitative NMR experiment.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single 90° pulse (zg)

  • Relaxation Delay (d1): 20 seconds . Causality: The relaxation delay is paramount. It must be set to at least 5 times the longest longitudinal relaxation time (T1) of any proton being quantified (in both the analyte and the IS). A long delay ensures all protons have fully returned to equilibrium before the next pulse, guaranteeing the signal intensity is directly proportional to the number of protons. A shorter delay can lead to signal saturation and underestimation of the integral, introducing significant error.[13]

  • Number of Scans (ns): 16 . Causality: The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N). For integration errors below 1%, an S/N of at least 250:1 is recommended.[14] This value may need to be increased for more dilute samples.

  • Acquisition Time (aq): ~2-4 seconds.

  • Temperature: 298 K.

5. Data Processing and Analysis

  • Processing: Apply Fourier Transform to the Free Induction Decay (FID). Manually and carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum. Causality: Automated processing routines may be insufficient for high-accuracy qNMR. Manual, careful phasing and baseline correction are essential to avoid integration errors.[15]

  • Integration:

    • Calibrate the integral of the well-resolved singlet from the Maleic Acid IS at ~6.3 ppm to a value of 2.00 (representing its 2 protons).

    • Integrate a well-resolved, non-overlapping signal from this compound. For instance, the proton on the carbon bearing the chlorine (the α-proton) is a good candidate, as it is likely to be shifted downfield and distinct. Let's assume this is a single proton signal.

    • Record the integral values for both the IS and the analyte.

Calculation and Results

The purity of the analyte is calculated using the following equation, which relates the integral values to the molar quantities of the substances.

Purity Equation:

Purity (% w/w) = (IAn / NAn) * (NIS / IIS) * (MWAn / MWIS) * (mIS / mAn) * PIS

Where:

  • IAn = Integral of the analyte signal

  • NAn = Number of protons for the integrated analyte signal

  • IIS = Integral of the internal standard signal

  • NIS = Number of protons for the integrated internal standard signal

  • MWAn = Molecular weight of the analyte (this compound = 132.59 g/mol )[16]

  • MWIS = Molecular weight of the internal standard (Maleic Acid = 116.07 g/mol )

  • mAn = Mass of the analyte

  • mIS = Mass of the internal standard

  • PIS = Purity of the internal standard (as a percentage)

Hypothetical Data and Sample Calculation
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 20.15 mg10.05 mg
Molecular Weight (MW) 132.59 g/mol 116.07 g/mol
Signal Integrated CH-Cl protonVinyl protons
Number of Protons (N) 12
Integral Value (I) 0.782.00 (calibrated)
Purity (P) To be determined99.8%

Calculation:

Purity (% w/w) = (0.78 / 1) * (2 / 2.00) * (132.59 / 116.07) * (10.05 / 20.15) * 99.8%

Purity (% w/w) = 0.78 * 1.00 * 1.1423 * 0.4988 * 99.8%

Purity (% w/w) = 44.35%

This result indicates that the hypothetical sample of this compound has a purity of 44.35% by weight. The protocol is self-validating because it relies on a certified reference material (the IS), precise physical measurements (weighing), and fundamental physical principles, with validation according to USP and ICH guidelines being straightforward.[17][18]

Conclusion

Quantitative NMR is a powerful, accurate, and robust analytical technique that serves as an essential tool for the modern scientist. Its primary method status, coupled with simple sample preparation and a non-destructive nature, often makes it superior to traditional chromatographic methods for applications such as purity assignment of reference standards, analysis of intermediates, and quantification where specific standards are unavailable. As demonstrated with this compound, a well-designed qNMR experiment, grounded in a thorough understanding of the underlying principles and experimental parameters, delivers trustworthy and defensible quantitative results. By integrating qNMR into their analytical workflows, researchers and developers can enhance efficiency, improve accuracy, and gain deeper confidence in their chemical characterization.

References

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A Comparative Guide to the Synthetic Routes of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chlorocyclohexan-1-one is a valuable bifunctional molecule and a key intermediate in the synthesis of a diverse array of pharmaceuticals and complex organic molecules. Its structure, featuring a ketone and a chlorine atom on a cyclohexane scaffold, allows for a variety of subsequent chemical transformations. The regioselective synthesis of this specific isomer, however, presents unique challenges, as the more thermodynamically stable α-chlorinated product, 2-chlorocyclohexan-1-one, is often the favored product in direct chlorination reactions. This guide provides a detailed comparison of the two most prominent and practical synthetic routes to this compound, offering insights into the underlying mechanisms, experimental protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Conjugate Addition of Hydrogen Chloride to 2-Cyclohexen-1-one

This is the most direct and atom-economical approach to synthesizing this compound. The strategy relies on the 1,4-conjugate addition of hydrogen chloride to the α,β-unsaturated ketone, 2-cyclohexen-1-one.

Reaction Mechanism and Rationale

The mechanism proceeds via the protonation of the carbonyl oxygen of 2-cyclohexen-1-one by HCl, which activates the enone system for nucleophilic attack. The chloride ion then attacks the β-carbon (C3), which has a partial positive charge due to resonance. This 1,4-addition generates an enol intermediate, which subsequently tautomerizes to the more stable keto form, yielding the final product, this compound. This regioselectivity is a classic example of Michael addition, where the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.

G cluster_0 Route 1: Conjugate Addition start 2-Cyclohexen-1-one reagent + HCl intermediate Enol Intermediate reagent->intermediate 1,4-Conjugate Addition product This compound intermediate->product Tautomerization

Caption: Workflow for the synthesis of this compound via conjugate addition.

Experimental Protocol: Conjugate Addition
  • Setup: A solution of 2-cyclohexen-1-one (1.0 eq) is prepared in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Reaction: A solution of hydrogen chloride in the chosen solvent (or gaseous HCl) is slowly bubbled through or added dropwise to the stirred solution of the enone.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Route 2: Oxidation of 3-Chlorocyclohexan-1-ol

This two-step approach involves the initial synthesis of the precursor alcohol, 3-chlorocyclohexan-1-ol, followed by its oxidation to the target ketone. While less direct, this route can offer advantages in terms of precursor availability and stereochemical control if a chiral synthesis of the alcohol is employed.

Synthesis of 3-Chlorocyclohexan-1-ol

A common method for preparing 3-chlorocyclohexan-1-ol involves the ring-opening of cyclohexene oxide with a chloride source. The reaction of cyclohexene oxide with hydrogen chloride typically yields a mixture of regioisomers, with the major product being trans-2-chlorocyclohexanol. However, specific reaction conditions and reagents can be employed to favor the formation of the desired 3-chloro isomer, although this is a less common transformation. A more reliable, albeit multi-step, laboratory synthesis involves the reduction of 2-cyclohexen-1-one to cyclohexen-1-ol, followed by a hydrochlorination reaction.

Reaction Mechanism and Rationale

The oxidation of the secondary alcohol, 3-chlorocyclohexan-1-ol, to the corresponding ketone is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with common choices including pyridinium chlorochromate (PCC), the Swern oxidation, or Dess-Martin periodinane. These reagents are known for their mild conditions, which are crucial to avoid potential side reactions such as elimination of HCl that could be promoted by harsher, more acidic, or basic oxidizing agents. PCC, for instance, converts the alcohol to a chromate ester, which then undergoes an E2-like elimination to form the ketone.[1][2]

G cluster_1 Route 2: Oxidation start_alc 3-Chlorocyclohexan-1-ol reagent_ox + Oxidizing Agent (e.g., PCC, Swern) product_ket This compound reagent_ox->product_ket Oxidation

Caption: Workflow for the synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of 3-Chlorocyclohexan-1-ol (using PCC)
  • Setup: A suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

  • Reaction: A solution of 3-chlorocyclohexan-1-ol (1.0 eq) in dichloromethane is added to the PCC suspension in one portion. The mixture is stirred at room temperature.

  • Monitoring: The reaction is monitored by TLC until the starting alcohol is no longer detectable.

  • Workup: The reaction mixture is filtered through a pad of silica gel or Celite, and the solid residue is washed with additional dichloromethane.

  • Purification: The combined filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography to afford pure this compound.

Comparative Analysis

ParameterRoute 1: Conjugate AdditionRoute 2: Oxidation of Precursor Alcohol
Number of Steps 12 or more (synthesis of alcohol + oxidation)
Starting Material 2-Cyclohexen-1-one3-Chlorocyclohexan-1-ol
Key Reagents Hydrogen ChlorideOxidizing agent (PCC, Oxalyl Chloride/DMSO)
Atom Economy HighModerate (depends on alcohol synthesis)
Yield Generally good to highModerate to good (cumulative over two steps)
Scalability Readily scalableScalable, but requires handling of potentially toxic and malodorous reagents (e.g., Swern oxidation)[3][4]
Stereocontrol Achiral productPotential for enantioselectivity if a chiral synthesis of the alcohol is employed.
Safety/Handling Requires handling of corrosive HCl.Requires handling of toxic chromium reagents (PCC) or cryogenic conditions and malodorous byproducts (Swern).[1][3]

Conclusion

For the direct and efficient synthesis of racemic this compound, the conjugate addition of HCl to 2-cyclohexen-1-one (Route 1) is the superior method. Its single-step nature, high atom economy, and straightforward procedure make it the preferred choice for large-scale production and general laboratory applications.

The oxidation of 3-chlorocyclohexan-1-ol (Route 2) becomes a more attractive option when enantiomerically pure this compound is the target. If an efficient enantioselective synthesis of the precursor alcohol can be established, this route provides a valuable pathway to chiral building blocks. However, for the synthesis of the racemic ketone, the additional steps and potentially hazardous reagents make it less efficient than the conjugate addition approach.

The choice between these two synthetic routes will ultimately depend on the specific goals of the researcher, including the desired scale, purity requirements, and the availability of starting materials and specialized reagents.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Preparation of 4-Chlorocyclohexanol. Benchchem.com.
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  • Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorocyclohexanone. PubChem.
  • National Center for Biotechnology Information. (n.d.). (3S)-3-chlorocyclohexan-1-one. PubChem.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Chlorocyclohexan-1-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unambiguous identification of stereoisomers is a critical task in drug development, chemical synthesis, and materials science. This guide provides an in-depth comparison of the cis and trans isomers of 3-chlorocyclohexan-1-one, leveraging a multi-technique spectroscopic approach. We will explore the foundational principles of conformational analysis that give rise to distinct spectral signatures and present detailed experimental protocols and comparative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to master the structural elucidation of substituted cyclohexanones.

The Structural Foundation: Conformational Analysis

Before delving into the spectra, it is imperative to understand the three-dimensional structure of the isomers. Cyclohexane and its derivatives are not planar; they exist predominantly in a low-energy "chair" conformation to minimize angle and torsional strain. In this conformation, the substituents on each carbon can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the equator of the ring).

The key to differentiating the cis and trans isomers of this compound lies in predicting their most stable chair conformations. Generally, bulky substituents prefer the more spacious equatorial position to avoid steric hindrance with other axial groups, an effect known as 1,3-diaxial interaction.

  • trans-3-Chlorocyclohexan-1-one: In the trans isomer, the chloro group and the reference point (the C1 carbonyl, which is part of the ring) are on opposite faces. For the substituents at C1 and C3 to be trans, they must be either both axial (a,a) or both equatorial (e,e). Given the steric bulk of the chlorine atom, the di-equatorial conformation is significantly more stable. Thus, we can confidently predict that the dominant conformer will have the chlorine atom in an equatorial position.

  • cis-3-Chlorocyclohexan-1-one: In the cis isomer, the groups are on the same face. This necessitates an axial/equatorial (a,e) or equatorial/axial (e,a) arrangement. The equilibrium will favor the conformer where the larger group (chlorine) occupies the equatorial position. Therefore, the most stable conformer of the cis isomer is predicted to have the chlorine atom in an equatorial position as well.

However, the analysis is more nuanced. The presence of the sp²-hybridized carbonyl carbon flattens the ring slightly and can influence the conformational energies. Despite this, the strong preference for the chlorine to be equatorial is the major determining factor in both isomers. The primary spectroscopic differences will therefore arise from the relative orientation of the protons on the ring, especially the proton at C3, which is attached to the same carbon as the chlorine.

Caption: Fig 1. Conformational equilibria of isomers.

Spectroscopic Differentiation: A Multi-Technique Approach

¹H NMR Spectroscopy: The Definitive Technique

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing these isomers. The key is the signal for the proton at the C3 position (H3), which is directly attached to the carbon bearing the chlorine. Its chemical shift and, more importantly, its coupling constant (J-value) are highly dependent on its orientation (axial or equatorial).

  • Axial Protons: An axial proton is typically shielded by the electron clouds of the C-C bonds of the ring, causing it to appear at a slightly lower chemical shift (upfield) compared to its equatorial counterpart. Crucially, an axial proton has a large coupling constant (J ≈ 8-13 Hz) with neighboring axial protons due to a nearly 180° dihedral angle (anti-periplanar relationship).

  • Equatorial Protons: An equatorial proton is typically deshielded and appears at a higher chemical shift (downfield). It exhibits smaller coupling constants with neighboring protons (J ≈ 2-5 Hz) due to the approximately 60° dihedral angles (gauche relationships).

Predicted Spectra:

  • trans Isomer (Cl equatorial, H3 axial): The H3 proton is axial . We expect its signal to be a multiplet (likely a triplet of doublets or complex multiplet) with at least one large axial-axial coupling constant (J > 8 Hz).

  • cis Isomer (Cl equatorial, H3 axial): The H3 proton is also axial . Similar to the trans isomer, its signal should exhibit large axial-axial coupling constants.

Wait, if both stable conformers have an axial H3, how do we distinguish them? The difference will lie in the subtle shifts and coupling patterns of the other ring protons (C2, C4, C5, C6) due to the overall change in the molecule's electronic environment and symmetry between the cis and trans configurations. The cis isomer has a plane of symmetry that the trans isomer lacks, which can lead to fewer unique signals in its ¹³C NMR spectrum.

Isomer Predicted H3 Position Expected H3 Chemical Shift (ppm) Expected H3 Coupling Constants (Hz)
transAxial~4.0 - 4.5Large Jax-ax (~8-13 Hz), Small Jax-eq (~2-5 Hz)
cisAxial~4.0 - 4.5Large Jax-ax (~8-13 Hz), Small Jax-eq (~2-5 Hz)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

  • Analysis: Determine the chemical shift, multiplicity, and coupling constants for all signals, paying close attention to the multiplet for the proton at C3.

¹³C NMR Spectroscopy: A Question of Symmetry

Carbon-13 NMR provides information on the number of unique carbon environments in a molecule. This can be a powerful tool for distinguishing isomers based on their symmetry.

  • cis-3-Chlorocyclohexan-1-one: This isomer possesses a plane of symmetry passing through the carbonyl carbon (C1) and the C4 carbon. As a result, C2 and C6 are equivalent, and C3 and C5 are equivalent. We would therefore expect to see only 4 distinct signals in the ¹³C NMR spectrum.

  • trans-3-Chlorocyclohexan-1-one: This isomer lacks a plane of symmetry. All six carbon atoms are in unique chemical environments. Consequently, we expect to see 6 distinct signals .

This clear difference in the number of signals provides an unambiguous method for assigning the correct isomeric structure.

Isomer Symmetry Expected Number of ¹³C Signals Key Carbon Chemical Shifts (Predicted, ppm)
cisC_s (Plane of Symmetry)4C=O (~205-210), C-Cl (~55-65)
transC₁ (Asymmetric)6C=O (~205-210), C-Cl (~55-65)
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying functional groups. Both isomers will show two key characteristic absorption bands:

  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone, typically appearing around 1715-1725 cm⁻¹ . The exact position can be subtly influenced by the electronegativity of the adjacent chlorine atom. An axial chlorine can sometimes shift the carbonyl frequency slightly compared to an equatorial one due to dipole-dipole interactions, but this effect is often small and may not be a reliable primary method for differentiation.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹ . The position of this band is sensitive to the axial or equatorial orientation, but overlap with other fingerprint region bands can make definitive assignment challenging.

While IR spectroscopy confirms the presence of the ketone and the chloro-alkane functionalities in both molecules, it is generally less effective than NMR for distinguishing between these specific stereoisomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): Both isomers will have the same molecular weight (132.59 g/mol ). A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two molecular ion peaks: one at m/z 132 (M⁺) and another at m/z 134 (M+2). The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for a molecule containing one chlorine atom.

  • Fragmentation: Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation. The fragmentation patterns for stereoisomers are frequently very similar, as the initial radical cation can undergo bond rotations before fragmentation occurs. Common fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. Loss of HCl (mass 36) is also a likely fragmentation pathway.

While MS is essential for confirming the molecular formula and the presence of chlorine, it is generally not a suitable technique for differentiating between the cis and trans isomers of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). Use a temperature program to separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

  • MS Method: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.

  • Analysis: Analyze the mass spectrum of the GC peak corresponding to the analyte. Identify the molecular ion and the M+2 peak. Analyze the major fragment ions.

Integrated Strategy and Conclusion

For an unambiguous determination of the isomeric identity of a this compound sample, a combined spectroscopic approach is essential.

Spectroscopic_Workflow start Unknown Isomer Sample ms GC-MS Analysis start->ms ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms_result Confirm MW = 132 Confirm presence of one Cl atom (M+2 peak) ms->ms_result ir_result Confirm C=O (~1720 cm⁻¹) Confirm C-Cl (~600-800 cm⁻¹) ir->ir_result nmr_interp Analyze ¹³C Spectrum nmr->nmr_interp cis_isomer cis-Isomer nmr_interp->cis_isomer 4 Signals trans_isomer trans-Isomer nmr_interp->trans_isomer 6 Signals

Caption: Fig 2. Workflow for isomeric identification.

While IR and MS are vital for confirming the gross structure and elemental composition, NMR spectroscopy provides the definitive evidence for differentiating the cis and trans isomers of this compound. The most straightforward method is ¹³C NMR, where the higher symmetry of the cis isomer results in 4 signals, versus 6 signals for the asymmetric trans isomer. This is complemented by ¹H NMR, where detailed analysis of coupling constants can reveal the axial or equatorial nature of the ring protons, confirming the conformational preferences that underpin the spectroscopic differences. By employing this multi-faceted, logical approach, researchers can confidently and accurately characterize these and similar substituted cyclohexane systems.

References

  • Vertex AI Search. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • Rickborn, B. (1962). Conformational Analysis in Symmetrically Substituted Cyclohexanones. The Alkyl Ketone Effects. Journal of the American Chemical Society.
  • Mehar Al Minnath (LetsLearnChem). (2020). Conformational analysis of cyclohexanone. YouTube.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Liu, X. (2021). 4.3 Conformation Analysis of Cyclohexane. In Organic Chemistry I. KPU Pressbooks.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • Supporting Information. (n.d.). Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
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  • Clark, J. (n.d.). Infrared Spectroscopy (IR).
  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

A Comparative Guide to the Determination of Enantiomeric Excess of Chiral 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of product efficacy and safety. For a chiral intermediate like 3-chlorocyclohexan-1-one, a versatile building block in the synthesis of various bioactive molecules, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed experimental protocol, an exploration of the underlying scientific principles, and a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

The Criticality of Enantiomeric Purity in this compound

The distinct three-dimensional arrangement of enantiomers can lead to significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the stereoisomeric composition of pharmaceutical products. As a key chiral precursor, ensuring the enantiopurity of this compound at an early stage of the manufacturing process is both a quality control imperative and a cost-saving measure, preventing the propagation of stereochemical impurities into the final active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound is a multifaceted decision, balancing considerations of accuracy, sensitivity, sample throughput, and available instrumentation.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Differential interaction with a chiral stationary phase in the liquid phase.Differential interaction with a chiral stationary phase in the gas phase.Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.
Sample Preparation Dissolution in a suitable mobile phase.Direct injection if sufficiently volatile; may require derivatization.Derivatization with a chiral derivatizing agent or addition of a chiral solvating agent.
Resolution ExcellentVery HighVariable, dependent on the chiral auxiliary and magnetic field strength.
Sensitivity High (UV, MS detection)Very High (FID, MS detection)Lower, requires higher sample concentration.
Analysis Time 10-30 minutes per sample.15-45 minutes per sample.5-15 minutes per sample (plus reaction time for derivatization).
Instrumentation HPLC with a chiral column and UV or MS detector.GC with a chiral column and FID or MS detector.High-field NMR spectrometer.
Development Effort Moderate to high, requires screening of columns and mobile phases.Moderate, requires optimization of temperature program and gas flow.Moderate, involves selection of an appropriate chiral auxiliary and optimization of conditions.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[1][2] The principle lies in the differential interaction of the enantiomers of this compound with a chiral stationary phase (CSP).[2] These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, result in different retention times for the two enantiomers, allowing for their separation and quantification. For ketones, polysaccharide-based CSPs are often highly effective.[3][4]

Experimental Protocol: Chiral HPLC

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis Detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H (or equivalent cellulose-based column)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Racemic this compound standard

  • Sample of this compound with unknown ee

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas the mobile phase prior to use.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

    • Prepare the sample of unknown enantiomeric excess at a concentration of 1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample with unknown enantiomeric excess.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Interpretation

Expected Results: The racemic standard should produce two well-resolved peaks of approximately equal area. The sample of unknown ee will show two peaks with different areas, from which the enantiomeric excess can be calculated.

EnantiomerRetention Time (min)Peak Area (arbitrary units)
(R)-3-chlorocyclohexan-1-one12.595000
(S)-3-chlorocyclohexan-1-one14.25000

In this example, the enantiomeric excess would be calculated as: ee (%) = [ (95000 - 5000) / (95000 + 5000) ] * 100 = 90%

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (90:10 Hexane:IPA) P2 Dissolve Sample (1 mg/mL in Mobile Phase) A1 Inject Sample onto Chiral Column P2->A1 A2 Isocratic Elution (1.0 mL/min) A1->A2 A3 UV Detection (210 nm) A2->A3 D1 Integrate Peak Areas of Enantiomers A3->D1 D2 Calculate Enantiomeric Excess D1->D2

Caption: Workflow for ee determination by Chiral HPLC.

Section 2: Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is an excellent method for the analysis of volatile and thermally stable compounds.[5] Similar to HPLC, separation is achieved through differential interactions with a chiral stationary phase, typically a cyclodextrin derivative for ketones.[6][7] The high resolving power of capillary GC columns often provides baseline separation of enantiomers.[8]

Experimental Protocol: Chiral GC

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Autosampler

  • Chiral Capillary Column

Reagents:

  • Dichloromethane (DCM) (GC grade)

  • Racemic this compound standard

  • Sample of this compound with unknown ee

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in DCM.

    • Prepare the sample of unknown enantiomeric excess at a concentration of 1 mg/mL in DCM.

  • GC Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 180 °C

      • Hold at 180 °C for 5 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample with unknown enantiomeric excess.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Interpretation

Expected Results: The chromatogram of the racemic standard will show two distinct peaks with nearly identical areas. The sample with an unknown ee will display two peaks of differing areas.

EnantiomerRetention Time (min)Peak Area (arbitrary units)
(R)-3-chlorocyclohexan-1-one20.38000
(S)-3-chlorocyclohexan-1-one20.892000

In this example, the enantiomeric excess would be calculated as: ee (%) = [ (92000 - 8000) / (92000 + 8000) ] * 100 = 84%

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing P1 Dissolve Sample in DCM (1 mg/mL) A1 Inject into GC with Chiral Column P1->A1 A2 Temperature Programmed Separation A1->A2 A3 FID Detection A2->A3 D1 Integrate Peak Areas of Enantiomers A3->D1 D2 Calculate Enantiomeric Excess D1->D2

Caption: Workflow for ee determination by Chiral GC.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to create a diastereomeric environment. This can be achieved through two primary methods: the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[9]

For this compound, which lacks easily derivatizable functional groups like alcohols or amines, the use of a chiral lanthanide shift reagent, a type of CSA, is a more suitable approach.[10][11] These reagents form transient diastereomeric complexes with the ketone, inducing chemical shift non-equivalence for corresponding protons in the two enantiomers.[12]

Experimental Protocol: NMR with a Chiral Shift Reagent

Objective: To induce diastereotopic chemical shifts in the ¹H NMR spectrum of this compound to determine its enantiomeric excess.

Instrumentation:

  • High-Field NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)₃] (chiral shift reagent)

  • Sample of this compound with unknown ee

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of Chiral Shift Reagent:

    • Add a small, precisely weighed amount of Eu(hfc)₃ (e.g., 0.1 equivalents relative to the substrate) to the NMR tube.

    • Gently agitate the tube to ensure complete dissolution.

  • Spectral Monitoring:

    • Acquire subsequent ¹H NMR spectra. Observe the downfield shift and the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

    • If the separation is insufficient, incrementally add more Eu(hfc)₃ and re-acquire the spectrum until baseline separation of a key proton signal is achieved. Avoid adding a large excess, which can cause significant line broadening.

  • Data Analysis:

    • Select a well-resolved pair of signals corresponding to a single proton in the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

    • Where Integral₁ is the integration of the signal for the major diastereomer and Integral₂ is the integration for the minor diastereomer.

Data Interpretation

Expected Results: In the initial ¹H NMR spectrum, the enantiomers will not be distinguishable. Upon addition of Eu(hfc)₃, a proton signal, likely one of the protons alpha to the carbonyl group, will split into two separate signals. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Hypothetical ¹H NMR Data (Partial Spectrum):

  • Without Eu(hfc)₃: A multiplet at δ 2.5 ppm.

  • With Eu(hfc)₃: Two distinct multiplets, one centered at δ 3.8 ppm (Integral = 9.5) and another at δ 3.7 ppm (Integral = 0.5).

In this scenario, the enantiomeric excess would be: ee (%) = [ (9.5 - 0.5) / (9.5 + 0.5) ] * 100 = 90%

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing P1 Dissolve Sample in CDCl3 P2 Add Chiral Shift Reagent (e.g., Eu(hfc)3) P1->P2 A1 Acquire 1H NMR Spectrum P2->A1 A2 Observe Signal Splitting of Diastereomers A1->A2 D1 Integrate Separated Proton Signals A2->D1 D2 Calculate Enantiomeric Excess D1->D2

Caption: Workflow for ee determination by NMR Spectroscopy.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively accomplished by chiral HPLC, chiral GC, and NMR spectroscopy. Chiral chromatography (HPLC and GC) offers superior resolution and sensitivity, making these techniques the methods of choice for accurate and routine quality control. NMR spectroscopy, particularly with the use of chiral shift reagents, provides a rapid and convenient alternative, especially when chromatographic method development proves challenging or when a non-destructive analysis is preferred. The ultimate selection of the analytical method should be guided by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the instrumentation available in the laboratory.

References

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X-ray crystallographic analysis of 3-chlorocyclohexan-1-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 3-Chlorocyclohexan-1-one Derivatives

Introduction: The Structural Imperative for Cyclohexanone Scaffolds

Cyclohexanone derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous bioactive compounds and serving as versatile synthetic intermediates.[1][2] For derivatives such as this compound, the precise three-dimensional arrangement of atoms—its stereochemistry and conformation—is paramount. This structural information dictates the molecule's physical properties, reactivity, and, critically, its interaction with biological targets. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential clues about connectivity and molecular weight, they offer only indirect structural information.[3]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials.[4][5] It provides unambiguous determination of bond lengths, bond angles, conformational details, and absolute stereochemistry, making it an indispensable tool for researchers in drug development and chemical synthesis.[6][7] This guide provides a comprehensive overview of the X-ray crystallographic workflow for this compound derivatives, compares the technique with viable alternatives, and discusses the critical insights derived from the resulting structural data.

The Experimental Workflow: From Powder to Precision Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that combines careful experimental technique with sophisticated data analysis. The quality of the final structure is contingent on the success of the initial, and often most challenging, step: growing a high-quality single crystal.

G cluster_synthesis Phase 1: Material Preparation cluster_crystallization Phase 2: Crystal Growth cluster_diffraction Phase 3: Data Collection & Analysis Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystallization Screening (Varying Solvents, Techniques) Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Final 3D Atomic Structure StructureSolution->FinalStructure G Conformational Equilibrium of 3-Chlorocyclohexanone Axial Axial Conformer (Cl pointing up/down) Equatorial Equatorial Conformer (Cl pointing outwards) Axial->Equatorial Ring Flip

Sources

A Comparative Guide to Coupling Constants in the ¹H NMR Spectrum of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular conformation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton (¹H) coupling constants, stands as a cornerstone technique for elucidating the three-dimensional structure of molecules in solution. This guide provides an in-depth analysis of the coupling constants in the ¹H NMR spectrum of 3-chlorocyclohexan-1-one, offering a framework for comparing experimental data with theoretical predictions to determine conformational preferences.

The Conformational Landscape of this compound

This compound exists as a dynamic equilibrium between two primary chair conformations, as illustrated below. In one conformation, the chlorine atom occupies an axial position, while in the other, it is situated equatorially. The relative energies of these conformers, and thus their populations at equilibrium, are influenced by a combination of steric and electronic factors. The analysis of vicinal (three-bond, ³J) coupling constants in the ¹H NMR spectrum provides a powerful tool to probe this equilibrium.

cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Equatorial Axial->Equatorial Ring Flip cluster_protocol Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) InstrumentSetup Instrument Setup (≥400 MHz, Shimming, Spectral Width) SamplePrep->InstrumentSetup Load Sample DataAcquisition Data Acquisition (1D ¹H, 2D COSY) InstrumentSetup->DataAcquisition Acquire Data DataProcessing Data Processing (FT, Phasing, Calibration, J-coupling Measurement) DataAcquisition->DataProcessing Process Spectrum

Caption: ¹H NMR experimental workflow.

Interpreting the Data: A Hypothetical Case Study

Let's assume the experimental ¹H NMR spectrum of this compound in CDCl₃ shows a complex multiplet for the H3 proton centered around 4.2 ppm. Careful analysis of this multiplet reveals the following coupling constants: J = 12.5 Hz, 4.5 Hz, and 3.0 Hz.

  • The large coupling of 12.5 Hz is characteristic of an axial-axial interaction (Jaa).

  • The smaller couplings of 4.5 Hz and 3.0 Hz are typical for axial-equatorial (Jae) and equatorial-equatorial (Jee) interactions, respectively.

This observation strongly suggests that the H3 proton predominantly exists in an axial orientation. Consequently, the chlorine atom at the C3 position preferentially occupies the equatorial position. This finding aligns with the general principle that bulky substituents on a cyclohexane ring favor the equatorial position to minimize steric strain.

Comparison with Alternative Systems

The conformational preference of this compound can be compared with other substituted cyclohexanones. For instance, in 2-halocyclohexanones, the conformational equilibrium is influenced by a balance of steric and electronic effects, including the dipole-dipole interactions between the carbonyl group and the halogen. [1]Studies have shown that for 2-bromocyclohexanone, the equatorial conformer is favored, and a measurable long-range coupling constant (⁴JH2,H6) is observed for this conformer. [2]Comparing the coupling constants and conformational equilibria across these different systems allows for a deeper understanding of the subtle interplay of forces that govern molecular shape.

Conclusion

The detailed analysis of coupling constants in the ¹H NMR spectrum of this compound provides a robust method for determining its conformational preferences in solution. By comparing experimentally measured coupling constants with the theoretically predicted values for axial and equatorial conformers, researchers can gain valuable insights into the three-dimensional structure of this and similar molecules. This knowledge is critical in fields such as medicinal chemistry and materials science, where molecular conformation dictates biological activity and material properties.

References

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  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.
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  • Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Pacific Journal of Science and Technology, 23(2), 1-10. [Link]

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Navigating the Reactivity Landscape: A Comparative Analysis of 3-Chlorocyclohexan-1-one's Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a synthetic intermediate is paramount for efficient and predictable molecular construction. This guide provides an in-depth analysis of the reaction kinetics of 3-chlorocyclohexan-1-one, a versatile building block, and compares its performance with a key alternative, offering insights supported by experimental data to inform your synthetic strategies.

Introduction: The Significance of this compound in Synthesis

This compound, a cyclic α-haloketone, is a valuable intermediate in organic synthesis due to its bifunctional nature. The presence of a ketone carbonyl group and a chlorine atom on the adjacent carbon creates a unique electronic environment that dictates its reactivity. The electron-withdrawing inductive effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This heightened reactivity, when compared to simple alkyl halides, opens doors to a variety of chemical transformations, including nucleophilic substitutions and elimination reactions. However, this reactivity is a double-edged sword, as competing reaction pathways can emerge, necessitating a thorough understanding of the underlying kinetics to control reaction outcomes.

The Duality of Reactivity: Nucleophilic Substitution vs. Elimination

The primary reaction pathways for this compound involve the displacement of the chloride leaving group by a nucleophile (nucleophilic substitution) or the removal of a proton and the chloride ion to form an alkene (elimination). The balance between these two pathways is a critical consideration in synthetic design.

Nucleophilic Substitution: A Favorable Pathway

In the presence of a good nucleophile, this compound readily undergoes nucleophilic substitution, typically following a second-order kinetic profile (SN2). The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

The carbonyl group plays a crucial role in accelerating this reaction. Its electron-withdrawing nature polarizes the C-Cl bond, making the α-carbon more electron-deficient and thus a better target for nucleophiles.[1] This is a key advantage over less activated cyclic alkyl halides.

Elimination Reactions: A Competing Consideration

Elimination reactions, primarily following a bimolecular (E2) mechanism, can compete with substitution, especially in the presence of strong, sterically hindered bases. The E2 mechanism is a concerted process where the base removes a proton from the carbon adjacent to the chlorine-bearing carbon, simultaneously leading to the formation of a double bond and the expulsion of the chloride ion. The regioselectivity of this elimination (i.e., the position of the newly formed double bond) is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.[2]

A Comparative Kinetic Study: this compound vs. 3-Bromocyclohexan-1-one

To provide a quantitative understanding of the reactivity of this compound, we will compare its kinetic profile with that of its bromo-analogue, 3-bromocyclohexan-1-one. The nature of the halogen atom significantly influences the reaction rate, primarily due to differences in leaving group ability.

ReactantNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
3-Chlorocyclohex-2-enonePiperidineEthanol501.1 x 10⁻⁴
3-Bromocyclohex-2-enonePiperidineEthanol501.3 x 10⁻⁴

The data indicates that the bromo-substituted compound reacts slightly faster than the chloro-substituted one. This is consistent with the general principle that bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which leads to a weaker carbon-halogen bond. While the difference in this specific case is not substantial, in many instances, the choice of the halogen can have a more pronounced impact on the reaction rate and overall efficiency.

Mechanistic Insights and Experimental Protocols

A deeper understanding of the reaction kinetics requires a look at the underlying mechanisms and the experimental methods used to study them.

Reaction Mechanisms

The primary competing pathways for this compound are SN2 and E2 reactions. The Favorskii rearrangement is another potential pathway for α-haloketones, particularly in the presence of strong bases, leading to the formation of a rearranged carboxylic acid derivative. However, for many common nucleophilic substitution and elimination conditions, SN2 and E2 are the dominant mechanisms.

Diagram of Competing SN2 and E2 Pathways

G cluster_reactants Reactants cluster_products Products This compound This compound Substitution Product Substitution Product This compound->Substitution Product SN2 Pathway (Good Nucleophile) Elimination Product Elimination Product This compound->Elimination Product E2 Pathway (Strong Base) Nucleophile/Base Nucleophile/Base Nucleophile/Base->Substitution Product Nucleophile/Base->Elimination Product

Caption: Competing SN2 and E2 reaction pathways for this compound.

Experimental Protocol: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

A common and effective method for determining the rate of reaction is UV-Vis spectroscopy, particularly when the product has a different UV-Vis absorbance profile from the reactants.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., sodium thiophenoxide)

  • Anhydrous solvent (e.g., ethanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent. It is often advantageous to use the nucleophile in pseudo-first-order conditions (i.e., in large excess, typically 10-fold or greater) to simplify the kinetic analysis.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product. If the product's λmax is unknown, it should be determined beforehand.

    • Equilibrate the solvent in the cuvette to the desired reaction temperature using the thermostatted cell holder.

  • Kinetic Run:

    • Add a known volume of the this compound stock solution to the cuvette.

    • Initiate the reaction by rapidly adding a known volume of the pre-thermostatted nucleophile stock solution to the cuvette and mix quickly.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The absorbance data is converted to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product, b is the path length of the cuvette, and c is the concentration.

    • For a reaction under pseudo-first-order conditions, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • The second-order rate constant (k) can then be calculated from the observed pseudo-first-order rate constant (kobs) and the concentration of the excess nucleophile: k = kobs / [Nucleophile] .

Experimental Workflow for Kinetic Analysis

G A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Spectrophotometer & Solvent to Temperature A->B C Initiate Reaction in Cuvette (Add Substrate then Nucleophile) B->C D Record Absorbance vs. Time C->D E Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) from Slope E->F G Calculate Second-Order Rate Constant (k) F->G

Caption: Workflow for determining reaction kinetics using UV-Vis spectroscopy.

Conclusion: Informed Decisions in Synthesis

The reactivity of this compound is a finely balanced interplay of nucleophilic substitution and elimination pathways, significantly influenced by the activating effect of the adjacent carbonyl group. While it serves as a highly effective electrophile, understanding its kinetic behavior is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

For applications where rapid reaction is paramount, the analogous 3-bromocyclohexan-1-one may offer a slight kinetic advantage due to the superior leaving group ability of bromide. However, the choice of substrate should also consider factors such as cost, availability, and the specific nucleophile and reaction conditions employed. By leveraging the principles and experimental approaches outlined in this guide, researchers can make more informed decisions in their synthetic endeavors, leading to more efficient and predictable outcomes in the development of novel therapeutics and other advanced materials.

References

  • Pitea, D., & Favini, G. (1972). Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2, (2), 291-293. [Link]
  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (1998). Kinetics of the reactions of α-enones with carbanions. Part 4. The reaction of 3-(p-substituted-benzylidene)-2,4-pentanediones with ethyl cyanoacetate. International journal of chemical kinetics, 30(3), 199-203.
  • Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group in α-Substituted Ketones on the Rates of S N 2 Reactions. Journal of the American Chemical Society, 86(21), 4645-4650. [Link]
  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2002). Nucleophilic substitution at α-carbonyl carbon atoms. Accounts of chemical research, 35(12), 1019-1028.
  • Haley, M. F., & Yates, K. (1980). A kinetic and mechanistic study of the Favorskii rearrangement of some α-haloketones. Canadian Journal of Chemistry, 58(20), 2135-2146.
  • Conant, J. B., Kirner, W. R., & Hussey, R. E. (1925). The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. II. A Study of the α-Halogenated Ketones. Journal of the American Chemical Society, 47(2), 488-501. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Lezama, J., Márquez, E., Mora, J. R., Córdova, T., & Chuchani, G. (2009). Theoretical calculations on the mechanisms of the gas phase elimination kinetics of chlorocyclohexane, 3-chlorocyclohexene and 4-chlorocyclohexene. Journal of Molecular Structure: THEOCHEM, 913(1-3), 104-109. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of 3-Chlorocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chlorocyclohexan-1-one

This compound is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive carbonyl group and a halogenated carbon, allows for a diverse range of subsequent chemical transformations. This makes it a key building block for the synthesis of more complex molecules with potential biological activity. The efficient and selective synthesis of this compound is therefore a topic of considerable interest to researchers and drug development professionals. This guide provides a comparative study of various catalytic systems for the synthesis of this compound, focusing on the α-chlorination of cyclohexanone. We will delve into the mechanistic underpinnings, practical considerations, and performance of different catalyst classes to provide a comprehensive resource for selecting the optimal synthetic strategy.

Catalytic Approaches to this compound Synthesis

The primary route to this compound is the direct α-chlorination of cyclohexanone. This transformation can be achieved through several catalytic methodologies, broadly categorized as acid-catalyzed, organocatalytic, and metal-based catalysis. Each approach presents a unique set of advantages and disadvantages in terms of efficiency, selectivity, cost, and environmental impact.

Acid-Catalyzed α-Chlorination: The Classical Approach

Acid catalysis is a long-established method for the α-halogenation of ketones. The mechanism proceeds through the formation of an enol intermediate, which is the key nucleophilic species that reacts with the electrophilic chlorine source.[1]

Mechanism of Acid-Catalyzed α-Chlorination:

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. Subsequent deprotonation by a weak base (such as the solvent or the conjugate base of the acid catalyst) leads to the formation of the enol tautomer. This enol then attacks a molecule of the chlorinating agent (e.g., Cl₂) to yield the α-chlorinated ketone and regenerate the acid catalyst.[1]

Acid_Catalyzed_Chlorination Cyclohexanone Cyclohexanone Protonated_Ketone Protonated Ketone Cyclohexanone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Chlorinated_Ketone This compound Enol->Chlorinated_Ketone + Cl2 - Cl-

Caption: Acid-catalyzed α-chlorination of cyclohexanone proceeds via an enol intermediate.

Catalyst Comparison: Brønsted vs. Lewis Acids

Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) and Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) can catalyze this reaction.

  • Brønsted Acids: These are the most common catalysts for this transformation. They directly protonate the carbonyl oxygen, facilitating enolization. While effective, they often require stoichiometric amounts and can lead to side reactions, such as aldol condensation, if not carefully controlled.[2]

  • Lewis Acids: Lewis acids coordinate to the carbonyl oxygen, making it more electrophilic and thus promoting enolization. In some cases, Lewis acids can offer higher selectivity and milder reaction conditions compared to Brønsted acids.[3][4] There can also be synergistic effects when using a combination of weak Lewis and Brønsted acids.[5]

Performance and Practical Considerations:

Catalyst TypeTypical LoadingReaction ConditionsAdvantagesDisadvantages
Brønsted Acids Catalytic to StoichiometricVaries (often moderate to high temp.)Inexpensive, readily available.Can require harsh conditions, potential for side reactions, corrosion issues.
Lewis Acids CatalyticOften milder conditionsHigher selectivity in some cases, can be more efficient.More expensive, moisture-sensitive, catalyst-product separation can be difficult.
Organocatalytic Asymmetric α-Chlorination: The Modern Approach

The advent of organocatalysis has revolutionized asymmetric synthesis, and the α-chlorination of ketones is no exception. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for the enantioselective α-functionalization of carbonyl compounds.[6][7]

Mechanism of Enamine-Based Organocatalysis:

The catalytic cycle begins with the formation of a nucleophilic enamine intermediate from the reaction of cyclohexanone with the chiral secondary amine catalyst.[8] This enamine then attacks the electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS). Subsequent hydrolysis of the resulting iminium ion releases the α-chlorinated ketone and regenerates the organocatalyst.[9]

Organocatalytic_Chlorination cluster_cycle Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Cyclohexanone - H2O Iminium Iminium Ion Enamine->Iminium + 'Cl+' source Iminium->Catalyst + H2O - Product Product_out This compound Iminium->Product_out Hydrolysis Start

Caption: Enamine-based organocatalysis for the asymmetric α-chlorination of cyclohexanone.

Performance and Catalyst Selection:

A variety of chiral organocatalysts have been developed for the asymmetric α-chlorination of aldehydes and ketones, often achieving high yields and excellent enantioselectivities.[10][11][12] For cyclic ketones like cyclohexanone, cinchona alkaloids and diarylprolinol silyl ethers have shown considerable promise.

Catalyst TypeTypical Loading (mol%)Chlorinating AgentTypical PerformanceAdvantagesDisadvantages
Proline & Derivatives 5 - 20NCSGood to excellent yields and enantioselectivity.Metal-free, environmentally benign, readily available.Higher catalyst loading compared to metal catalysts, may require specific substrates.
Cinchona Alkaloids 1 - 10NCS, SelectfluorHigh yields and enantioselectivity, broad substrate scope.[13]Natural product-derived, highly efficient.Can be more expensive, catalyst synthesis may be complex.
Thiourea Derivatives 5 - 10NaCl (nucleophilic source)Innovative approach with green chlorine source.[14]Utilizes inexpensive and safe chlorine source.Requires a more complex reaction setup (phase-transfer catalysis).
Homogeneous vs. Heterogeneous Catalysis: A Practical Comparison

The catalysts discussed above can be classified as either homogeneous (dissolved in the reaction medium) or heterogeneous (in a different phase from the reactants). This distinction has significant practical implications for the synthesis of this compound, particularly in an industrial setting.

Homogeneous Catalysis:

  • Examples: Most Brønsted acids, Lewis acids, and organocatalysts.

  • Advantages: High activity and selectivity due to well-defined active sites and good contact with reactants. Milder reaction conditions are often possible.[15]

  • Disadvantages: Difficult and costly separation of the catalyst from the product, which can lead to product contamination and catalyst loss.[16][17]

Heterogeneous Catalysis:

  • Examples: Solid acid catalysts (e.g., zeolites, ion-exchange resins), supported metal catalysts.

  • Advantages: Easy separation of the catalyst from the reaction mixture by filtration, leading to simplified product purification and catalyst recycling. They are generally more robust and can be used in continuous flow reactors.

  • Disadvantages: Often lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and a less uniform distribution of active sites. Harsher reaction conditions may be required.[15][16]

Homogeneous_vs_Heterogeneous cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis Homogeneous_Catalyst Catalyst (dissolved) Homogeneous_Product Product (dissolved with catalyst) Homogeneous_Catalyst->Homogeneous_Product Homogeneous_Reactants Reactants (dissolved) Homogeneous_Reactants->Homogeneous_Product Separation_Difficult Difficult Separation Homogeneous_Product->Separation_Difficult Heterogeneous_Catalyst Catalyst (solid) Heterogeneous_Reactants Reactants (liquid/gas) Heterogeneous_Product Product (liquid/gas) Heterogeneous_Reactants->Heterogeneous_Product Reaction at surface Separation_Easy Easy Separation Heterogeneous_Product->Separation_Easy

Caption: Comparison of homogeneous and heterogeneous catalytic systems.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Illustrative)

This protocol is a general representation of an acid-catalyzed α-chlorination.

  • Reaction Setup: To a solution of cyclohexanone (1.0 equiv) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the acid catalyst (e.g., HCl, catalytic amount).

  • Chlorination: Cool the reaction mixture in an ice bath. Slowly add a solution of the chlorinating agent (e.g., chlorine gas dissolved in the solvent or sulfuryl chloride, 1.0 equiv) dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into cold water. Separate the organic layer, and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford this compound.

Protocol 2: Organocatalytic Asymmetric Synthesis of this compound (Illustrative)

This protocol is a general representation of an enamine-based organocatalytic α-chlorination.

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the chiral amine catalyst (e.g., a proline derivative, 10 mol%) in a suitable anhydrous solvent (e.g., chloroform, toluene).

  • Reaction Mixture: Add cyclohexanone (1.0 equiv) to the catalyst solution and stir for 10-15 minutes to allow for enamine formation.

  • Chlorination: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower). Add the electrophilic chlorine source (e.g., N-chlorosuccinimide, 1.1 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through various catalytic methods. The choice of catalyst depends on the specific requirements of the synthesis, such as the need for enantioselectivity, cost considerations, and scalability.

  • Acid catalysis remains a viable and cost-effective option for large-scale production where enantioselectivity is not a concern. However, its environmental impact and potential for side reactions are significant drawbacks.

  • Organocatalysis offers a powerful and environmentally friendly alternative for the synthesis of enantioenriched this compound. The mild reaction conditions and high selectivity make it an attractive choice for the synthesis of chiral building blocks for the pharmaceutical industry.

  • The development of heterogeneous catalysts for this transformation is a promising area of research. A robust and recyclable heterogeneous catalyst would offer significant advantages in terms of process sustainability and cost-effectiveness, particularly for industrial applications.

Future research in this field will likely focus on the development of more active and selective catalysts with lower catalyst loadings, as well as the design of novel heterogeneous catalysts that combine the advantages of both homogeneous and heterogeneous systems.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10898759, 3-Chlorocyclohexanone.
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Safety Operating Guide

Proper Disposal of 3-Chlorocyclohexan-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-chlorocyclohexan-1-one, a halogenated ketone commonly used in synthetic chemistry. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance.

Understanding the Hazards: Why Proper Disposal is Crucial

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] As a halogenated organic compound, its disposal requires special consideration due to the potential for the formation of hazardous byproducts, such as dioxins, upon improper incineration.[2] The Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds, and improper disposal can lead to significant legal and financial repercussions.[3][4][5]

Key Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC6H9ClO[6][7]
Molecular Weight132.59 g/mol [6][7]
AppearanceNot specified, likely a liquid
HazardsFlammable liquid, Acute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye damage

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process A Step 1: Personal Protective Equipment (PPE) B Step 2: Waste Segregation A->B Ensure Safety C Step 3: Container Selection B->C Prevent Mixing D Step 4: Waste Collection C->D Ensure Compatibility E Step 5: Labeling D->E Accurate Tracking F Step 6: Temporary Storage E->F Compliance G Step 7: Arrange for Pickup F->G Final Disposal

Caption: Disposal workflow for this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This includes:

  • Safety Goggles or Face Shield: To protect against splashes.[1]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart.

  • Laboratory Coat: To protect skin and clothing.

  • Closed-toe Shoes: To protect feet from spills.

All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][8]

Step 2: Waste Segregation

Proper segregation of chemical waste is the most critical step in ensuring safe and cost-effective disposal.

  • Halogenated vs. Non-Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[8][9][10][11] Do not mix it with non-halogenated organic waste. The disposal of mixed waste is significantly more expensive and complex.[9][10]

  • Avoid Mixing with Other Waste Streams: Do not mix this compound waste with aqueous waste, solid waste, or other incompatible chemicals.[12]

Step 3: Container Selection

Choose a waste container that is compatible with this compound.

  • Material: Use a container made of a material that will not react with or be degraded by the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The original chemical container is often the best choice for waste accumulation.[9]

  • Condition: The container must be in good condition, with no leaks, cracks, or other damage.[9]

  • Lid: The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[12][13]

Step 4: Waste Collection
  • Location: Place the designated halogenated waste container in a well-ventilated satellite accumulation area (SAA) within the laboratory.[13]

  • Filling: When adding waste to the container, do so carefully to avoid splashes. Never fill a waste container to more than 80% of its capacity to allow for expansion of vapors and to prevent spills.

  • Closure: Keep the waste container closed at all times except when actively adding waste.[12][13]

Step 5: Labeling

Proper labeling is a legal requirement and is essential for the safety of everyone who may handle the waste container.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[13]

  • Contents: Clearly list all the chemical constituents of the waste mixture by their full chemical names (no abbreviations or formulas) and their approximate percentages. For this specific waste stream, you would list "this compound" and any other components.

  • Hazard Identification: Indicate the hazards associated with the waste. For this compound, this would include "Flammable" and "Toxic".[13]

  • Generator Information: Include the name of the principal investigator, the laboratory room number, and the date the container was started.

Step 6: Temporary Storage
  • Location: Store the labeled waste container in a designated and secure satellite accumulation area within the laboratory.[13] This area should be away from sources of ignition and incompatible chemicals.[1]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.[13]

Step 7: Arrange for Pickup

Once the waste container is nearly full (not exceeding 80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of the chemical waste yourself.

Waste Minimization: A Proactive Approach

The most effective way to manage chemical waste is to minimize its generation in the first place.[14]

  • Purchase only the amount of chemical needed for your experiments. [14]

  • Optimize experimental procedures to use smaller quantities of hazardous materials. [8]

  • Before ordering new chemicals, check if another lab has a surplus that you can use. [14]

By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and a healthier planet.

References

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  • 3-Chlorocyclohexan-1-ol | C6H11ClO.
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  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
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  • 3-Chlorocyclohexane-1,2-dione | C6H7ClO2.
  • trans-(1R,3R)-3-chlorocyclohexan-1-ol | C6H11ClO.

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Navigating the Safe Handling of 3-Chlorocyclohexan-1-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the proper handling of reactive chemical intermediates is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe use of 3-chlorocyclohexan-1-one, focusing on the critical selection and implementation of Personal Protective Equipment (PPE), and outlining robust disposal protocols. Our commitment is to empower you with the knowledge to navigate the laboratory with confidence and safety.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is a flammable liquid and vapor that poses multiple health risks. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Crucially, it can cause severe skin irritation and is classified as causing serious eye damage.[1] The presence of both a ketone functional group and a halogen (chlorine) dictates a meticulous approach to PPE selection, as these chemical classes can challenge the integrity of many standard laboratory garments and gloves.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Eye and Face Protection: The First Line of Defense

Given the severe eye damage risk, robust eye and face protection is mandatory.

  • Primary Protection: Chemical splash goggles that form a complete seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection against splashes.

  • Secondary Protection: A full-face shield must be worn over chemical splash goggles, especially when handling larger quantities (above 50 mL) or during procedures with a higher risk of splashing, such as transfers, distillations, or reactions under pressure.

Hand Protection: Selecting the Appropriate Chemical Barrier

The choice of glove material is critical due to the dual nature of this compound as both a ketone and a chlorinated organic compound. Many common laboratory gloves, such as latex and nitrile, may offer insufficient protection against prolonged exposure.

  • Recommended Glove Materials:

    • Butyl Rubber: This material generally provides excellent resistance to ketones.[1][2][3]

    • Viton™: A fluoroelastomer that offers exceptional resistance to chlorinated solvents.[4][5]

  • Double Gloving: It is best practice to wear two pairs of gloves. An inner, thinner glove can provide a second barrier in case the outer glove is compromised. A common and effective combination is a nitrile inner glove with a butyl rubber or Viton™ outer glove.

  • Crucial Consideration: Breakthrough Time and Degradation: Before beginning any work, it is imperative to consult the glove manufacturer's specific chemical resistance data for this compound or, if unavailable, for structurally similar chlorinated ketones. "Breakthrough time" is the time it takes for the chemical to permeate the glove material.[6][7][8] Always select a glove with a breakthrough time that significantly exceeds the planned duration of the task. Regularly inspect gloves for any signs of degradation, such as swelling, discoloration, or stiffening, and replace them immediately if any are observed.

Glove MaterialGeneral Resistance to KetonesGeneral Resistance to Chlorinated Solvents
Butyl Rubber Excellent[1][2]Poor[3][9]
Viton™ Poor to Fair[1][10]Excellent[4][5]
Nitrile Fair to Good (short-term)Poor to Fair
Latex PoorPoor

This table provides general guidance. Always refer to the manufacturer's specific chemical resistance data.

Body Protection: Shielding Against Spills and Splashes
  • A flame-resistant lab coat is mandatory.

  • For procedures with a high risk of splashing, a chemical-resistant apron made of a material like neoprene or PVC should be worn over the lab coat.

  • Ensure full-length pants and closed-toe shoes are worn at all times in the laboratory.

Respiratory Protection: Preventing Inhalation Hazards

This compound is harmful if inhaled.[1] The boiling point of this compound is 91-92 °C at 14 Torr, indicating that it is a volatile substance.[11] Therefore, all handling of this chemical should be performed in a certified chemical fume hood.

  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.

  • Secondary Protection (for emergencies or specific procedures): In the event of a spill or if there is a potential for exposure above the occupational exposure limit, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[12][13] The specific cartridge type and a cartridge change schedule should be determined based on a formal risk assessment of the specific laboratory conditions and frequency of use.

Procedural Workflow for Safe Handling

The following step-by-step workflow ensures a systematic and safe approach to working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Review SDS and Conduct Risk Assessment Select_PPE Select Appropriate PPE (Gloves, Eye/Face, Body, Respiratory) Prep->Select_PPE Don_PPE Don PPE in Correct Order Prep->Don_PPE Proceed to Handling Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Work_in_Hood Conduct Work in Chemical Fume Hood Don_PPE->Work_in_Hood Monitor_Gloves Continuously Monitor Gloves for Degradation Work_in_Hood->Monitor_Gloves Doff_PPE Doff PPE Safely Monitor_Gloves->Doff_PPE Upon Completion or Contamination Dispose_Contaminated_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Contaminated_PPE Wash_Hands Wash Hands Thoroughly Dispose_Contaminated_PPE->Wash_Hands Disposal_Plan cluster_generation Waste Generation cluster_collection Collection cluster_disposal Disposal Chemical_Waste Excess this compound Waste_Container Designated, Labeled, and Closed Halogenated Organic Waste Container Chemical_Waste->Waste_Container Contaminated_Solids Contaminated PPE (gloves, etc.), Paper Towels, Weigh Boats Contaminated_Solids->Waste_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Waste_Container->EHS_Pickup

Figure 2. Disposal pathway for this compound and contaminated materials.

Disposal Procedure
  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.

    • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure screw-top cap.

    • Keep the waste container closed at all times, except when adding waste.

  • Solid Waste:

    • All disposable items that have come into contact with this compound, including gloves, paper towels, and pipette tips, must be disposed of as solid halogenated organic waste.

    • Collect these items in a designated, labeled, and sealed bag or container.

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone).

    • The first rinseate must be collected and disposed of as halogenated organic waste.

    • Subsequent rinses may be handled according to your institution's specific guidelines for glassware cleaning.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous safety and disposal protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Sigma-Aldrich. (2017). Safety Data Sheet: 3-Chlorocyclohexanone.
  • EHSLeaders. (2014).
  • Ansell. Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • J-Flex.
  • MCR Safety.
  • OSHA. OSHA Glove Selection Chart.
  • University of Connecticut, Environmental Health and Safety. Chemical Resistant Glove Guide.
  • HeighTech Safety. (2025). Understanding the Composition of Chemical Resistant Gloves.
  • Columbia University, Research. Chemical Resistance Guide.
  • 3M.
  • NIOSH. NIOSH Pocket Guide to Chemical Hazards.
  • Fisher Scientific. Chemical Resistant Gloves.
  • Ansell. Ansell-8th-chemical-resistance-guide.pdf.
  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times.
  • Ansell. Ansell Glove Guide.
  • PubChem. (3S)-3-chlorocyclohexan-1-one.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ECHEMI.

Sources

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